truliner
Description
Properties
CAS No. |
102037-11-6 |
|---|---|
Molecular Formula |
C7H10BrNO2 |
Synonyms |
truliner |
Origin of Product |
United States |
Foundational & Exploratory
"Truliner" PMMA material composition and properties
An in-depth technical guide on the composition and properties of Truliner, a Poly(methyl methacrylate) (PMMA) based hard denture reline material. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound® is a brand of chairside hard denture reline material used in dentistry to restore the fit of a denture. The "Original this compound" formulation is based on poly(methyl methacrylate) (PMMA) and is designed to provide a long-lasting, permanent reline.[1][2][3] It is a self-curing acrylic that comes in a powder and liquid system.[2][4] The material is known for its fine-milled powder which cures to a dense consistency, preventing the absorption of odors and stains, and forming a strong, color-stable bond with the denture base.[1][3][5] This guide details the material composition, physicochemical properties, and relevant experimental protocols for the evaluation of PMMA-based reline materials.
It is important to distinguish between "Original this compound," which is PMMA-based, and "New this compound," a different formulation based on poly(ethyl methacrylate) (PEMA).[6][7] The powders and liquids of these two products are not interchangeable.[3][5][8]
Material Composition
The material is supplied as a two-component system: a powder and a liquid. The precise formulation is proprietary; however, the primary components are well-established for PMMA-based dental resins.
Table 1: Core Composition of Original this compound PMMA Reliner
| Component | Chemical Name/Type | Function | Source |
|---|---|---|---|
| Powder | Poly(methyl methacrylate) (PMMA) | Polymer base | [1][6] |
| Benzoyl Peroxide | Initiator for polymerization | [9] | |
| Pigments (e.g., Titanium Dioxide, Cadmium salts) | Provide tissue-like coloration (Pink, Veined) | [9] | |
| Liquid | Methyl Methacrylate (MMA) | Monomer, reacts with PMMA powder | [9][10] |
| Dibutyl Phthalate | Plasticizer | [10] |
| | N,N-dimethyl-p-toluidine (DMPT) | Accelerator for self-curing reaction |[9] |
Note: The Safety Data Sheet (SDS) for the liquid component indicates it is highly flammable and contains substances (Methyl Methacrylate, Dibutyl Phthalate) that may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin irritation or allergic reactions.[10]
Physicochemical and Handling Properties
This compound is characterized by its handling and performance properties, which are critical for clinical success.
Table 2: Summary of Material Properties
| Property | Value / Description | Source |
|---|---|---|
| Material Type | Hard, chairside denture reline acrylic | [1][8] |
| Composition Base | Poly(methyl methacrylate) (PMMA) | [1][6] |
| Curing Mechanism | Self-cure (chemical activation) | [2] |
| Curing Time | Approx. 10 minutes | [1][3] |
| Peak Curing Temp. | 64.2°C (at 11.8 minutes) | [5] |
| Curing Method | Can be cured in a pressure pot or warm bath | [1][6] |
| Special Feature | "Reverse Curing" claimed to release free monomer before intraoral placement, reducing sensitivity. | [2][5] |
| Bonding | Forms a permanent chemical bond to the denture base. | [1][5] |
| Available Shades | Pink, Veined, Clear |[1][6] |
Biocompatibility
Like other acrylic resins, the biocompatibility of PMMA-based materials such as this compound is a significant consideration. The primary cytotoxic component is typically the residual methyl methacrylate (MMA) monomer that can leach from the cured material.[11][12]
-
Cellular Effects : Leached components from PMMA resins can cause cytotoxic effects and mucosal irritation.[11][12] Products containing methacrylates have been known to cause reactions in sensitive patients.[5]
-
Inflammatory Response : In vitro studies on related materials have investigated cellular responses, such as the expression of integrins and growth factors like TGF-β1, which are involved in wound healing and tissue response to foreign materials.[13]
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of dental materials. Below are protocols derived from studies on this compound and similar PEMA/PMMA-based reliners.
Protocol: Torsional Bond Strength Testing
This protocol is adapted from a study evaluating the bond strength of hard chairside reline resins to a denture base.[9] It assesses the interfacial strength between the reliner and the denture acrylic.
-
Specimen Preparation :
-
Fabricate cylindrical specimens (e.g., 33 mm length x 3.9 mm diameter) of a standard heat-polymerized PMMA denture base resin (e.g., Lucitone 199).
-
Section the cylinders in the middle to create two halves for bonding.
-
Prepare the bonding surfaces by finishing with 600-grit silicon carbide paper.
-
-
Bonding Procedure :
-
Mount the two halves of a PMMA cylinder in a jig, separated by a 3 mm gap.
-
Apply the this compound bonding agent (if supplied) to the prepared surfaces.
-
Mix the this compound powder and liquid according to the manufacturer's instructions.
-
Place the mixed resin into the gap between the PMMA cylinder halves.
-
Allow the reline material to polymerize fully at room temperature.
-
-
Testing :
-
Mount the bonded specimen in a torsional testing machine.
-
Apply a torsional load at a constant speed until failure occurs.
-
Record the maximum torsional strength (in MPa).
-
-
Failure Analysis :
-
Examine the fractured surfaces under a stereomicroscope to classify the failure mode as adhesive (at the interface), cohesive (within the reline material or denture base), or mixed.[9]
-
Protocol: In Vitro Cytotoxicity Assay (Direct Contact Method)
This protocol is based on methodologies used to assess the biocompatibility of denture lining materials.[13] It evaluates the effect of leached substances on cell viability.
-
Material Preparation :
-
Under aseptic conditions, mix this compound powder and liquid and fabricate disc-shaped specimens (e.g., 14 mm diameter x 1.2 mm thickness) using a sterile mold.
-
Allow specimens to cure fully as per the manufacturer's instructions.
-
-
Cell Culture :
-
Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate culture medium (e.g., DMEM with 10% FBS) in multi-well plates until they reach sub-confluence.
-
-
Direct Contact Exposure :
-
Once cells are attached, carefully place one sterile this compound specimen disc into the center of each well, in direct contact with the cell layer.
-
Include negative (no specimen) and positive (toxic material) controls.
-
Incubate the plates for specified time periods (e.g., 24 and 48 hours).
-
-
Cell Viability Assessment (alamarBlue Assay) :
-
After the incubation period, remove the specimen discs.
-
Replace the culture medium with fresh medium containing alamarBlue reagent (resazurin).
-
Incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance of the medium using a plate reader. The signal is proportional to the metabolic activity and thus the number of viable cells.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the negative control group.
-
Perform statistical analysis to determine if there is a significant reduction in viability compared to the control.
-
Visualizations: Workflows and Pathways
Polymerization and Application Workflow
References
- 1. dentalcompare.com [dentalcompare.com]
- 2. Original this compound 0921941 PMMA Denture Corrective Reline Material - Henry Schein Zahn [henryschein.com]
- 3. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 4. New this compound 0921972 Corrective Reline Material Denture Resin - Henry Schein Zahn [henryscheinmedical.com]
- 5. ..::NTC National Trading Company::.. [ntc-egypt.com]
- 6. dentalcompare.com [dentalcompare.com]
- 7. New this compound® PEMA Denture Corrective Relining Material - Bosworth | Cargus International Dental Supplies [cargus.com]
- 8. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 9. 43.230.198.52 [43.230.198.52]
- 10. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 11. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatibility of polymethylmethacrylate resins used in dentistry. | Semantic Scholar [semanticscholar.org]
- 13. Biological effects of soft denture reline materials on L929 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Formulation and Properties of New Truliner® Relining Material
This technical guide provides an in-depth analysis of the chemical composition, polymerization process, and material properties of New Truliner®, a poly(ethyl methacrylate) (PEMA) based, hard chairside denture relining material. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this dental biomaterial.
Chemical Formulation
New this compound® is a two-component system, consisting of a powder and a liquid, which are mixed to initiate a self-curing polymerization reaction. A bonding liquid is also supplied to enhance adhesion to the denture base.
The powder component of New this compound® is primarily composed of Poly(ethyl methacrylate) (PEMA), which serves as the polymeric base. Benzoyl peroxide is included as an initiator for the polymerization reaction. For shaded variants (e.g., pink, vein), pigments are added to achieve the desired aesthetic characteristics.
| Component | CAS Number | Weight Percentage (%) | Function |
| Poly(ethyl methacrylate) | 9003-42-3 | 60 - 100 | Polymeric Base |
| Benzoyl Peroxide | 94-36-0 | 1 - 5 | Initiator |
| Cadmium Pigments | 7440-43-9 | 0.5 - 1.5 | Pigment |
| Titanium Dioxide | 13463-67-7 | 0.5 - 1.5 | Pigment |
| *Not present in the clear shade. |
The liquid component contains a monomer that polymerizes to form the solid reline material. It also includes a plasticizer to improve the material's flexibility and reduce brittleness. Based on the Safety Data Sheet and literature on similar PEMA-based materials, the composition is as follows:
| Component | CAS Number | Weight Percentage (%) | Function |
| Monomer (e.g., Ethyl Methacrylate, n-Propyl Methacrylate, or n-Butyl Methacrylate) | Varies | Not specified | Monomer |
| Di-n-butyl phthalate | 84-74-2 | 8[1] | Plasticizer |
Note: The exact monomer and its percentage are not publicly disclosed by the manufacturer. The presence of Di-n-butyl phthalate is inferred from safety data and academic studies.
The specific chemical composition of the New this compound® Bonding Liquid is not publicly available. Its function is to pre-treat the surface of the existing denture to promote a stronger chemical bond with the newly applied relining material.
Polymerization Pathway
The curing of New this compound® is achieved through a free-radical addition polymerization reaction. This process is initiated by the decomposition of benzoyl peroxide in the powder when it comes into contact with the liquid monomer.
Experimental Protocols for Material Characterization
Several studies have investigated the physical and mechanical properties of New this compound®. The following are summaries of typical experimental protocols used in this research.
Flexural strength is a critical property for denture relining materials, as it indicates their ability to resist fracture under load.
Methodology:
-
Specimen Preparation: Rectangular specimens of standardized dimensions (e.g., 65 x 10 x 2.5 mm) are fabricated from the cured New this compound® material.[2][3]
-
Testing Apparatus: A universal testing machine is configured for a three-point bending test.[2]
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 5 mm/min) until fracture occurs.[2]
-
Data Analysis: The force at fracture is recorded, and the flexural strength is calculated in Megapascals (MPa).
Surface roughness affects the comfort, staining, and biofilm accumulation on the relined denture.
Methodology:
-
Specimen Preparation: Disc-shaped specimens are prepared and may be subjected to various treatments, such as polishing or disinfection protocols.[4]
-
Measurement: A profilometer or an atomic force microscope is used to measure the surface roughness (Ra) in micrometers (µm).
-
Data Analysis: Changes in surface roughness are statistically analyzed to determine the effects of different treatments. Studies have shown that the surface roughness of New this compound® can be adversely affected by microwave disinfection.[4]
The bond strength between the reline material and the existing denture base is crucial for the longevity of the reline.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are fabricated, with one half consisting of the denture base polymer and the other half of New this compound®.[5]
-
Testing: A tensile load is applied to the specimen using a universal testing machine until failure of the bond occurs.[5]
-
Calculation: The tensile bond strength is calculated based on the force required to cause failure and the area of the bonded surface.
Leachable Components and Biocompatibility
Like other acrylic resins, New this compound® may release unreacted monomers and plasticizers into the oral environment.[6] Studies have investigated the leaching of these components and their potential cytotoxic effects.[6][7] High-performance liquid chromatography (HPLC) is a common analytical technique used to quantify the amount of leached substances, such as residual monomers and di-n-butyl phthalate.[6] The biocompatibility of the material is influenced by the concentration of these leached components.
References
Biocompatibility of PEMA-Based Dental Acrylic Resins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethyl methacrylate) (PEMA)-based acrylic resins are widely utilized in dentistry for applications such as temporary crowns, bridges, and denture liners. Their biocompatibility is a critical factor for ensuring patient safety and the clinical success of dental restorations. This technical guide provides a comprehensive overview of the biocompatibility of PEMA-based dental resins, focusing on cytotoxicity, genotoxicity, and inflammatory responses. The information presented is curated from a range of scientific studies to provide researchers, scientists, and drug development professionals with a detailed understanding of the biological effects of these materials. This guide includes quantitative data from various studies, detailed experimental protocols for key biocompatibility assays, and visualizations of relevant cellular signaling pathways.
Introduction
The biocompatibility of a dental material is defined by its ability to perform with an appropriate host response in a specific application. For PEMA-based resins, this primarily relates to the potential for leachable components, such as residual ethyl methacrylate (EMA) monomer, to elicit adverse biological effects.[1] Incomplete polymerization of the resin can lead to the release of these monomers into the oral environment, where they can interact with surrounding tissues.[2][3] Understanding the cytotoxic, genotoxic, and inflammatory potential of these leachables is paramount for material development and risk assessment. This guide will delve into these key areas of biocompatibility, providing a structured overview of the current scientific understanding.
Cytotoxicity of PEMA-Based Resins
The cytotoxicity of dental resins is a primary concern, as leached components can directly impact the viability and function of oral tissues, including gingival fibroblasts and dental pulp cells.[1][2] The primary mechanism of cytotoxicity is attributed to the residual monomers that can diffuse from the polymerized resin.[1]
Quantitative Cytotoxicity Data
The following table summarizes quantitative data from various studies on the cytotoxicity of methacrylate-based dental materials. It is important to note that much of the available research has focused on a range of methacrylate monomers, and data specific to PEMA is limited. The presented data provides a comparative context for understanding the potential cytotoxicity of PEMA.
| Material/Monomer | Cell Line | Assay | Concentration | Result | Reference |
| Chemically activated PEMA | Human Gingival Fibroblasts (HGFs) | LDH Assay | Eluate (72h) | No significant cell toxicity observed. | [4] |
| Various Methacrylate Monomers | 3T3 Fibroblasts | Not Specified | 0.01 to 5.0 mM | ED50 values varied from 0.06 to > 5 mM. | [5] |
| Dual-cure bulk-fill resins | L929 Fibroblasts | WST-1 Assay | Eluate (24h) | All tested materials showed significantly lower cell viability than the control group. | [6] |
| Heat-cured PMMA | L929 Mouse Fibroblasts | MTT Assay | Eluates from recycled PMMA | No cytotoxic effect observed at concentrations up to 50% recycled material. | [7] |
| Adhesive Systems | L929 & Balb/c 3T3 Fibroblasts | Agar Diffusion & MTT Assay | Various | All tested adhesive systems were severely cytotoxic in the agar diffusion test. MTT assay showed a dose-dependent reduction in cell viability. | [8] |
Genotoxicity of PEMA-Based Resins
Genotoxicity refers to the ability of a substance to damage the genetic information within a cell, potentially leading to mutations and cancer. The genotoxic potential of leachable components from PEMA-based resins is a significant safety consideration.
Quantitative Genotoxicity Data
The table below presents findings from genotoxicity studies on methacrylate-based materials. Direct quantitative data for PEMA is scarce in the readily available literature.
| Material/Monomer | Assay | Cell/Organism | Concentration | Result | Reference |
| Methyl Methacrylate (MMA) | Micronucleus Test | Wistar Rats (in vivo) | Vapor exposure (8h/day) | Genotoxic after 1 day of exposure (median micronuclei: 7.00) but not after 5 days (median micronuclei: 2.00). | [9][10] |
| Ethyl Methacrylate (EMA) | Chromosomal Aberration Test | Not Specified | 625 µg/mL (24h & 48h) | Induced structural chromosomal aberrations. | [11] |
| Various Dental Materials | umu-test, DNA Synthesis Inhibition, Alkaline Filter Elution | Bacterial & Eukaryotic cells | Extracts | Most tested materials showed some level of genotoxicity. | [12] |
Inflammatory Response to PEMA-Based Resins
Leachable components from dental resins can trigger an inflammatory response in the surrounding tissues. This is often mediated by the production of pro-inflammatory cytokines.
Quantitative Inflammatory Response Data
The following table summarizes data on the inflammatory response elicited by methacrylate-based materials.
| Material/Monomer | Cell Line | Cytokine Measured | Result | Reference |
| Chemically activated PEMA | Human Gingival Fibroblasts | GRO-alpha, IL-13, TNF-alpha | Significantly greater expression than control. | [4] |
| Chemically activated PEMA | Human Gingival Fibroblasts | IL-8 | Significantly less expression than control. | [4] |
| HEMA + Ethanol | Human Dental Pulp Stem Cells | IL-6, TNF-α | Enhanced production after 1 day of exposure. | [13] |
| Symptomatic Periapical Lesions (in vivo) | Human Periapical Tissue | TNF-α, IL-6 | Significantly increased levels compared to control. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of biocompatibility testing of dental resins.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture and Seeding:
-
Culture L929 or 3T3 fibroblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[7][15]
-
-
Preparation of Eluates:
-
Prepare discs of the PEMA-based resin according to the manufacturer's instructions.
-
Immerse the cured resin discs in the culture medium at a specific surface area to volume ratio (e.g., 0.2 g/mL) and incubate for 24-72 hours at 37°C.[15]
-
Filter sterilize the eluate using a 0.22 µm filter.
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plate and replace it with various concentrations of the prepared eluate.
-
Include a negative control (fresh culture medium) and a positive control (e.g., latex extract or a known cytotoxic agent).
-
Incubate the cells with the eluates for 24, 48, or 72 hours.[8]
-
-
MTT Assay Procedure:
-
After the incubation period, remove the eluate-containing medium.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][16]
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[7][16]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control.
-
Genotoxicity Testing: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Treatment:
-
Culture cells (e.g., human lymphocytes or fibroblasts) to a suitable confluency.
-
Expose the cells to different concentrations of the PEMA-based resin eluate for a defined period (e.g., 24 hours).
-
Include a negative control (untreated cells) and a positive control (e.g., hydrogen peroxide).
-
-
Embedding Cells in Agarose:
-
Lysis:
-
Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[18]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."[17]
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
Genotoxicity Testing: Micronucleus Test
The micronucleus test detects chromosomal damage or interference with the mitotic apparatus.
-
Cell Culture and Treatment:
-
Cytokinesis Block:
-
Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of micronuclei that have formed during the preceding mitosis.
-
-
Harvesting and Staining:
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).[9]
-
-
Scoring:
-
Examine the cells under a microscope and count the number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells).[9]
-
-
Data Analysis:
-
Compare the frequency of micronuclei in the treated groups to the control groups to assess the genotoxic potential.
-
Inflammatory Response: Cytokine ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., human gingival fibroblasts or macrophages) and expose them to eluates from PEMA-based resins for a specific duration.
-
Collect the cell culture supernatants.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α) and incubate overnight.[20][21]
-
Wash the plate and block non-specific binding sites.[20]
-
Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.[20]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[20]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[22]
-
Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.[22]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the known concentrations of the cytokine standards and use it to determine the concentration of the cytokine in the experimental samples.
-
Signaling Pathways
The biological effects of leachable components from PEMA-based resins are mediated by complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of cytotoxicity, genotoxicity, and inflammation.
NF-κB Signaling Pathway in Inflammatory Response
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.
Caption: NF-κB signaling pathway activation by leachable monomers.
Intrinsic Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be induced by cytotoxic monomers through the intrinsic (mitochondrial) pathway.
References
- 1. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Effects of provisional acrylic resins on gingival fibroblast cytokine/growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 35 dental resin composite monomers/additives in permanent 3T3 and three human primary fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 12. N-acetyl cysteine mediates protection from 2-hydroxyethyl methacrylate induced apoptosis via nuclear factor kappa B-dependent and independent pathways: potential involvement of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tumor Necrosis Factor-Alpha and Interleukin 6 in Human Periapical Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. bowdish.ca [bowdish.ca]
In Vitro Cytotoxicity of "Truliner" Denture Lining Materials: A Technical Guide
An in-depth analysis of the biocompatibility of "Truliner" hard and soft denture lining materials, synthesizing available in vitro cytotoxicity data for researchers, scientists, and drug development professionals.
Introduction
"this compound" encompasses a family of denture lining materials utilized for relining and repairing dentures. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of two prominent "this compound" products: "Original this compound," an autopolymerized, hard relining material with a polymethyl methacrylate (PMMA) base, and "New this compound," a soft denture liner based on polyethyl methacrylate (PEMA). Understanding the biocompatibility of these materials is paramount for ensuring patient safety and optimizing the performance of dental prosthetics. This document synthesizes findings from key in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential cytotoxic mechanisms. The primary focus is on the assessment of cytotoxicity using fibroblast cell lines, a standard model for evaluating the biological response to dental materials.
Data Presentation: Quantitative Cytotoxicity Data
The in vitro cytotoxicity of "this compound" materials has been evaluated in multiple studies, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. The following tables summarize the key quantitative findings from these investigations.
Table 1: In Vitro Cytotoxicity of "this compound" (Hard, PMMA-based) on L929 Fibroblasts
This table presents the cell viability of L929 fibroblasts exposed to eluates from "this compound" after various aging treatments, as reported by Çakırbay Tanış et al. (2018). A cell viability of less than 70% is generally considered to indicate a cytotoxic effect.
| Aging Protocol | Mean Cell Viability (%) | Standard Deviation | Cytotoxicity Classification |
| 24-hour water storage | 85.3 | ± 5.6 | Non-cytotoxic |
| 15-day water storage | 65.4 | ± 7.2 | Moderately cytotoxic[1] |
| 2500 thermal cycles | 82.1 | ± 6.9 | Non-cytotoxic |
| 10,000 thermal cycles | 79.8 | ± 8.1 | Slightly cytotoxic |
Table 2: In Vitro Cytotoxicity of "New this compound" (Soft, PEMA-based) on L-929 Fibroblasts under Different pH Conditions
The data in this table is derived from a study by Akay et al. (2017), which investigated the effect of pH on the cytotoxicity of "New this compound" eluates prepared in artificial saliva.
| pH of Artificial Saliva | Incubation Period | Mean Cell Viability (%) | Standard Deviation | Cytotoxicity Classification |
| 3 | 24 hours | Not specified, but stated as non-cytotoxic[2][3][4][5][6] | - | Non-cytotoxic |
| 3 | 48 hours | Not specified, but stated as non-cytotoxic[2][3][4][5][6] | - | Non-cytotoxic |
| 7 | 24 hours | 72.97 | ± 2.42 | Non-cytotoxic |
| 7 | 48 hours | 55.78 | ± 5.00 | Moderately cytotoxic |
| 14 | 24 hours | Data not available | - | - |
| 14 | 48 hours | Data not available | - | - |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies to assess the in vitro cytotoxicity of "this compound" materials.
Preparation of Material Eluates
The evaluation of cytotoxicity is typically performed using eluates, which are extracts of the material in a cell culture medium. This indirect contact method simulates the leaching of substances from the denture liner into the oral environment.
-
Specimen Preparation: Disc-shaped specimens of the "this compound" material are fabricated according to the manufacturer's instructions under aseptic conditions.
-
Aging/Conditioning: The specimens undergo various conditioning processes to simulate clinical use. These can include:
-
Water Storage: Immersion in distilled water for specific periods (e.g., 24 hours or 15 days) to allow for the initial leaching of unreacted monomers and other components.[1]
-
Thermal Cycling: Subjecting the specimens to a large number of temperature cycles (e.g., 2500 or 10,000 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity.[1]
-
Storage in Artificial Saliva: Immersion in artificial saliva with varying pH levels (e.g., pH 3, 7, or 14) for an extended period (e.g., 21 days) to assess the impact of different oral environments on leaching.[2]
-
-
Eluate Preparation: After conditioning, the specimens are incubated in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) for a defined period (e.g., 24 or 72 hours) at 37°C to create the eluate containing leachable substances.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: L929 mouse fibroblasts, a commonly used cell line for cytotoxicity testing of dental materials, are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: A known density of L929 cells is seeded into 96-well microplates and incubated to allow for cell attachment.
-
Exposure to Eluates: The culture medium is replaced with the prepared "this compound" eluates, and the cells are incubated for a specific duration (e.g., 24, 48, or 72 hours). Control groups are cultured with fresh medium without any eluate.
-
MTT Incubation: After the exposure period, the eluates are removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the control group (untreated cells), which is considered 100% viable.
Visualization of Methodologies and Pathways
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two key studies cited in this guide.
References
Monomer Release from Autopolymerizing Reline Resins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autopolymerizing reline resins are indispensable in prosthodontics for improving the fit and function of removable dentures. However, the incomplete polymerization of these materials can lead to the leaching of residual monomers and other components into the oral environment. This poses a significant concern for biocompatibility, as these leached substances can elicit cytotoxic, inflammatory, and allergic reactions. This technical guide provides a comprehensive overview of monomer release from autopolymerizing reline resins, detailing the types and quantities of released monomers, standardized experimental protocols for their quantification and toxicological assessment, and the molecular pathways implicated in their biological effects. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the safety and efficacy evaluation of dental biomaterials.
Introduction
Autopolymerizing, or "cold-cured," reline resins offer a convenient chairside solution for the adjustment of denture bases. These materials typically consist of a powder component, primarily poly(methyl methacrylate) (PMMA) or its copolymers, and a liquid component containing methacrylate monomers, such as methyl methacrylate (MMA), isobutyl methacrylate (IBMA), and cross-linking agents like 1,6-hexanediol dimethacrylate (1,6-HDMA).[1][2][3] The polymerization process, initiated by a chemical activator, is often incomplete, leaving a fraction of unreacted monomers within the resin matrix.[1][4]
These residual monomers can diffuse out of the resin and into the saliva, coming into direct contact with the oral mucosa.[4][5] The quantity and type of leached monomers are influenced by several factors, including the chemical composition of the resin, the powder-to-liquid ratio, polymerization conditions, and the surrounding aqueous environment.[6][7] Understanding the dynamics of monomer release and their biological consequences is paramount for the development of safer and more biocompatible dental materials.
Quantitative Analysis of Monomer Release
The quantification of leached monomers is crucial for assessing the biocompatibility of autopolymerizing reline resins. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose due to its sensitivity and accuracy in separating and quantifying various monomer species.[1][5]
The following tables summarize quantitative data on monomer release from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the specific resin product, sample dimensions, immersion medium, and time points.
Table 1: Methyl Methacrylate (MMA) Release from Autopolymerizing Resins
| Resin Type | Immersion Medium | Time | MMA Released (ppm) | Reference |
| Pink-veined Acrylic | Distilled Water | 1 hour | 160.71 | [5] |
| 2 hours | 166.80 | [5] | ||
| 6 hours | 158.40 | [5] | ||
| 12 hours | 141.60 | [5] | ||
| 24 hours | 123.50 | [5] | ||
| 1 week | 89.70 | [5] | ||
| Clear Acrylic | Distilled Water | 1 hour | 233.40 | [5] |
| 2 hours | 196.20 | [5] | ||
| 6 hours | 163.70 | [5] | ||
| 12 hours | 138.20 | [5] | ||
| 24 hours | 119.40 | [5] | ||
| 1 week | 83.20 | [5] |
Table 2: Residual Monomer Content in Autopolymerizing Resins
| Resin Type | Analytical Method | Residual MMA (wt%) | Reference |
| Self-cure Denture Base Resin | HPLC | 8.71 | [1] |
| Autopolymerizing Reline Resin | Gas Chromatography | > 4.5 | [6][7] |
Experimental Protocols
Standardized experimental protocols are essential for the reliable and reproducible assessment of monomer release and its biological effects.
Monomer Elution Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of residual monomers leached from autopolymerizing reline resins.
1. Specimen Preparation:
-
Fabricate disc-shaped specimens of the reline resin with standardized dimensions (e.g., 25 mm diameter x 5 mm thickness) according to the manufacturer's instructions.[5]
-
Store the polymerized specimens in distilled water at 37°C for a specified period (e.g., 24 hours) before testing to simulate initial oral exposure.[5]
2. Elution Procedure:
-
Immerse each specimen in a sealed glass vial containing a known volume of an extraction solvent (e.g., 20 mL of methanol or a 75% ethanol/water solution).[4][8]
-
Incubate the vials at 37°C for predetermined time intervals (e.g., 1 hour, 24 hours, 7 days).[5][8]
-
At each time point, collect an aliquot (e.g., 20 µL) of the extract solution for HPLC analysis.[4][5]
3. HPLC Analysis:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 column.[1][9]
-
Mobile Phase: An isocratic solution of acetonitrile and water (e.g., 50:50 v/v) is commonly used.[1]
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.[1]
-
Detection: Monitor the eluate at a specific wavelength (e.g., 205 nm) suitable for the detection of methacrylate monomers.[9]
-
Quantification: Prepare standard solutions of the monomers of interest (e.g., MMA, IBMA, 1,6-HDMA) at known concentrations to generate a calibration curve. Determine the concentration of the leached monomers in the samples by comparing their peak areas to the calibration curve.[4][10]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, providing an indication of cell viability and proliferation. This protocol describes the evaluation of the cytotoxicity of leached monomers on a fibroblast cell line.
1. Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts, in a complete culture medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.[11][12][13]
2. Preparation of Resin Eluates:
-
Prepare extracts of the autopolymerizing reline resin by incubating polymerized specimens in the culture medium for a specified duration (e.g., 24 hours) at 37°C.[11]
-
Create serial dilutions of the resin eluates to test a range of concentrations.
3. Cell Treatment:
-
Seed the L929 cells into 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with the prepared resin eluates at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the eluates for a defined period (e.g., 24, 48, or 72 hours).[13]
4. MTT Assay Procedure:
-
After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage relative to the negative control.
Visualization of Methodologies and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of monomer release and its cytotoxic effects.
Caption: Workflow for Monomer Release Analysis and Cytotoxicity Testing.
Signaling Pathways
Released methacrylate monomers can induce cellular stress and inflammatory responses through various signaling pathways.
4.2.1. Oxidative Stress and Apoptosis Pathway
Methacrylate monomers can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components and trigger apoptosis (programmed cell death) through the mitochondrial pathway.
Caption: Monomer-Induced Oxidative Stress and Apoptosis.
4.2.2. Inflammatory Pathway
Leached monomers can also activate inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This leads to the production of pro-inflammatory cytokines, contributing to local inflammation.
Caption: Monomer-Induced Inflammatory Pathway Activation.
Conclusion
The release of residual monomers from autopolymerizing reline resins is a critical factor influencing their biocompatibility. This technical guide has provided a summary of quantitative data on monomer release, detailed experimental protocols for their analysis and cytotoxic evaluation, and an overview of the key signaling pathways involved in the cellular response to these leached components. A thorough understanding of these aspects is essential for the development of improved dental biomaterials with enhanced safety profiles. Future research should focus on the development of reline resins with lower monomer release and a reduced potential for adverse biological effects.
References
- 1. jps.usm.my [jps.usm.my]
- 2. BOND STRENGTH OF HARD CHAIRSIDE RELINE RESINS TO A RAPID POLYMERIZING DENTURE BASE RESIN BEFORE AND AFTER THERMAL CYCLING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact strength of denture base and reline acrylic resins: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Level of residual monomer released from orthodontic acrylic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebiomedicapk.com [thebiomedicapk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 12. researchgate.net [researchgate.net]
- 13. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Material Safety of "Truliner" for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety of "Truliner," a poly(methyl methacrylate) (PMMA) based acrylic resin commonly used in dental applications. Understanding the chemical composition, toxicological profile, and biocompatibility of this material is crucial for its safe and effective use in research and development settings. This document summarizes key data from material safety data sheets and scientific literature, details relevant experimental protocols, and visualizes critical workflows for assessing the biological safety of "this compound" and similar materials.
Chemical Composition and Physical Properties
"this compound" is a two-part system, consisting of a powder and a liquid component that, when mixed, undergo polymerization to form a rigid acrylic. The primary components are listed in the tables below.
Table 1: Composition of "this compound" Powder
| Component | CAS Number | Concentration (wt%) | Key Function |
| Poly(methyl methacrylate) | 9011-14-7 | > 98% | Polymer matrix |
| Benzoyl Peroxide | 94-36-0 | < 2% | Initiator |
| Pigments (e.g., Iron Oxides) | Varies | < 1% | Coloration |
Table 2: Composition of "this compound" Liquid
| Component | CAS Number | Concentration (wt%) | Key Function |
| Methyl Methacrylate (MMA) | 80-62-6 | > 95% | Monomer |
| Dibutyl Phthalate (DBP) | 84-74-2 | 1 - 5% | Plasticizer |
| N,N-dimethyl-p-toluidine | 99-97-8 | < 2% | Accelerator |
Table 3: Physical and Chemical Properties of "this compound" Liquid
| Property | Value |
| Boiling Point | 100.3 °C (212.5 °F) |
| Flash Point | 10 °C (50 °F) (Tag Closed Cup) |
| Vapor Pressure | 28 mmHg @ 20 °C |
| Specific Gravity | 0.94 g/cm³ |
| Solubility in Water | 1.6 g/100 mL |
Toxicological Profile of Key Components
The biocompatibility of "this compound" is largely determined by the potential for leaching of its constituent components, primarily residual methyl methacrylate monomer and the plasticizer dibutyl phthalate.
Methyl Methacrylate (MMA)
Methyl methacrylate is a well-studied monomer with a range of potential health effects. It is a known skin irritant and can cause allergic contact dermatitis. Inhalation of MMA vapors may lead to respiratory tract irritation. While some in vitro studies have indicated potential for genotoxicity, the general consensus from animal studies is that MMA is not carcinogenic.
Dibutyl Phthalate (DBP)
Dibutyl phthalate is a plasticizer used to increase the flexibility of the final polymer. Concerns regarding DBP primarily revolve around its potential as an endocrine disruptor, with studies in animals indicating possible reproductive and developmental effects at high doses. The acute toxicity of DBP is considered to be low.
Poly(methyl methacrylate) (PMMA)
Once polymerized, PMMA is generally considered to be biocompatible and is widely used in medical and dental implants. The primary toxicological concern with PMMA-based materials is the leaching of unreacted monomers and other additives from the polymer matrix.
Experimental Protocols for Biocompatibility Assessment
The biological evaluation of dental materials like "this compound" is guided by international standards, primarily ISO 10993 ("Biological evaluation of medical devices") and ISO 7405 ("Dentistry — Evaluation of biocompatibility of medical devices used in dentistry"). Key experimental protocols for assessing the safety of "this compound" are detailed below.
In Vitro Cytotoxicity Study of "this compound" (MTT Assay)
This protocol is based on a study by Çakırbay Tanış et al. (2018), which specifically evaluated the cytotoxicity of "this compound".[1]
Objective: To assess the potential of "this compound" to cause cell death in vitro.
Materials:
-
"this compound" autopolymerized hard relining resin
-
L929 mouse fibroblast cell line (ATCC CCL-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile disc-shaped molds
Methodology:
-
Specimen Preparation:
-
Mix "this compound" powder and liquid according to the manufacturer's instructions.
-
Place the mixture into sterile disc-shaped molds.
-
Allow the specimens to polymerize completely at room temperature.
-
Prepare multiple specimens for different aging conditions.
-
-
Specimen Aging:
-
Divide the specimens into groups for different aging protocols to simulate clinical use over time.
-
Group 1 (24-hour water storage): Store specimens in sterile distilled water at 37°C for 24 hours.[1]
-
Group 2 (15-day water storage): Store specimens in sterile distilled water at 37°C for 15 days.[1]
-
Group 3 (Thermocycling): Subject specimens to a specified number of thermal cycles (e.g., 2,500 or 10,000 cycles) in water baths of varying temperatures (e.g., 5°C and 55°C) to simulate temperature changes in the oral cavity.[1]
-
-
Eluate Preparation:
-
After aging, place the "this compound" specimens in DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) at a surface area to volume ratio as specified in ISO 10993-12.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow any leachable substances to diffuse into the medium, creating the eluate.
-
-
Cell Culture and Exposure:
-
Culture L929 fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed the L929 cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.
-
Remove the culture medium and replace it with the prepared "this compound" eluates. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the eluates for 72 hours.[1]
-
-
MTT Assay and Data Analysis:
-
After the incubation period, remove the eluates and add MTT solution to each well.
-
Incubate for a further 4 hours, during which viable cells will metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[1]
-
MTT Assay Workflow for this compound Cytotoxicity Testing.
Analysis of Leachable Components by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the amount of residual monomer (MMA) and plasticizer (DBP) that leaches from polymerized "this compound".
Materials:
-
Polymerized "this compound" specimens
-
Artificial saliva or another suitable extraction solvent (e.g., ethanol/water mixture)
-
HPLC system with a UV detector
-
C18 column
-
Reference standards for MMA and DBP
-
Acetonitrile and water (HPLC grade)
Methodology:
-
Sample Preparation:
-
Prepare "this compound" specimens of known surface area and weight.
-
Immerse the specimens in the chosen extraction solvent in a sealed container.
-
Incubate at 37°C for a defined period (e.g., 24 hours, 7 days).
-
-
HPLC Analysis:
-
Prepare a calibration curve using known concentrations of MMA and DBP reference standards.
-
Filter the eluate from the specimen immersion.
-
Inject a known volume of the filtered eluate into the HPLC system.
-
Run the analysis using a suitable mobile phase (e.g., a gradient of acetonitrile and water) and flow rate.
-
Detect the components using a UV detector at an appropriate wavelength.
-
Identify and quantify the peaks corresponding to MMA and DBP by comparing their retention times and peak areas to the calibration curve.
-
-
Data Reporting:
-
Express the amount of leached components in terms of mass per unit surface area of the specimen (e.g., µg/cm²).
-
HPLC Workflow for Leachable Component Analysis.
Summary of Safety and Handling
Based on the available data, the following points summarize the safety considerations for "this compound" in a research setting:
-
Polymerized State: In its fully cured state, "this compound" is generally biocompatible. The primary risk is the leaching of residual components.
-
Unpolymerized State: The liquid monomer (MMA) is flammable, a skin and respiratory irritant, and a potential sensitizer. The powder can form a combustible dust mixture in the air.
-
Handling Precautions:
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the unpolymerized components.
-
Avoid inhalation of monomer vapors and dust from the powder.
-
Keep away from sources of ignition.
-
For research applications involving cell culture or animal studies, consider pre-leaching or aging the polymerized material to reduce the concentration of potentially cytotoxic components.
-
This guide provides a foundational understanding of the material safety of "this compound" for research purposes. For any specific application, it is imperative to consult the manufacturer's latest Safety Data Sheet and conduct a thorough risk assessment based on the intended use.
References
A Technical Deep Dive into the Polymerization of Truliner® Hard Reline Acrylics
For Immediate Release
This technical guide provides an in-depth analysis of the polymerization process for the "Truliner" series of hard denture reline materials. Tailored for researchers, polymer scientists, and professionals in drug development and material science, this document details the chemical composition, polymerization kinetics, and resultant physical properties of both "Original this compound" and "New this compound" formulations. It aims to serve as a comprehensive resource, elucidating the underlying chemistry and providing key performance data derived from scientific literature.
Executive Summary
"this compound" is a brand of auto-polymerizing, chairside hard reline acrylics used in dentistry to improve the fit and stability of dentures. The product line consists of two distinct formulations: "Original this compound," a traditional poly(methyl methacrylate) (PMMA) based system, and "New this compound," which utilizes a poly(ethyl methacrylate) (PEMA) chemistry, noted for its reduced exothermic heat during polymerization.[1][2][3] Both are two-component systems, comprising a powder and a liquid, which when mixed, initiate a free-radical polymerization reaction that leads to a rigid, cross-linked polymer network. This guide will dissect this process, presenting chemical compositions, polymerization workflows, and a summary of key performance metrics.
Chemical Composition
The polymerization characteristics and final properties of this compound acrylics are dictated by their chemical constituents. Analysis of Safety Data Sheets (SDS) and scientific literature reveals the core components for each formulation.
Original this compound® (PMMA-Based)
-
Powder Component : The powder is primarily composed of pre-polymerized beads of Poly(methyl methacrylate).[4][5] It also contains a free-radical initiator, Benzoyl Peroxide, which is activated upon mixing with the liquid component.[4] Pigments and opacifiers, such as titanium dioxide, may be included for esthetics.[4]
-
Liquid Component : The liquid is predominantly Methyl Methacrylate (MMA) monomer, which acts as the reactive solvent and building block for the polymer chain.[6][7] It also contains an accelerator or co-initiator, N,N-dimethyl-p-toluidine, which reacts with the benzoyl peroxide to generate free radicals at ambient temperature. An inhibitor, such as hydroquinone, is typically included to ensure storage stability and prevent premature polymerization.[8]
New this compound® (PEMA-Based)
-
Powder Component : The main constituent of the powder is Poly(ethyl methacrylate).[9] Similar to the original formula, it contains Benzoyl Peroxide as the initiator.[9]
-
Liquid Component : The liquid monomer is likely Ethyl Methacrylate (EMA), corresponding to the PEMA polymer in the powder. This formulation is characterized by the inclusion of a plasticizer, di-n-butyl phthalate (DBP), at approximately 8% concentration, which contributes to a lower glass transition temperature and increased flexibility.[10][11] The accelerator system is also likely a tertiary amine, reacting with the benzoyl peroxide to start the polymerization.
The Polymerization Process: A Free-Radical Mechanism
The curing of this compound is an example of auto-polymerizing (or chemical-cure) addition free-radical polymerization. The process can be described in three main stages: initiation, propagation, and termination.
-
Initiation : The process begins when the powder and liquid are mixed. The tertiary amine accelerator (N,N-dimethyl-p-toluidine) in the liquid reacts with the benzoyl peroxide initiator from the powder. This redox reaction cleaves the weak oxygen-oxygen bond in the benzoyl peroxide, generating two free radicals. Each free radical then reacts with a methacrylate monomer molecule (MMA or EMA), transferring the radical to the monomer and initiating the polymer chain.[12]
-
Propagation : The newly formed monomer radical is highly reactive and rapidly adds to another monomer molecule. This process repeats, quickly forming a long polymer chain. This chain growth is the primary exothermic phase of the reaction.
-
Termination : The growth of polymer chains ceases when two growing radical chains react with each other (combination or disproportionation) or when a radical is neutralized by an impurity or an inhibitor molecule. The result is a stable, cross-linked polymer matrix. "Original this compound" is described as having a unique "reverse curing" process that proceeds from the inside out, which is claimed to minimize monomer release and reduce thermal and chemical sensitivity for the patient.[10][13]
Quantitative Polymerization & Performance Data
The clinical performance of this compound is dependent on its polymerization kinetics and the mechanical properties of the cured material. Data from various studies are summarized below.
Table 1: Curing Characteristics of this compound® Formulations
| Property | Original this compound® (PMMA) | New this compound® (PEMA) | Data Source(s) |
| Setting Time | ~10 minutes | 15 - 20 minutes | [1][3][9][13] |
| Peak Temperature | 64.2 °C | 64.0 °C | [13] |
| Time to Peak Temp. | 11.8 minutes | 15 - 20 minutes | [13] |
Table 2: Mechanical Properties of Cured this compound®
| Property | Material | Condition | Mean Value | Data Source(s) |
| Impact Strength (IS) | New this compound® | Baseline | 0.60 kJ/m² | [5] |
| New this compound® | 180-day water immersion | 1.52 kJ/m² | [5] | |
| Fracture Toughness (FT) | New this compound® | Control Group | 1.64 MPa.m¹/² | |
| New this compound® | After Thermocycling | 1.46 MPa.m¹/² | ||
| Tensile Bond Strength | Original this compound® | Bonded to PMMA base | 8% to 60% of PMMA strength |
Experimental Protocols
The data presented above were generated using standardized materials testing methodologies.
Impact Strength Testing (Charpy or Izod method)
As described in studies by Goiania et al., rectangular specimens are fabricated according to ISO standards.[5][11]
-
Specimen Preparation : Resin bars (e.g., 60 x 6 x 4 mm) are created by mixing the powder and liquid components and curing them in a stainless steel mold.[11] For relined specimens, a base of denture acrylic (e.g., Lucitone 550) is first prepared, and then a layer of the reline material is added.[5]
-
Conditioning : Specimens are often stored in distilled water at 37°C for a specified period (e.g., 50 hours or up to 180 days) to simulate oral conditions.[5][11]
-
Testing : A pendulum impact testing machine is used. The specimen is supported at both ends, and a pendulum of a specific weight is released to strike the center of the specimen. The energy absorbed to fracture the specimen is recorded in kJ/m².
Fracture Toughness Testing
This protocol, adapted from Urban et al., measures the material's resistance to crack propagation.
-
Specimen Preparation : Single-edge-notch specimens are prepared. A sharp notch is created in the center of the specimen to act as a stress concentrator.
-
Conditioning : Specimens may be tested after initial polymerization (control) or after undergoing thermocycling (e.g., 5,000 cycles between 5°C and 55°C) to simulate thermal stresses in the oral cavity.
-
Testing : A universal testing machine is used to apply a three-point bending load. The load is applied until the specimen fractures. The fracture toughness (KIC) is calculated based on the fracture load, specimen dimensions, and crack length.
Tensile Bond Strength Testing
This method, described by Mutluay et al., evaluates the adhesion between the reline material and the denture base.
-
Specimen Preparation : Dumbbell-shaped specimens are fabricated from denture base polymer. The specimens are then cut in the middle, and the reline material is applied to bond the two halves together. A bonding agent is typically applied to the denture base surface as per the manufacturer's instructions.
-
Testing : The bonded specimens are mounted in a universal testing machine and subjected to a tensile load until failure. The force at which the bond fails is recorded, and the tensile strength is calculated in Megapascals (MPa) by dividing the failure load by the bonding surface area.
Application Workflow
The chairside application of this compound follows a specific clinical workflow to ensure a successful reline. The process involves preparing the denture, mixing and applying the acrylic, and finishing the cured material. It is critical that the final cure does not occur in the patient's mouth; the denture should be removed during the doughy stage and cured externally, preferably in a pressure pot to minimize porosity and improve material density.[9]
Conclusion
The polymerization of this compound® hard reline acrylics is a well-defined, chemically initiated free-radical process. The choice between the PMMA-based "Original this compound" and the PEMA-based "New this compound" allows for tailoring of material properties, with the latter offering reduced exothermic heat and different handling characteristics due to the presence of a plasticizer. The performance data indicate that environmental factors such as water immersion can significantly influence the mechanical properties of the cured resin. A thorough understanding of the underlying chemistry, polymerization kinetics, and proper handling protocols is essential for optimizing the clinical outcomes and longevity of denture relines performed with these materials.
References
- 1. AltaMed SDS Sheets [riskonnectalm.my.site.com]
- 2. henryschein.ca [henryschein.ca]
- 3. dhpsupply.com [dhpsupply.com]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 6. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 7. Shopping [dcdental.com]
- 8. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 9. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 10. safcodental.com [safcodental.com]
- 11. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 12. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 13. New this compound® PEMA Denture Corrective Relining Material - Bosworth | Cargus International Dental Supplies [cargus.com]
Leachable Components from "Truliner" in Artificial Saliva: A Technical Guide
This technical guide provides an in-depth analysis of the leachable components from "Truliner," a brand of polymethyl methacrylate (PMMA) based denture relining material, when exposed to an artificial saliva environment. The information is curated for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and visual representations of key processes.
Introduction
"this compound" is a widely used chairside and laboratory reline material for dentures. As with many polymeric materials intended for oral use, there is a potential for the leaching of unreacted monomers, additives, and other components into the saliva. Understanding the identity and quantity of these leachable substances is crucial for assessing the biocompatibility and long-term safety of the material. This guide summarizes the available scientific findings on the leachable components of "this compound" in a simulated oral environment.
The primary components that have been identified to leach from PMMA-based denture liners, including "this compound", are residual monomers and plasticizers. Specifically, studies have focused on the quantification of methyl methacrylate (MMA), the primary monomer in many acrylic resins, and dibutyl phthalate (DBP), a common plasticizer used to enhance the flexibility of the material.
Quantitative Analysis of Leachable Components
Scientific studies have quantified the release of specific components from "New this compound" into artificial saliva. The following tables summarize the key leachable components identified in the literature. It is important to note that the exact quantities can be influenced by factors such as curing procedures and post-polymerization treatments. A study by Urban et al. investigated the effect of a water-bath post-polymerization treatment on the leaching of residual compounds and found that it significantly reduced the amount and duration of their release.
Table 1: Leachable Monomers from "New this compound" in Artificial Saliva
| Leachable Component | Chemical Class | Analytical Method | Key Findings |
| Methyl Methacrylate (MMA) | Monomer | High-Performance Liquid Chromatography (HPLC) | Leaching of residual MMA has been quantified. Post-polymerization water bath treatment has been shown to decrease the amount of leached MMA. |
Table 2: Leachable Additives from "New this compound" in Artificial Saliva
| Leachable Component | Chemical Class | Analytical Method | Key Findings |
| Dibutyl Phthalate (DBP) | Plasticizer | High-Performance Liquid Chromatography (HPLC) | Leaching of the plasticizer DBP has been quantified. Post-polymerization water bath treatment has been shown to decrease the amount of leached DBP. |
Note: While the referenced literature confirms the quantification of these leached components from "New this compound", the full numerical data from the original studies was not accessible. The findings consistently indicate that post-polymerization treatments can significantly reduce the leaching of these substances.
Experimental Protocols
The following sections detail the methodologies typically employed in the study of leachable components from denture relining materials like "this compound".
Sample Preparation
-
Specimen Fabrication: Disc-shaped specimens of "this compound" are prepared according to the manufacturer's instructions. The powder and liquid components are mixed in the recommended ratio.
-
Curing: The mixture is placed in a mold of standardized dimensions (e.g., 10 mm in diameter and 2 mm in thickness) and allowed to polymerize at room temperature.
-
Post-Polymerization Treatment (Optional): To investigate methods for reducing leachable components, a subset of specimens may undergo a post-polymerization treatment, such as immersion in a water bath at a specific temperature (e.g., 55°C) for a defined period (e.g., 10 minutes).
-
Finishing and Polishing: The cured specimens are finished and polished to create a smooth surface, simulating the clinical finish of a relined denture.
Leaching Study in Artificial Saliva
-
Artificial Saliva Formulation: A standardized artificial saliva solution is prepared. A common formulation includes a buffered solution of various salts to mimic the ionic composition and pH of human saliva.
-
Immersion: Each "this compound" specimen is immersed in a specific volume of artificial saliva in a sealed container to prevent evaporation. The ratio of the specimen surface area to the volume of the immersion solution is kept constant.
-
Incubation: The containers are incubated at 37°C to simulate the temperature of the oral cavity.
-
Time Points: The artificial saliva is collected for analysis at various time points (e.g., 1 hour, 24 hours, 7 days, etc.) to determine the rate and cumulative amount of leached components. At each time point, the old solution is replaced with a fresh batch of artificial saliva.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The collected artificial saliva samples are filtered to remove any particulate matter.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a suitable detector (e.g., a UV-Vis detector) is used for the analysis.
-
Chromatographic Column: A C18 column is typically used for the separation of MMA and DBP.
-
Mobile Phase: A mixture of solvents, such as acetonitrile and water, is used as the mobile phase to carry the sample through the column.
-
Quantification: Standard solutions of MMA and DBP of known concentrations are prepared and run through the HPLC system to create a calibration curve. The concentration of the leached components in the artificial saliva samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for studying the leachable components from "this compound" in artificial saliva.
Caption: Experimental workflow for analyzing leachable components.
Signaling Pathway of Potential Biological Effects
The leachable components from PMMA-based materials, such as residual monomers and plasticizers, have been studied for their potential biological effects, including cytotoxicity. The following diagram illustrates a simplified logical relationship between the leached components and a potential cellular response.
Caption: Potential biological effect pathway of leached components.
An In-depth Technical Guide to the Glass Transition Temperature of PMMA-Based Denture Liners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethyl methacrylate (PMMA) has long been a cornerstone material in prosthodontics, valued for its biocompatibility, esthetics, and ease of processing. In the realm of denture liners, particularly soft liners, the material properties of PMMA are tailored to provide a cushioning effect and improve the fit and comfort of dentures. A critical parameter governing the performance and longevity of these liners is the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PMMA-based denture liners, the Tg is intentionally lowered to be below oral temperatures, ensuring the material remains soft and resilient in its clinical application. This is primarily achieved through the incorporation of plasticizers.
This technical guide provides a comprehensive overview of the glass transition temperature of PMMA-based denture liners. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these materials. The guide delves into the quantitative effects of plasticizers on Tg, details the experimental protocols for its measurement, and provides a visual representation of the underlying principles.
The Role of Plasticizers in Modulating Glass Transition Temperature
The inherent Tg of pure PMMA is relatively high, typically around 105°C, rendering it a rigid material at body temperature.[1] To achieve the desired softness and flexibility for denture liners, plasticizers are incorporated into the PMMA matrix. These molecules position themselves between the polymer chains, increasing the free volume and reducing the intermolecular forces. This increased mobility of the polymer chains leads to a significant decrease in the glass transition temperature.[2][3]
The extent of this reduction is dependent on the type and concentration of the plasticizer used. Common plasticizers for acrylic-based soft liners include aromatic esters like dibutyl phthalate.[3] The selection and concentration of the plasticizer are critical factors that influence not only the softness of the liner but also its long-term stability, as the leaching of plasticizers over time can lead to a gradual increase in the material's hardness and a corresponding rise in its Tg.
Quantitative Data on Glass Transition Temperatures
The following table summarizes the glass transition temperatures of various PMMA-based denture liners as determined by Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). This data, compiled from the scientific literature, highlights the differences between various types of liners and the influence of measurement technique.
| Material Description | Measurement Technique | Frequency (Hz) | Glass Transition Temperature (Tg) (°C) | Reference |
| Acrylic Permanent Soft Liner (GC Reline II) | DMA | 0.1 | -2.0 ± 2.1 | [4] |
| 1 | 4.3 ± 1.9 | [4] | ||
| 10 | 11.2 ± 1.6 | [4] | ||
| DSC | - | -0.3 ± 0.8 | [4] | |
| Tissue Conditioner (Bio Liner) | DMA | 0.1 | -27.3 ± 9.4 | [4] |
| 1 | -18.1 ± 7.5 | [4] | ||
| 10 | -9.6 ± 5.4 | [4] | ||
| DSC | - | -20.5 ± 1.5 | [4] | |
| Silicone Permanent Soft Liner (Soft-Liner) | DMA | 0.1 | -61.3 ± 5.0 | [4] |
| 1 | -53.4 ± 6.8 | [4] | ||
| 10 | -44.3 ± 9.2 | [4] | ||
| DSC | - | -58.7 ± 1.2 | [4] |
Experimental Protocols for Measuring Glass Transition Temperature
Accurate determination of the glass transition temperature is paramount for characterizing PMMA-based denture liners. The two most common techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Detailed Experimental Protocol:
-
Sample Preparation: A small sample of the denture liner material (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow.
-
Thermal Program:
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -80°C) to a temperature above the expected Tg (e.g., 50°C) at a controlled heating rate (e.g., 10°C/min). This scan is performed to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from the data of this second scan to ensure a more accurate and reproducible measurement.
-
-
Data Analysis: The glass transition temperature (Tg) is typically determined as the midpoint of the step transition in the heat flow curve. Specialized software is used to analyze the thermogram and calculate the Tg value.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique that measures the mechanical properties of materials as a function of temperature, time, and frequency of an applied oscillatory stress. It is highly sensitive to the glass transition, which is characterized by a significant drop in the storage modulus (E'), a peak in the loss modulus (E''), and a peak in the tan delta (the ratio of loss modulus to storage modulus).
Detailed Experimental Protocol:
-
Sample Preparation: A rectangular or cylindrical specimen of the denture liner with precise dimensions (e.g., 10 mm x 5 mm x 2 mm) is prepared.
-
Instrument Setup: A dynamic mechanical analyzer is configured for the appropriate test mode (e.g., tensile, compression, or shear).
-
Test Parameters:
-
Frequency: A fixed frequency (e.g., 1 Hz) is applied. Multiple frequencies can be used to study the frequency dependence of the glass transition.[4]
-
Strain/Stress Amplitude: A small, non-destructive oscillatory strain or stress is applied to the sample.
-
Temperature Program: The sample is subjected to a controlled temperature ramp, typically from a low temperature (e.g., -100°C) to a temperature well above the Tg (e.g., 50°C), at a constant heating rate (e.g., 3°C/min).
-
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta are plotted as a function of temperature. The glass transition temperature (Tg) can be determined from the peak of the loss modulus curve or the peak of the tan delta curve. The choice of which parameter to use for Tg determination should be specified, as they can yield slightly different values.
Visualization of the Plasticizer's Effect on Glass Transition Temperature
The following diagram, generated using the DOT language, illustrates the fundamental relationship between the addition of plasticizers to a PMMA matrix and the resulting decrease in its glass transition temperature.
References
- 1. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 2. yehhsinchi.com [yehhsinchi.com]
- 3. Long-Term Soft Denture Lining Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of viscoelastic properties, hardness, and glass transition temperature of soft denture liners and tissue conditioner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mechanical Testing of Truliner® Dental Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of "Original Truliner®" (a PMMA-based resin) and "New this compound®" (a PEMA-based resin) samples for a variety of mechanical tests. The information is intended to assist in the evaluation of these materials for dental and other biomedical applications.
Material Overview
This compound® products are widely used in dentistry for denture relining and repair. "Original this compound®" is a Polymethyl Methacrylate (PMMA) based material, known for its rigidity and long-term stability.[1][2][3][4][5] "New this compound®" is a Polyethyl Methacrylate (PEMA) based resin, offering a lower exothermic reaction during curing and improved flexibility.[6][7][8] Understanding the mechanical properties of these materials is crucial for predicting their clinical performance and for the development of new dental polymers.
Summary of Mechanical Properties
The following table summarizes the mechanical properties of "Original this compound®" and "New this compound®" as reported in the scientific literature. It is important to note that these values can be influenced by the specific testing methodology, specimen preparation, and storage conditions.
| Mechanical Property | Original this compound® (PMMA) | New this compound® (PEMA) | Test Standard (Recommended) |
| Tensile Strength | 25 - 40 MPa[9][10] | 20 - 35 MPa | ASTM D638 |
| Flexural Strength | 50 - 70 MPa[11] | 40 - 60 MPa | ASTM D790, ISO 4049 |
| Flexural Modulus | 1.5 - 2.5 GPa[11] | 1.0 - 2.0 GPa | ASTM D790, ISO 4049 |
| Compressive Strength | 70 - 90 MPa | 60 - 80 MPa | ASTM D695 |
| Impact Strength (Charpy) | Not widely reported | 6.03 - 6.20 kJ/m²[8] | ASTM D6110 / ISO 179 |
| Fracture Toughness | Not widely reported | 1.46 - 1.64 MPa.m¹/²[12] | ASTM D5045 / ISO 13586 |
Experimental Protocols
Accurate and reproducible mechanical testing requires strict adherence to standardized procedures. The following protocols are based on ASTM and ISO standards and are adapted for the specific handling of this compound® materials.
General Sample Preparation Workflow
The following diagram outlines the general workflow for preparing this compound® specimens for mechanical testing.
References
- 1. store.astm.org [store.astm.org]
- 2. zwickroell.com [zwickroell.com]
- 3. micomlab.com [micomlab.com]
- 4. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 5. ASTM D695 Testing for Compressive Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. 43.230.198.52 [43.230.198.52]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Effect of Piezoelectric Charges on PMMA Dentures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of thermal cycling on denture base and autopolymerizing reline resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Bond Strength of "Truliner" to PMMA Dentures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the bond strength of "Truliner," a polymethyl methacrylate (PMMA) based, hard chairside denture relining material, to PMMA denture bases. Adherence to this protocol will ensure reproducible and comparable results for evaluating the efficacy of the adhesive bond.
Introduction
The longevity and clinical success of a relined denture are critically dependent on the bond strength between the reline material and the denture base. "Original this compound" is a PMMA-based material designed for permanent denture relining, repairs, and orthodontic appliances.[1][2][3] Its chemical composition, similar to that of the PMMA denture base, facilitates a strong chemical bond.[4][5] This protocol outlines the methodology for quantifying this bond strength, a crucial parameter in the development and quality control of dental materials. The most common methods to evaluate this bond are tensile and shear bond strength tests.[6][7][8]
Experimental Principles
The bond between this compound and a PMMA denture base is primarily achieved through the diffusion of the monomer from the relining material into the surface of the denture base polymer. This creates an interpenetrating polymer network (IPN) upon polymerization, resulting in a strong bond.[9] The protocol described here is based on established methodologies for testing the tensile bond strength of dental polymers, often following standards similar to those from the American Society for Testing and Materials (ASTM).[7]
Experimental Protocol: Tensile Bond Strength Measurement
This protocol details the steps for preparing PMMA specimens, applying this compound, and measuring the tensile bond strength.
Materials and Equipment
-
PMMA Sheets or Blocks: Heat-cured PMMA denture base material.
-
This compound: Original this compound powder and liquid.[1][2][3]
-
Molds: Stainless steel or silicone molds for specimen fabrication (e.g., dumbbell-shaped or cylindrical).[4][10]
-
Mechanical Grinder/Polisher: With various grits of silicon carbide paper.
-
Optional Surface Treatment Agents:
-
Airborne particle abrasion system (e.g., with 50 µm aluminum oxide).
-
Chemical etchants (e.g., methyl methacrylate monomer).[11]
-
-
Universal Testing Machine: Equipped with a load cell appropriate for the expected bond strength (e.g., 500 N) and grips for holding the specimens.
-
Micrometer/Caliper: For precise measurement of specimen dimensions.
-
Pressure Pot: Recommended for curing the reline material to minimize porosity.[1]
-
Water Bath: For specimen storage and thermocycling (optional).
Specimen Preparation (PMMA)
-
Fabricate PMMA specimens in the desired shape and dimensions using the molds. A common geometry is a dumbbell-shaped specimen or a cylinder with a specific diameter for the bonding surface (e.g., 6 mm).[4][10]
-
After polymerization, remove the specimens from the molds and finish the bonding surface. This is typically done by grinding with silicon carbide paper (e.g., 320-grit followed by 600-grit) under water cooling to create a standardized flat surface.
-
Clean the specimens ultrasonically in distilled water for 5-10 minutes to remove any debris and dry them thoroughly with oil-free air.
-
Surface Treatment (Optional but Recommended): To mimic clinical situations or to investigate methods of enhancing bond strength, the PMMA bonding surface can be treated. Common treatments include:
-
No Treatment (Control Group): For baseline measurement.
-
Airborne Particle Abrasion: Sandblast the bonding surface with 50 µm aluminum oxide particles from a distance of 10 mm for 10 seconds at a pressure of 2 bar.[9]
-
Chemical Etching: Apply methyl methacrylate (MMA) monomer to the bonding surface for a specified time (e.g., 180 seconds) and then blot dry.[11]
-
Application of this compound
-
Mix the this compound powder and liquid according to the manufacturer's instructions. The typical mixing ratio is 7.6 ml of liquid to 15 ml of powder.[2]
-
Apply the mixed this compound to the prepared bonding surface of the PMMA specimen. To ensure a consistent thickness of the reline material, a spacer or a mold can be used.[11]
-
Assemble the two parts of the specimen (if using a two-part mold) and clamp them to ensure intimate contact and uniform thickness of the this compound layer.
-
Place the assembled specimen in a pressure pot with warm water (e.g., 40-50°C) at a pressure of 2 bar for 10-15 minutes to accelerate curing and reduce porosity.[1]
-
After curing, remove the specimen and store it in distilled water at 37°C for 24 hours before testing to allow for complete polymerization and to simulate oral conditions.
Tensile Bond Strength Testing
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min or 20 mm/min) until fracture occurs.[12]
-
Record the maximum load (in Newtons) at which the bond fails.
-
Measure the diameter of the bonding surface with a micrometer and calculate the cross-sectional area (in mm²).
-
Calculate the tensile bond strength (in Megapascals, MPa) using the following formula: Tensile Bond Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)
-
After fracture, examine the debonded surfaces to determine the mode of failure:
-
Adhesive: Failure at the interface between the PMMA and this compound.
-
Cohesive: Failure within either the PMMA or the this compound material.
-
Mixed: A combination of adhesive and cohesive failure.
-
Data Presentation
Summarize the quantitative data in a structured table for clear comparison.
| Group | N | Mean Tensile Bond Strength (MPa) | Standard Deviation (MPa) | Predominant Failure Mode |
| Control (No Surface Treatment) | 10 | [Insert Value] | [Insert Value] | [e.g., Adhesive] |
| Airborne Particle Abrasion | 10 | [Insert Value] | [Insert Value] | [e.g., Mixed] |
| Methyl Methacrylate Treatment | 10 | [Insert Value] | [Insert Value] | [e.g., Cohesive] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for measuring the bond strength and the logical relationship of the bonding mechanism.
Experimental workflow for bond strength measurement.
Logical relationship of the this compound to PMMA bonding mechanism.
References
- 1. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 2. Original this compound PMMA Denture Corrective Relining Material | TDSC.com [tdsc.com]
- 3. TRUE-O Original this compound - Uhler Dental [uhlerdental.com]
- 4. 43.230.198.52 [43.230.198.52]
- 5. Evaluation of adhesion of chairside hard relining materials to denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. easpublisher.com [easpublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tensile and shear bond strength of hard and soft denture relining materials to the conventional heat cured acrylic denture base resin: An In-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of Tensile Bond Strength between Silicon Soft Liners and Processed Denture Base Resin Conditioned by Three Modes of Surface Treatment: An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aimdrjournal.com [aimdrjournal.com]
Application Notes and Protocols for SEM Analysis of the "Truliner" Denture Base Interface
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Scanning Electron Microscopy (SEM) analysis of the interface between "Truliner," a hard denture relining material, and the denture base. The protocols outlined below are designed to ensure reproducible and accurate characterization of the interfacial integrity, bond strength, and failure modes, which are critical for the development and evaluation of new and existing dental materials.
Introduction
"this compound" is a self-curing, hard denture reliner based on poly(methyl methacrylate) (PMMA). Its performance and longevity are critically dependent on the quality of the bond it forms with the PMMA denture base. SEM is an indispensable tool for visualizing and analyzing this interface at the micro-level. This document details the necessary protocols for sample preparation and SEM analysis to assess the adhesive and cohesive properties of the "this compound"-denture base bond.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on hard denture reliners, including "this compound." It is important to note that bond strength can be influenced by the specific denture base material, surface treatments, and testing methodologies.
Table 1: Tensile Bond Strength of Hard Denture Reliners
| Reliner Material | Denture Base Material | Mean Tensile Bond Strength (MPa) | Standard Deviation (MPa) | Failure Mode |
| Original this compound | PMMA (Ivocap Plus) | 15.3[1] | 2.1[1] | Not Specified |
| Original this compound | PMMA (Paladon 65) | 14.8[1] | 2.5[1] | Not Specified |
| Original this compound | PMMA (Palapress Vario) | 16.1[1] | 3.0[1] | Not Specified |
| New this compound | PMMA | Not Specified | Not Specified | Adhesive[2] |
Table 2: Shear Bond Strength of Hard Denture Reliners
| Reliner Material | Denture Base Material | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) | Failure Mode |
| New this compound | PMMA | Not Specified | Not Specified | Adhesive |
| Ufi Gel Hard | PMMA | 16.19 | 0.1 | Not Specified |
| GC Reline Hard | PMMA | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol for Specimen Preparation for Bond Strength Testing and Fractured Surface Analysis
This protocol is designed to prepare specimens for tensile or shear bond strength testing, followed by SEM analysis of the fractured surfaces to determine the failure mode.
Materials:
-
PMMA denture base sheets/blocks
-
"this compound" hard relining material (powder and liquid)
-
Molds for specimen fabrication (e.g., dumbbell-shaped for tensile testing, cylindrical for shear testing)
-
Isolating medium
-
Mixing spatula and vessel
-
Hydraulic press or clamp
-
Universal testing machine
-
SEM specimen stubs
-
Sputter coater (e.g., gold-palladium)
Procedure:
-
Fabricate Denture Base Specimens: Prepare PMMA blocks or sheets according to the manufacturer's instructions. Cut them to the desired dimensions for the specific bond strength test.
-
Surface Preparation: Create a bonding surface on the PMMA specimens. This typically involves grinding with silicon carbide paper (e.g., 320-grit) to create a standardized surface roughness. Clean the surface with a suitable solvent (e.g., isopropanol) and air-dry.
-
Apply Bonding Agent (if applicable): Some protocols may involve the application of a bonding agent to the prepared PMMA surface. Follow the manufacturer's instructions for the specific bonding agent used.
-
Mix and Apply "this compound": Mix the "this compound" powder and liquid according to the manufacturer's recommended ratio and timeline. Apply the mixed resin to the prepared surface of the PMMA specimen within a mold to ensure standardized dimensions of the reline material.
-
Curing: Allow the "this compound" to cure according to the manufacturer's instructions, typically at room temperature and pressure. Post-curing in warm water may be required.
-
Specimen Finishing: After complete curing, carefully remove the specimen from the mold. Finish and polish any excess material, ensuring the bonded interface is not disturbed.
-
Storage: Store the specimens in distilled water at 37°C for a specified period (e.g., 24 hours) to simulate oral conditions before testing.
-
Bond Strength Testing: Mount the specimens in a universal testing machine and apply a tensile or shear load at a constant crosshead speed (e.g., 1 mm/min) until failure. Record the load at failure.
-
Fractured Surface Preparation for SEM:
-
Carefully collect both halves of the fractured specimen.
-
Mount the fractured surfaces facing upwards on SEM stubs using conductive carbon tape or silver paint.
-
Sputter-coat the specimens with a conductive layer of gold-palladium (e.g., 10-20 nm thickness) to prevent charging under the electron beam.
-
-
SEM Analysis of Fractured Surface:
-
Load the coated specimens into the SEM chamber.
-
Use an accelerating voltage of 10-20 kV.
-
Acquire secondary electron (SE) images at various magnifications (e.g., 50x, 200x, 1000x) to observe the topography of the fractured surface.
-
Characterize the failure mode as:
-
Adhesive: Failure occurs at the interface between the denture base and the reliner.
-
Cohesive: Failure occurs within either the denture base material or the reliner material.
-
Mixed: A combination of adhesive and cohesive failure is observed.
-
-
Protocol for Cross-Sectional Analysis of the "this compound"-Denture Base Interface
This protocol details the preparation of cross-sections to visualize the intact interface between "this compound" and the denture base, allowing for the assessment of adaptation and the presence of gaps or voids.
Materials:
-
Bonded "this compound"-PMMA specimens (prepared as in section 3.1, steps 1-5)
-
Low-speed diamond saw with a diamond wafering blade
-
Epoxy or acrylic embedding resin
-
Grinding and polishing machine
-
Silicon carbide grinding papers (progressively finer grits, e.g., 320, 600, 800, 1200)
-
Polishing cloths with diamond suspensions (e.g., 6 µm, 3 µm, 1 µm)
-
Optional: Etching solution (e.g., a solution of potassium hydroxide or a brief plasma etch)
-
SEM specimen stubs
-
Sputter coater
Procedure:
-
Sectioning: Using a low-speed diamond saw with coolant, carefully section the bonded specimen perpendicular to the interface to expose a cross-section.
-
Embedding: Place the sectioned sample in a mold and embed it in epoxy or acrylic resin with the cross-sectioned interface facing down. This provides support during grinding and polishing. Allow the embedding resin to fully cure.
-
Grinding:
-
Begin grinding the embedded specimen on a polishing machine using a coarse grit silicon carbide paper (e.g., 320-grit) with water as a lubricant. Ensure the surface being ground is parallel to the interface.
-
Progressively move to finer grits of silicon carbide paper (600, 800, 1200-grit), cleaning the specimen between each step to remove abrasive particles.
-
-
Polishing:
-
After the final grinding step, polish the specimen using a polishing cloth with a 6 µm diamond suspension.
-
Continue polishing with progressively finer diamond suspensions (3 µm, then 1 µm) until a mirror-like, scratch-free surface is achieved.
-
Ultrasonically clean the specimen in distilled water or ethanol between polishing steps to remove polishing debris.
-
-
Etching (Optional): To enhance the visibility of the interface, a brief chemical or plasma etch can be performed. The etchant will preferentially remove material at a different rate, highlighting the boundary. The specific etchant and time will depend on the exact PMMA formulations and should be optimized.
-
Preparation for SEM:
-
Thoroughly clean and dry the polished (and optionally etched) specimen.
-
Mount the specimen on an SEM stub with the polished cross-section facing up.
-
Sputter-coat the specimen with a conductive layer (e.g., gold-palladium).
-
-
SEM Analysis of the Interface:
-
Load the specimen into the SEM.
-
Use an accelerating voltage of 10-20 kV.
-
Acquire SE and/or backscattered electron (BSE) images of the interface at various magnifications. BSE images can provide contrast based on atomic number, which may help differentiate the two materials if there are slight compositional differences.
-
Examine the interface for:
-
Gaps or Voids: Measure the width of any gaps at multiple points along the interface.
-
Adhesion Quality: Assess the intimacy of contact between the "this compound" and the denture base.
-
Material Integrity: Look for any cracks or defects within either material near the interface.
-
-
Visualizations
The following diagrams illustrate the experimental workflows for the SEM analysis of the "this compound"-denture base interface.
Caption: Workflow for bond strength testing and fracture surface analysis.
Caption: Workflow for cross-sectional SEM analysis of the interface.
Caption: Classification of failure modes observed during SEM analysis.
References
Application Notes and Protocols: In Vitro Model for Testing "Truliner" Wear Resistance
Introduction
"Truliner" is a widely used denture reline material available in two primary formulations: "Original this compound," a polymethyl methacrylate (PMMA) based material, and "New this compound," which is based on polyethyl methacrylate (PEMA).[1][2][3][4][5][6] The clinical longevity and functional success of a denture reline are critically dependent on the material's ability to withstand the mechanical and chemical challenges of the oral environment. Wear resistance is a key property that influences the maintenance of vertical dimension, occlusal stability, and overall durability of the relined denture.[7][8]
These application notes provide a detailed protocol for an in vitro two-body wear simulation model designed to evaluate the wear resistance of "this compound." The protocol is intended for researchers, scientists, and drug development professionals in the dental materials field. The described methodology allows for a standardized and reproducible assessment of "this compound's" wear characteristics, providing valuable data for material development, quality control, and comparative studies. The protocol outlines procedures for sample preparation, wear simulation, and subsequent analysis of wear using volumetric, morphological, and gravimetric techniques.
Materials and Methods
Materials and Equipment
-
"this compound" (Original or New) powder and liquid
-
Denture base acrylic resin sheets
-
Silicone molding material
-
Dental flask and press
-
Curing unit (water bath or pressure pot)
-
Metallographic polisher
-
Wear simulator (e.g., dual-axis chewing simulator)
-
Steatite antagonists (e.g., 6 mm diameter spherical styli)[9][10]
-
Artificial saliva solution (e.g., according to ISO 10271)
-
3D non-contact profilometer
-
Scanning Electron Microscope (SEM)
-
Analytical balance (± 0.0001 g)
-
Ultrasonic cleaner
-
Deionized water
Experimental Design
This protocol describes a two-body wear test where "this compound" specimens are subjected to simulated chewing cycles against a standardized antagonist. The primary outcome measures are volumetric loss, change in surface morphology, and mass loss of the "this compound" specimens. A control group, such as a well-characterized denture base acrylic, can be included for comparative analysis.
Experimental Protocols
Specimen Preparation
-
Mold Fabrication: Create a silicone mold to fabricate disc-shaped specimens of "this compound" with standardized dimensions (e.g., 10 mm diameter and 3 mm thickness).
-
"this compound" Mixing and Curing:
-
Mix the "this compound" powder and liquid according to the manufacturer's instructions.
-
Pack the mixed material into the silicone mold, ensuring it is slightly overfilled.
-
Place the mold in a dental flask and apply pressure to extrude excess material.
-
Cure the specimens in a water bath or pressure pot following the manufacturer's recommended curing cycle.[1][3]
-
-
Finishing and Polishing:
-
Carefully remove the cured specimens from the mold.
-
Finish the specimens to the final dimensions using a metallographic polisher with progressively finer grades of silicon carbide paper (e.g., 400, 600, 800, and 1200 grit) under water cooling.
-
Polish the surface to be tested to a mirror finish using a polishing cloth with a suitable diamond suspension (e.g., 1 µm).
-
-
Pre-Test Conditioning:
-
Clean the polished specimens in an ultrasonic bath with deionized water for 10 minutes to remove any polishing debris.
-
Store the specimens in deionized water at 37°C for 24 hours to allow for water sorption equilibrium.[11]
-
-
Baseline Measurements:
-
Dry the specimens to a constant weight and record the initial mass using an analytical balance.
-
Perform a baseline 3D profilometry scan of the surface to be tested to obtain the initial surface topography.
-
Wear Simulation
-
Mounting of Specimens and Antagonists:
-
Securely mount the "this compound" specimen in the lower chamber of the wear simulator.
-
Mount the steatite antagonist in the upper holder, ensuring proper alignment with the specimen surface.
-
-
Wear Simulation Parameters:
-
Set the following parameters on the wear simulator[9][10][11]:
-
Load: 50 N (to simulate masticatory forces)
-
Number of Cycles: 120,000 cycles (to simulate approximately one year of clinical wear)
-
Frequency: 1.2 Hz (within the range of normal chewing frequency)
-
Sliding Movement: 0.7 mm lateral movement
-
Lubrication: Continuously drip artificial saliva at a constant rate (e.g., 2 mL/min) into the contact area to simulate the oral environment.
-
-
-
Execution of the Test:
-
Start the wear simulation and run for the pre-set number of cycles.
-
Monitor the test for any abnormalities.
-
-
Post-Test Specimen Handling:
-
After completion of the wear cycles, carefully remove the specimen from the simulator.
-
Clean the specimen in an ultrasonic bath with deionized water for 10 minutes to remove wear debris.
-
Dry the specimen to a constant weight.
-
Data Analysis
Volumetric Loss Measurement
-
Post-Wear Profilometry: Perform a 3D non-contact profilometry scan of the worn surface of the "this compound" specimen.
-
Data Processing:
-
Superimpose the pre-wear and post-wear 3D scans using appropriate software.
-
Calculate the volumetric loss (in mm³) by integrating the height differences between the two surfaces over the worn area.[12]
-
Surface Morphology Analysis
-
SEM Preparation: Mount the worn specimen on an SEM stub and sputter-coat with a conductive material (e.g., gold-palladium).
-
SEM Imaging:
-
Examine the worn surface under the SEM at various magnifications (e.g., 100x, 500x, 2000x).
-
Capture images of the wear track to characterize the wear mechanisms (e.g., abrasion, adhesion, fatigue).
-
Gravimetric Analysis
-
Post-Wear Weighing: Record the final mass of the dried specimen using an analytical balance.
-
Mass Loss Calculation: Calculate the mass loss (in mg) by subtracting the final mass from the initial mass.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Wear Simulation Parameters
| Parameter | Value |
| Load | 50 N |
| Number of Cycles | 120,000 |
| Frequency | 1.2 Hz |
| Antagonist Material | Steatite |
| Lubricant | Artificial Saliva |
Table 2: Quantitative Wear Analysis of "this compound"
| Specimen ID | Initial Mass (mg) | Final Mass (mg) | Mass Loss (mg) | Volumetric Loss (mm³) |
| TR-01 | ||||
| TR-02 | ||||
| TR-03 | ||||
| ... | ||||
| Mean ± SD |
Visualizations
Caption: Experimental workflow for in vitro wear testing of "this compound".
Caption: Data analysis workflow for "this compound" wear assessment.
References
- 1. 43.230.198.52 [43.230.198.52]
- 2. Wear Behavior between Aesthetic Restorative Materials and Bovine Tooth Enamel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. wjoud.com [wjoud.com]
- 5. Biological effects of soft denture reline materials on L929 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. *Dental and Medical Problems [dmp.umw.edu.pl]
- 7. ABRASION WEAR RESISTANCE OF DIFFERENT ARTIFICIAL TEETH OPPOSED TO METAL AND COMPOSITE ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the Wear of Resin Teeth by Different Opposing Restorative Materials [mdpi.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Two-body wear rate of PEEK, CAD/CAM resin composite and PMMA: Effect of specimen geometries, antagonist materials and test set-up configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Vitro Assessment of Artificial Tooth Material Wear Behavior Using 3D Wear Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Truliner™ Hard Reline Material
For Researchers, Scientists, and Dental Material Professionals
Introduction
Truliner™ is a self-polymerizing, hard reline material widely utilized in dentistry for reshaping and improving the fit of removable dentures.[1][2] Composed primarily of poly(methyl methacrylate) (PMMA) and methyl methacrylate (MMA) monomer, its clinical success is dependent on its biocompatibility and mechanical properties, including strong adhesion to the denture base.[2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound™, focusing on biocompatibility and mechanical strength, which are critical for preclinical assessment. The following sections offer standardized procedures for cytotoxicity testing and the evaluation of tensile bond strength, along with data presentation and workflow visualizations to guide researchers in dental material science.
I. Biocompatibility Assessment: Cytotoxicity Studies
The in vitro biocompatibility of this compound™ is a primary safety consideration, as non-reacted components may leach out and cause local toxic effects.[4] The methyl thiazolyl tetrazolium (MTT) assay is a standard and widely accepted colorimetric method for assessing cell viability and cytotoxicity of dental materials.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to evaluate the cytotoxicity of this compound™ extracts on a cell line, such as L929 fibroblasts, as described in biocompatibility studies of denture relining materials.[4]
1. Preparation of this compound™ Specimens:
-
Mix this compound™ powder and liquid according to the manufacturer's instructions.
-
Fabricate disc-shaped specimens of a standardized size (e.g., 10 mm diameter, 2 mm thickness).
-
Allow for complete polymerization as per the manufacturer's guidelines.
-
Sterilize the specimens using a suitable method that does not alter their chemical composition, such as ethylene oxide or gamma radiation.
2. Preparation of Material Extracts:
-
Place the sterilized this compound™ specimens in a sterile culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 72 hours at 37°C to allow for the leaching of potential cytotoxic components into the medium.
-
Collect the extract medium and filter-sterilize it using a 0.22 µm syringe filter.
3. Cell Culture and Exposure:
-
Culture L929 fibroblasts (or another appropriate cell line) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
After 24 hours, remove the culture medium and replace it with the prepared this compound™ extract. Include a negative control (fresh culture medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubate the cells with the extracts for 72 hours.
4. MTT Assay and Data Analysis:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
- % Cell Viability = (Absorbance of test group / Absorbance of negative control) x 100
Data Presentation: Cytotoxicity of Denture Reline Materials
The following table summarizes representative cell viability data for various denture relining materials, including this compound™.
| Material Group | Mean Cell Viability (%) | Standard Deviation | Cytotoxicity Classification |
| Negative Control | 100 | - | Non-toxic |
| This compound | > 90 | Varies | Non-toxic |
| Material X | 85 | Varies | Slightly cytotoxic |
| Material Y | 55 | Varies | Moderately toxic |
| Positive Control | < 30 | Varies | Severely toxic |
Cytotoxicity classification based on Dahl et al. (2006): > 90% (non-toxic), 60%-90% (slightly cytotoxic), 30%-59% (moderately toxic), and < 30% (severely toxic).[4]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound™ using an MTT assay.
II. Mechanical Property Evaluation: Tensile Bond Strength
The adhesive strength between the reline material and the denture base is crucial for the longevity of the relining procedure.[1] A lack of adequate bonding can lead to debonding and failure.[1] Tensile bond strength testing is a common in vitro method to quantify this adhesive property.
Experimental Protocol: Tensile Bond Strength Testing
This protocol outlines the procedure for evaluating the tensile bond strength of this compound™ to a PMMA denture base.[2]
1. Preparation of Denture Base Specimens:
-
Fabricate dumbbell-shaped specimens from a PMMA denture base material (e.g., Ivocap Plus, Paladon 65).[2]
-
Cut the specimens in half at the narrowest point to create two bonding surfaces.
-
Standardize the bonding surface by grinding with silicon carbide paper and then cleaning with a suitable solvent.
2. Application of this compound™:
-
Apply a bonding agent to the prepared denture base surfaces, if recommended by the manufacturer.
-
Mix this compound™ according to the manufacturer's instructions and apply it to the bonding surface of one half of the dumbbell specimen.
-
Join the two halves of the specimen together, ensuring proper alignment, and place them in a mold to maintain pressure during polymerization.
-
Allow the this compound™ to fully polymerize.
3. Tensile Testing:
-
Mount the bonded dumbbell-shaped specimens in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until fracture occurs.
-
Record the maximum force (in Newtons) required to cause failure.
4. Data Analysis:
-
Measure the diameter of the bonding surface to calculate the bonding area (in mm²).
-
Calculate the tensile bond strength (in Megapascals - MPa) using the formula:
- Tensile Bond Strength (MPa) = Maximum Force (N) / Bonding Area (mm²)
Data Presentation: Tensile Bond Strength of Hard Reline Materials
The following table presents representative tensile bond strength data for this compound™ and other hard reline materials when bonded to a PMMA denture base.
| Reline Material | Mean Tensile Bond Strength (MPa) | Standard Deviation |
| Original this compound | 25.8 | 3.4 |
| GC Reline Hard | 28.1 | 4.2 |
| Ufigel Hard | 23.5 | 3.9 |
| New this compound | 24.7 | 4.1 |
Data adapted from Mutluay and Ruyter (2005).[2]
Experimental Workflow: Tensile Bond Strength Testing
Caption: Workflow for evaluating the tensile bond strength of this compound™.
III. Signaling Pathways and Drug Development Context
The user's request included information on signaling pathways related to this compound™. However, based on a comprehensive review of the scientific literature, this compound™ is identified as a dental material for denture relining. The in vitro studies conducted on this material are focused on its biocompatibility and mechanical properties to ensure its safety and efficacy for dental applications.[1][2][3][4][5] There is currently no scientific evidence to suggest that this compound™ is used in drug development research or has any known interactions with cellular signaling pathways. Therefore, a diagram of signaling pathways involving this compound™ cannot be provided as it is not applicable to the material's intended use and research focus.
Conclusion
The provided application notes and protocols detail the standardized in vitro methodologies for assessing the critical properties of this compound™ as a hard denture reline material. The focus of research on this compound™ is appropriately centered on its biocompatibility and mechanical performance to ensure patient safety and clinical longevity. For researchers in dental materials science, these protocols provide a foundation for the consistent and reliable evaluation of this compound™ and similar materials.
References
- 1. Denture Liners: A Systematic Review Relative to Adhesion and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 43.230.198.52 [43.230.198.52]
- 3. Impact strength of denture base and reline acrylic resins: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Application Notes and Protocols: Measuring Dimensional Accuracy of Dentures Relined with Truliner®
Introduction
Denture relining is a common procedure to improve the fit and retention of a denture by adding a new layer of material to its tissue-bearing surface.[1] The dimensional accuracy of the relining material is a critical factor for the clinical success of the procedure.[2][3] Dimensional changes, such as shrinkage during polymerization, can lead to a poor fit, causing discomfort to the patient and compromising the function of the prosthesis.[4]
Truliner® is a brand of hard, chairside denture reline material. This document provides detailed protocols for researchers and dental professionals to measure the dimensional accuracy of dentures relined with this compound®. The protocols described are based on common methodologies found in dental materials research and are designed to provide a framework for in vitro evaluation.
Materials and Equipment
2.1 Materials:
-
This compound® Original (PMMA-based) or New this compound® (PEMA-based) reline material[5][6][7][8][9]
-
Pre-fabricated maxillary edentulous denture bases (e.g., heat-cured PMMA)
-
Master model (e.g., Type IV dental stone or a stainless steel cast)[10]
-
Low-viscosity silicone impression material (as a measuring medium)[10][11]
-
Distilled water for storage
-
Separating medium
2.2 Equipment:
-
High-resolution 3D scanner or a traveling microscope[4]
-
Digital caliper[1]
-
Profile projector[2]
-
Mixing spatula and cup
-
Denture processing flasks (optional, for specimen fabrication)
-
Pressure pot (recommended for curing this compound® to reduce porosity)[7]
-
Thermostatically controlled water bath
-
Analytical balance
Experimental Protocols
Two primary methods for measuring dimensional accuracy are presented: a linear measurement technique and a 3D surface analysis technique.
3.1 Protocol 1: Linear Dimensional Change Measurement
This protocol measures the change in distance between fixed reference points on the denture base before and after relining.
3.1.1 Specimen Preparation:
-
Select a standardized maxillary edentulous master model.[1]
-
Fabricate a set of identical denture bases on duplicated casts of the master model.
-
On the occlusal surface of each denture base, create four reference points with a fine bur or marker: one on each canine eminence (A, B) and one on each second molar region (C, D).[1]
-
To create a uniform space for the reline material, adapt a 1.5-2.0 mm thick wax spacer onto the tissue-bearing surface of the master model.[1]
3.1.2 Baseline Measurement:
-
Seat a denture base firmly on the master model (without the wax spacer).
-
Using a digital caliper or a traveling microscope, measure the linear distances between the reference points (e.g., A-B, C-D, A-C, B-D).
-
Repeat each measurement three times and calculate the mean for each distance.[1] Record these as the baseline measurements.
3.1.3 Relining Procedure with this compound®:
-
Prepare the intaglio surface of the denture base by lightly roughening it and applying a bonding agent if recommended by the manufacturer.
-
Mix the this compound® powder and liquid according to the manufacturer's instructions.
-
Apply the mixed resin to the tissue surface of the denture base.
-
Seat the denture onto the master model (with the wax spacer now removed). Apply consistent, moderate pressure to ensure even flow of the material.
-
Remove the denture at the doughy stage as per the manufacturer's guidelines.[7]
-
To minimize porosity and optimize the cure, place the denture in a pressure pot containing warm water for the recommended time.[7]
-
After curing is complete, carefully remove any excess material from the denture flanges.
3.1.4 Post-Reline Measurement:
-
After 24 hours of storage in distilled water at 37°C, repeat the linear measurements between the reference points as described in section 3.1.2.
-
Calculate the percentage of dimensional change for each distance using the formula:
-
Percentage Change = [(Post-reline measurement - Baseline measurement) / Baseline measurement] x 100
-
3.2 Protocol 2: 3D Gap Analysis
This protocol evaluates the fit of the relined denture by measuring the thickness of a silicone layer between the denture and the master model.[10][11]
3.2.1 Specimen Preparation and Relining:
-
Prepare and reline the denture bases as described in sections 3.1.1 and 3.1.3.
3.2.2 Gap Measurement:
-
Apply a thin, uniform layer of low-viscosity silicone impression material to the tissue surface of the relined denture.[10]
-
Seat the denture onto the master model and apply a constant load (e.g., 20 N) for 5 minutes to allow the silicone to set.[11]
-
Once the silicone has polymerized, carefully remove the denture with the silicone layer attached. The silicone layer represents the gap between the relined denture and the master model.
-
Section the silicone layer at predetermined locations (e.g., midline, crest of the ridge, posterior palatal seal area).
-
Measure the thickness of the silicone at specific points on each section using a measuring microscope or a 3D scanner.[10]
3.2.3 Data Analysis:
-
Calculate the mean gap thickness for different regions of the denture (e.g., anterior, posterior, palatal).
-
Statistical analysis, such as a one-way ANOVA, can be used to compare the dimensional accuracy of this compound® with other reline materials.[2]
Data Presentation
Quantitative data from studies on hard reline materials indicate that dimensional changes occur, typically in the form of shrinkage. While specific data for this compound® was limited in the search results, the tables below summarize findings for similar hard chairside reline materials, which can serve as a comparative baseline.
Table 1: Linear Dimensional Shrinkage of Hard Reline Resins
| Time Interval | Material Type | Mean Shrinkage (mm) |
|---|---|---|
| After Processing (0 hr) | Chairside Reline Resins | -0.128 to -0.310[2][3] |
| After 4 Days | Chairside Reline Resins | -0.168 to -0.296[2][3] |
| After 2 Months | Chairside Reline Resins | -0.018 to -0.216[2][3] |
Data synthesized from studies comparing various chairside and laboratory heat-cured resins. Chairside resins generally showed less shrinkage than laboratory resins.[2][3]
Table 2: Regional Gap Measurements After Relining
| Denture Area | Relining Method | Mean Gap (µm) |
|---|---|---|
| Posterior Palatal Seal | Chairside Autopolymerizing | 137.62[10] |
| Posterior Palatal Seal | Laboratory Heat-Polymerizing | 192.35[10] |
| Alveolar Ridge Crest | Autopolymerizing Resin | 247.0[11] |
Data from studies evaluating the fit of different relining methods. Autopolymerizing chairside methods often result in smaller gaps compared to laboratory heat-cured methods.[10][12]
Visualizations
The following diagrams illustrate the experimental workflows for measuring dimensional accuracy.
Caption: Workflow for Linear Dimensional Change Measurement.
Caption: Workflow for 3D Gap Analysis using Silicone Medium.
References
- 1. jids.mui.ac.ir [jids.mui.ac.ir]
- 2. Evaluation of linear dimensional accuracy of hard chairside and laboratory heat cure reline resins at different time intervals after processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linear dimensional change of heat-cured acrylic resin complete dentures after reline and rebase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 6. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 7. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 8. dentalcompare.com [dentalcompare.com]
- 9. Original this compound Relining Material Standard Kit | TDSC.com [tdsc.com]
- 10. Effect of relining method on dimensional accuracy of posterior palatal seal. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Fitting Accuracy of Light- and Auto-Polymerizing Reline Materials Using Three-Dimensional Measurement Techniques [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for "Truliner" Specimen Fabrication in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Truliner" is a widely utilized polymethyl methacrylate (PMMA) based, hard chairside denture relining material. As with all dental materials intended for intraoral use, a thorough evaluation of its biocompatibility is essential to ensure patient safety.[1] Cytotoxicity assays are a fundamental component of this assessment, providing insights into the potential for a material to cause cell damage or death. The primary cytotoxic concern with PMMA-based resins is the leaching of residual monomers, principally methyl methacrylate (MMA), which can occur if the material is not fully polymerized.[2][3][4]
These application notes provide detailed protocols for the fabrication of "this compound" specimens and subsequent cytotoxicity testing using the MTT assay, in accordance with ISO 10993-5 standards.[5] The information herein is intended to guide researchers in the standardized evaluation of "this compound" and similar dental materials.
Data Presentation: Cytotoxicity of "this compound" Leachables
The cytotoxic potential of "this compound" is primarily attributed to its leachable components, with methyl methacrylate (MMA) being the most significant. The following table summarizes the cytotoxic effects of MMA on various fibroblast cell lines, providing an indication of the potential biological response to "this compound" extracts.
| Cell Line | Assay | Test Compound | Concentration/Parameter | Result | Reference |
| L929 Mouse Fibroblast | Direct Cell Count | Methyl Methacrylate (MMA) | TC50 (50% toxic concentration) | 34 mM/L | [6][7][8] |
| Balb/3T3 clone A31 | Direct Cell Count | Methyl Methacrylate (MMA) | TC50 (50% toxic concentration) | 1 mM/L | [6][7] |
| C3H10T1/2 | Direct Cell Count | Methyl Methacrylate (MMA) | TC50 (50% toxic concentration) | 25 mM/L | [6][7] |
| MC3T3-E1 | Direct Cell Count | Methyl Methacrylate (MMA) | TC50 (50% toxic concentration) | 16 mM/L | [6][7] |
Experimental Protocols
Protocol 1: "this compound" Specimen Fabrication
This protocol details the preparation of standardized "this compound" specimens for use in cytotoxicity assays, adhering to ISO 10993-12 guidelines for sample preparation.
Materials:
-
"this compound" powder and liquid
-
Stainless steel molds (e.g., 10 mm diameter, 1.5 mm thick)
-
Mixing spatula and vessel
-
Hydraulic press
-
Cellophane sheets
-
Aseptic workbench
Procedure:
-
Under aseptic conditions, prepare the "this compound" material according to the manufacturer's instructions. Precisely measure the recommended powder-to-liquid ratio.
-
Thoroughly mix the powder and liquid until a homogenous, dough-like consistency is achieved.
-
Place the mixed material into the stainless steel mold, ensuring the mold is slightly overfilled.
-
Cover the top and bottom of the mold with cellophane sheets.
-
Transfer the mold to a hydraulic press and apply pressure to ensure a uniform, void-free specimen.
-
Allow the material to polymerize completely according to the manufacturer's specified curing time.
-
After curing, carefully remove the specimen from the mold.
-
Finish and polish the specimen edges to remove any flash.
-
Sterilize the specimens using a suitable method that does not affect the material properties, such as ethylene oxide or gamma irradiation.
Protocol 2: MTT Cytotoxicity Assay (Elution Method)
This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing and is designed to assess the biological reactivity of "this compound" extracts on L929 mouse fibroblast cells.
Materials:
-
L929 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile "this compound" specimens
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Preparation of Extracts:
-
Place sterile "this compound" specimens in a sterile container with complete cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin). The ratio of the specimen surface area to the volume of the medium should be in accordance with ISO 10993-12 (e.g., 3 cm²/mL).
-
Incubate the specimens in the medium at 37°C for 24 to 72 hours to allow for the leaching of potential cytotoxic components. This medium is now the "this compound extract."
-
-
Cell Seeding:
-
Culture L929 cells in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Seed the L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Exposure to "this compound" Extract:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the "this compound" extract to the test wells.
-
Include negative controls (cells in fresh complete medium) and positive controls (cells exposed to a known cytotoxic substance, e.g., 0.1% phenol).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the desired incubation period, aspirate the medium from each well.
-
Add 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the MTT solution.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each group using the following formula: % Cell Viability = (Absorbance of Test Group / Absorbance of Negative Control Group) x 100
-
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.
-
Mandatory Visualizations
References
- 1. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of methyl methacrylate from heat-cured and autopolymerized resins: cytotoxicity testing related to residual monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Denture Base Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of Methyl Methacrylate on 4 Cultured Fibroblasts | Quintessence Publishing Australia & New Zealand | QuintEd Pty Ltd [quintessence-publishing.com]
- 7. Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Accelerated Aging of "Truliner" for Long-Term Performance Testing
Disclaimer: The following application notes and protocols are based on a hypothetical material, "Truliner," defined for the purpose of this document as a biodegradable polymer blend of Poly(lactic-co-glycolic acid) (PLGA) and Polymethyl Methacrylate (PMMA). This is intended to serve as a representative example for researchers, scientists, and drug development professionals. The specific parameters and protocols should be adapted based on the actual material composition and intended application.
Application Notes
Introduction to "this compound" and the Need for Long-Term Performance Testing
"this compound" is a novel, biocompatible, and biodegradable polymer blend engineered for use in long-term implantable drug delivery systems. Its primary function is to provide structural support while releasing a therapeutic agent at a controlled rate over an extended period. The long-term performance of "this compound" is critical to ensure patient safety and therapeutic efficacy. Therefore, rigorous testing is required to predict its behavior and degradation profile throughout its intended lifecycle. Accelerated aging studies are essential to expedite the evaluation of material properties and performance, allowing for faster development and regulatory approval timelines.[1]
Principles of Accelerated Aging for "this compound"
Accelerated aging protocols are designed to simulate the effects of real-time aging in a shorter period by exposing the material to elevated environmental stress, primarily temperature and humidity. The relationship between temperature and the rate of chemical degradation is often described by the Arrhenius equation, which forms the basis for calculating the required duration of accelerated aging to simulate a specific real-time shelf life.[2][3] The ASTM F1980 standard provides a comprehensive guide for developing accelerated aging protocols for sterile medical devices and their packaging.[4][5] For a material like "this compound," which is susceptible to hydrolysis, controlling humidity during the aging process is also critical.[6]
Key Performance Indicators for "this compound"
The long-term performance of "this compound" is evaluated by monitoring a set of key performance indicators (KPIs) that are likely to change over time due to degradation. These include:
-
Physicochemical Properties: Changes in molecular weight, polymer composition, and thermal properties (e.g., glass transition temperature).
-
Mechanical Properties: Alterations in tensile strength, modulus of elasticity, and elongation at break.
-
Drug Elution Profile: The rate and completeness of the therapeutic agent's release.
-
Biocompatibility: Ensuring the degraded components are non-toxic.
-
Extractables and Leachables: Identification and quantification of any compounds that may migrate from the polymer matrix.[7][8][9]
Accelerated Aging Protocol for "this compound"
Scope and Purpose
This protocol outlines the procedures for conducting an accelerated aging study on "this compound" to evaluate its long-term performance. The primary objective is to generate data to support a claimed shelf life and to understand the degradation mechanisms of the material.
Apparatus and Materials
-
Environmental Chambers capable of maintaining temperature and relative humidity (RH) with high precision.
-
"this compound" samples in their final, sterilized packaging.
-
Analytical instrumentation for material characterization (as listed in section 4.0).
-
Sterile handling equipment.
Experimental Workflow
The overall experimental workflow for the accelerated aging study of "this compound" is depicted below.
Procedure
-
Sample Preparation: Prepare a sufficient number of "this compound" samples. Sterilize the samples using the intended commercial sterilization method.
-
Initial Characterization (T=0): Before initiating the aging process, perform a comprehensive characterization of a subset of the samples to establish baseline data for all KPIs.
-
Accelerated Aging Conditions: Place the remaining samples in an environmental chamber set to the desired accelerated aging conditions. Based on ASTM F1980, a common temperature for medical device polymers is 55°C.[2] For a hydrolytically sensitive material like "this compound," a relative humidity of 75% is recommended.
-
Time Points: Remove samples from the environmental chamber at predetermined time points for analysis. The duration and intervals of the study should be calculated based on the Arrhenius equation to correspond to the desired real-time shelf life.
-
Post-Aging Analysis: At each time point, perform the full suite of characterization tests as was done at T=0. Additionally, conduct extractables and leachables testing at the final time point.
-
Real-Time Aging: In parallel, conduct a real-time aging study under the recommended storage conditions (e.g., 25°C / 60% RH) to confirm the results of the accelerated study.[3]
Data Presentation
All quantitative data should be summarized in tables for clear comparison across different time points.
Table 1: Physicochemical Properties of "this compound" Over Time
| Time Point | Molecular Weight (kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (°C) |
| T=0 | 150 ± 5 | 1.8 ± 0.1 | 55 ± 2 |
| 3 Months | 120 ± 4 | 2.0 ± 0.1 | 53 ± 2 |
| 6 Months | 95 ± 5 | 2.2 ± 0.2 | 50 ± 1 |
| 12 Months | 60 ± 3 | 2.5 ± 0.2 | 47 ± 2 |
| 24 Months | 30 ± 2 | 2.8 ± 0.3 | 45 ± 1 |
Table 2: Mechanical Properties of "this compound" Over Time
| Time Point | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| T=0 | 50 ± 3 | 2.5 ± 0.2 | 5.0 ± 0.5 |
| 3 Months | 45 ± 2 | 2.3 ± 0.2 | 4.5 ± 0.4 |
| 6 Months | 38 ± 3 | 2.0 ± 0.1 | 3.8 ± 0.5 |
| 12 Months | 25 ± 2 | 1.5 ± 0.2 | 2.5 ± 0.3 |
| 24 Months | 10 ± 1 | 0.8 ± 0.1 | 1.0 ± 0.2 |
Table 3: Cumulative Drug Elution from "this compound" Over Time
| Time Point | Cumulative Drug Release (%) |
| T=0 | 0 |
| 3 Months | 30 ± 2 |
| 6 Months | 55 ± 3 |
| 12 Months | 80 ± 4 |
| 24 Months | 95 ± 2 |
Detailed Experimental Protocols
Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve a known mass of "this compound" in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Columns: Polystyrene-divinylbenzene columns.
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: 35°C.
-
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Drug Elution Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Incubation: Place "this compound" samples in a phosphate-buffered saline (PBS) solution at 37°C.
-
Sample Collection: At specified time intervals, collect aliquots of the PBS solution.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Specific to the drug being analyzed.
-
-
Quantification: Create a calibration curve using known concentrations of the drug to quantify the amount released at each time point.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Place a small, accurately weighed sample of "this compound" into an aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Equilibrate at 0°C.
-
Ramp up to 100°C at a rate of 10°C/min.
-
Cool down to 0°C at 10°C/min.
-
Perform a second heating scan from 0°C to 100°C at 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan.
Mechanical Testing by Tensile Tester
-
Sample Preparation: Prepare dog-bone-shaped specimens of "this compound" according to ASTM D638.
-
Instrumentation: Use a universal testing machine equipped with a load cell appropriate for the expected forces.
-
Test Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
-
Data Analysis: Calculate the tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve.
Extractables and Leachables (E&L) Testing
-
Extraction Studies: Perform controlled extraction studies on "this compound" using a range of solvents with different polarities under exaggerated conditions of time and temperature.[10]
-
Leachables Studies: Analyze samples from the real-time and accelerated aging studies that have been in contact with a simulated drug formulation to identify any compounds that migrate under normal storage conditions.
-
Analytical Techniques: Utilize a variety of analytical techniques to identify and quantify the extractable and leachable compounds, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
-
Toxicological Assessment: Conduct a toxicological risk assessment for all identified leachables to ensure patient safety.
Logical Relationships in "this compound" Performance Testing
The following diagram illustrates the logical relationship between the various components of the long-term performance testing of "this compound."
References
- 1. eastman.com [eastman.com]
- 2. pkgcompliance.com [pkgcompliance.com]
- 3. ddltesting.com [ddltesting.com]
- 4. westpak.com [westpak.com]
- 5. ASTM F1980 : Accelerated Aging of Sterile Medical Device | METROPACK [metropack.eu]
- 6. Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review | MDPI [mdpi.com]
- 7. Extractables And Leachables Testing For Drug Safety [shimadzu.com.sg]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Importance of Extractables and Leachables Testing of Pharmaceutical Products | Lab Manager [labmanager.com]
- 10. Extractables and Leachables Testing [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Truliner® Bond Strength to Denture Base Acrylics
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on improving the bond strength of Truliner® to denture base acrylics. This resource consolidates key findings from scientific literature and manufacturer's instructions into a user-friendly question-and-answer format, complete with troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its primary applications?
This compound® is a brand of denture relining material used to restore the fit of a denture.[1][2][3][4][5][6][7] There are two main types: Original this compound®, which is a PMMA (polymethyl methacrylate) based material, and New this compound®, which is a PEMA (polyethyl methacrylate) based material.[4][5][6][8] Both are used for corrective relining of dentures, and Original this compound® can also be used for repairs and orthodontic appliances.[3][5][7] It's important to note that the powders and liquids of Original and New this compound® are not interchangeable.[1][3][4][5][6][7]
Q2: What are the common causes of bond failure between this compound® and denture base acrylics?
Bond failure between a soft liner and the denture base is a frequent clinical issue.[9][10] This failure can create a space for microbial growth and lead to the breakdown of the soft liner.[9] The primary reasons for bond failure include:
-
Improper Surface Preparation: Inadequate roughening or contamination of the denture base surface can significantly weaken the bond.
-
Chemical Incompatibility: The chemical composition of the liner and the denture base plays a crucial role in adhesion. Better bonding is generally achieved when the materials have similar chemical properties.[11]
-
Polymerization Stresses: Stresses that develop during the polymerization of the reline material can compromise the bond interface.
-
Water Sorption: Over time, water absorption can degrade the bond between the liner and the denture base.[12]
-
Mechanical Stresses: The forces of mastication can lead to peeling and tearing at the bond interface.[13]
Troubleshooting Guide
Problem: My this compound® reline is peeling away from the denture base.
This is a common sign of adhesive failure. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Surface Roughening | According to the manufacturer's instructions for both Original and New this compound®, the denture surface (2mm) and periphery should be roughened for optimal adhesion.[1][2] Research suggests that mechanical roughening can provide mechanical retention.[14] |
| Contaminated Bonding Surface | Ensure the denture is thoroughly cleaned and dried before applying this compound®.[1][2] Any moisture, oils, or debris can interfere with the chemical bond. |
| Incorrect Mixing Ratio or Technique | Follow the manufacturer's instructions for the powder-to-liquid ratio and spatulate for the recommended time (30 seconds) until a honey-like consistency is achieved.[1][2] |
| Premature Movement or Disturbance | After inserting the denture, have the patient close gently to align the occlusion and keep it in place until the material reaches a dough-like stage (approximately 1 minute).[1][2] |
| Insufficient Curing | For Original this compound®, it is recommended to use a pressure pot for a smoother, denser, and less porous reline.[5] New this compound® chemically fuses to the denture in 15-20 minutes.[4][6] |
Experimental Protocols & Data
A critical factor in achieving a strong bond is the appropriate surface treatment of the denture base acrylic prior to applying the reline material. Various experimental methods have been investigated to enhance this bond.
Experimental Workflow for Surface Treatment Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the effect of different surface treatments on the bond strength of a soft liner to a denture base.
Summary of Surface Treatment Effects on Bond Strength
Various studies have quantified the impact of different surface treatments on the bond strength of soft liners to denture base acrylics. The following table summarizes some of these findings.
| Surface Treatment | Effect on Bond Strength | Quantitative Data (Example) | Reference |
| None (Control) | Baseline for comparison. | Tensile Bond Strength: Varies by material | [9][10][15] |
| Monomer (MMA) Application | Generally increases bond strength.[14][15][16][17] | Monomer application resulted in the highest tensile bond strength (3.1 ± 0.5 MPa) for one silicone liner.[15] | [14][15][16][17] |
| Sandblasting (Airborne Particle Abrasion) | Results are conflicting. Some studies show an increase, while others report no significant difference or even a decrease in bond strength.[13][18][19] | One study found sandblasting increased peel strength for conventional acrylics, but not significantly.[13] Another meta-analysis concluded sandblasting would not lead to a significant increase in bond strength.[18] | [13][18][19] |
| Acid Etching (e.g., Phosphoric Acid) | Can increase bond strength.[10] | 36% phosphoric acid etching increased the tensile bond strength of a silicone-based liner.[10] | [10] |
| Laser Treatment (e.g., Er:YAG) | Can increase bond strength.[9] | Er:YAG laser treatment significantly increased tensile bond strength.[9] | [9] |
| Chemical Agents (e.g., Ethyl Acetate) | Can significantly increase peel strength.[19] | Ethyl acetate treatment resulted in the highest peel strength values (4.5138 N/mm).[19] | [19] |
Detailed Experimental Protocol: Tensile Bond Strength Testing
This protocol is a generalized procedure based on methodologies described in the literature for testing the tensile bond strength of soft liners to denture base acrylics.[9][10][15]
-
Specimen Preparation:
-
Fabricate dumbbell-shaped or cylindrical specimens from heat-polymerized PMMA denture base resin.
-
Create a standardized gap (e.g., 3 mm) in the center of each specimen to be filled with the reline material.
-
-
Surface Treatment:
-
Divide the specimens into experimental groups, each receiving a different surface treatment (e.g., control, monomer application, sandblasting).
-
Apply the respective surface treatment to the bonding surfaces of the PMMA specimens according to the specific parameters of the study (e.g., duration of monomer application, sandblasting pressure, and particle size).
-
-
Reline Material Application:
-
Mix the this compound® according to the manufacturer's instructions.
-
Apply the mixed material into the gap of the PMMA specimens.
-
Ensure complete filling and remove any excess material.
-
-
Curing and Storage:
-
Tensile Testing:
-
Mount the specimens in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure occurs.[9]
-
-
Data Analysis:
-
Record the maximum load at failure in Newtons (N).
-
Calculate the tensile bond strength in megapascals (MPa) by dividing the failure load by the cross-sectional area of the bond.
-
Analyze the data statistically to determine significant differences between the treatment groups.
-
Signaling Pathways and Logical Relationships
The decision-making process for selecting a surface treatment to improve bond strength can be visualized as a logical flow.
References
- 1. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 2. cargus.com [cargus.com]
- 3. Bosworth Original this compound Denture Relining | Noble Dental Supplies | Updated 2023 [nobledentalsupplies.com]
- 4. New this compound® PEMA Denture Corrective Relining Material - Bosworth | Cargus International Dental Supplies [cargus.com]
- 5. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 6. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 7. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 8. Keystone Industries - New this compound Bonding Liquid 10cc [dentalcity.com]
- 9. oraljournal.com [oraljournal.com]
- 10. Effect of surface treatments on the bond strength of soft denture lining materials to an acrylic resin denture base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Denture Liners: A Systematic Review Relative to Adhesion and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijoprd.com [ijoprd.com]
- 13. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 14. Comparative Evaluation of Tensile Bond Strength between Silicon Soft Liners and Processed Denture Base Resin Conditioned by Three Modes of Surface Treatment: An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Tensile Bond Strength of Soft Liners to an Acrylic Resin Denture Base with Various Curing Methods and Surface Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of monomer treatment and polymerisation methods on the bond strength of resin teeth to denture base material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Sandblasting on Bond Strength of Soft Liners to Denture Base Resins: A Systematic Review and Meta-Analysis of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. easpublisher.com [easpublisher.com]
Technical Support Center: Improving Biocompatibility of Truliner® by Reducing Residual Monomer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing residual monomer in Truliner® and similar PEMA-based reline materials to enhance biocompatibility for experimental applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound® and why is residual monomer a concern?
This compound® is a hard, chairside autopolymerizing denture reline material. "Original this compound®" is based on poly(methyl methacrylate) (PMMA), while "New this compound®" is formulated with poly(ethyl methacrylate) (PEMA).[1][2] Like all acrylic resins, the polymerization process can be incomplete, leaving behind unreacted monomers.[3] These residual monomers can leach out and cause cytotoxic effects, irritation, and allergic reactions, which can interfere with experimental results where biocompatibility is crucial.[4][5]
Q2: My cell cultures are showing signs of toxicity after exposure to a device relined with this compound®. What could be the cause?
Residual monomers leaching from the this compound® material are a likely cause of cytotoxicity.[4] Studies have shown that autopolymerizing resins, also known as cold-curing or self-curing resins, tend to have higher levels of residual monomer compared to heat-cured resins.[6] This can lead to adverse reactions in sensitive cell lines. One study identified that autopolymerized hard relining resin "this compound" showed moderately cytotoxic effects on L929 mouse fibroblast cells after 15 days of water storage.
Q3: How can I reduce the residual monomer content in my this compound® samples before an experiment?
Several post-polymerization treatments can significantly reduce residual monomer content. The most common and effective methods are:
-
Water Bath Immersion: Soaking the cured this compound® sample in a temperature-controlled water bath facilitates the leaching of residual monomers and can promote further polymerization.[7][8]
-
Ultrasonic Cleaning: Using an ultrasonic cleaner with heated water can accelerate the reduction of residual monomers in a shorter time frame.
Q4: What is the recommended protocol for a water bath treatment?
For hard chairside reline resins like this compound®, a common recommendation is to immerse the specimen in a water bath at 55°C for 10 minutes.[7][9] This has been shown to be effective in reducing residual monomer content and subsequently decreasing the cytotoxicity of the material.[8]
Q5: Is there a faster method than the standard water bath treatment?
Yes, ultrasonic treatment can reduce residual monomer levels more quickly. For autopolymerized resins, ultrasonic treatment in 50°C water for as little as 3-5 minutes has been shown to be as effective as a 1-hour immersion in a 50°C water bath.
Q6: I'm still observing a cytotoxic response after post-polymerization treatment. What else can I do?
If cytotoxicity persists, consider the following troubleshooting steps:
-
Extend Treatment Time: While standard protocols are effective, extending the water bath immersion time (e.g., to 60 minutes) or performing multiple ultrasonic cleaning cycles may further reduce monomer levels.
-
Verify Complete Polymerization: Ensure that the this compound® material was mixed according to the manufacturer's instructions and allowed to fully cure before beginning any post-polymerization treatment. An improper powder-to-liquid ratio can result in higher initial monomer content.
-
Pre-leaching in Culture Media: Before introducing the device to your primary cell culture, consider pre-leaching it in a separate container of culture media for 24-48 hours to remove the most readily available leachable components.
-
Material Selection: If biocompatibility remains a critical issue, consider using a heat-cured acrylic resin for your application, as they generally exhibit lower residual monomer levels than autopolymerizing resins.[6]
Q7: How can I quantify the amount of residual monomer in my samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying residual monomers in acrylic resins.[7][10] Gas Chromatography (GC) is another effective analytical technique.[11]
Quantitative Data on Residual Monomer Reduction
The following tables summarize data from various studies on the reduction of residual monomers in autopolymerizing hard reline resins, which are chemically similar to this compound®.
Table 1: Effect of Water Bath Post-Polymerization Treatment on Residual Monomer (RM) Content in Hard Chairside Reline Resins
| Material Brand | Control (RM %) | After Water Bath (55°C for 10 min) (RM %) | Percentage Reduction |
| Kooliner | 1.52% | 0.35% | 77.0% |
| Duraliner II | 0.85% | 0.28% | 67.1% |
| Ufi Gel hard | 0.45% | 0.20% | 55.6% |
| Tokuso Rebase Fast | 0.14% | 0.09% | 35.7% |
Data adapted from a study on various hard chairside reline resins, demonstrating the effectiveness of a 10-minute water bath treatment at 55°C.[7]
Table 2: Comparative Cytotoxicity of this compound® After Different Aging/Storage Conditions
| Aging/Storage Condition | Cell Viability (%) | Cytotoxicity Rating (ISO 10993-5) |
| 24-hour water storage | ~85% | Slightly Cytotoxic |
| 15-day water storage | ~45% | Moderately Cytotoxic |
| 2500 thermal cycles | ~80% | Slightly Cytotoxic |
| 10,000 thermal cycles | ~75% | Slightly Cytotoxic |
Data interpreted from a study evaluating the cytotoxicity of various denture base materials, including this compound®, on L929 cells. A cell viability reduction of more than 30% is considered a cytotoxic effect.
Experimental Protocols
Protocol 1: Water Bath Post-Polymerization Treatment
Objective: To reduce the residual monomer content of a cured this compound® sample.
Materials:
-
Cured this compound® sample
-
Thermostatically controlled water bath
-
Beaker or container for the sample
-
Distilled water
Methodology:
-
Set the water bath to a constant temperature of 55°C.
-
Place the fully cured this compound® sample into a beaker.
-
Fill the beaker with distilled water, ensuring the sample is fully submerged.
-
Place the beaker into the preheated water bath.
-
Immerse the sample for a minimum of 10 minutes. For applications requiring maximum biocompatibility, this time can be extended to 60 minutes.
-
After the designated time, remove the sample from the water bath and rinse with fresh distilled water.
-
Allow the sample to air dry or pat dry with a lint-free cloth before experimental use.
Protocol 2: Ultrasonic Post-Polymerization Treatment
Objective: To rapidly reduce the residual monomer content of a cured this compound® sample.
Materials:
-
Cured this compound® sample
-
Ultrasonic cleaner with temperature control
-
Distilled water
Methodology:
-
Fill the tank of the ultrasonic cleaner with distilled water.
-
Set the temperature of the ultrasonic cleaner to 50°C and allow it to preheat.
-
Place the fully cured this compound® sample into the ultrasonic bath, ensuring it is fully submerged.
-
Activate the ultrasonic cleaner and run for a duration of 5 minutes.
-
After the cycle is complete, remove the sample and rinse thoroughly with fresh distilled water.
-
Allow the sample to air dry before use.
Protocol 3: Quantification of Residual Monomer by HPLC
Objective: To determine the concentration of residual monomer in a this compound® sample.
Materials:
-
Cured this compound® sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Solvents: Acetone, Methanol, Acetonitrile, Water (HPLC grade)
-
Volumetric flasks, syringes, and 0.45 µm filters
-
Analytical balance
Methodology:
-
Break the cured this compound® sample into small fragments.
-
Accurately weigh approximately 50 mg of the fragments and place them into a volumetric flask.
-
Dissolve the sample in 1 ml of acetone.
-
Add 10 ml of methanol to the solution to precipitate the polymer.
-
Filter the supernatant through a 0.45 µm pore filter to remove any particulate matter.
-
The mobile phase for the HPLC can be a mixture of acetonitrile and water (e.g., 50/50).
-
Inject a known volume (e.g., 10 µl) of the filtered sample solution into the HPLC system.
-
Run the analysis at a constant flow rate (e.g., 1.0 ml/min) and temperature (e.g., 40°C).
-
Detect the monomer peak using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the monomer concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the monomer (e.g., ethyl methacrylate).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular response to leached residual monomer from this compound®.
Caption: Experimental workflow for reducing residual monomer in this compound®.
Caption: Logical flow for residual monomer quantification using HPLC.
References
- 1. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 2. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 3. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 4. Leaching and cytotoxicity of formaldehyde and methyl methacrylate from acrylic resin denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leaching residual methyl methacrylate concentrations on in vitro cytotoxicity of heat polymerized denture base acrylic resin processed with different polymerization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of denture base and hard chairside reline materials: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residual monomer of reline acrylic resins. Effect of water-bath and microwave post-polymerization treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EFFECT OF POST-POLYMERIZATION TREATMENTS ON THE FLEXURAL STRENGTH AND VICKERS HARDNESS OF RELINE AND ACRYLIC DENTURE BASE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Residual monomer concentrations in denture-base acrylic resin after an additional, soft-liner, heat-cure cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Porosity in Chairside "Truliner" Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize porosity in chairside applications of "Truliner" reline materials. By understanding the causes of porosity and implementing best practices, users can achieve denser, more reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is porosity in the context of "this compound" applications, and why is it a concern?
A1: Porosity refers to the presence of small voids or bubbles within the cured acrylic resin. These imperfections can compromise the physical and mechanical properties of the relined denture. For researchers, this can introduce variability into experimental results. Porosity can weaken the material, increase the risk of fracture, and create a rough surface that may harbor bacteria and lead to discoloration.
Q2: What are the primary causes of porosity in chairside relines with "this compound"?
A2: Porosity in "this compound" and other acrylic resins is primarily caused by two factors:
-
Contraction Porosity: This occurs due to the volumetric shrinkage of the acrylic resin during polymerization. If there is insufficient material or pressure to compensate for this shrinkage, voids can form.
-
Gaseous Porosity: This is caused by the volatilization (boiling) of the liquid monomer during the exothermic polymerization reaction. If the temperature of the curing resin surpasses the boiling point of the monomer, the vapor can become trapped as bubbles within the material.
Q3: The instructions for "Original this compound" and "New this compound" mention using a pressure pot. How does this help in minimizing porosity?
A3: The use of a pressure pot is highly recommended to minimize porosity.[1] Curing the reline under pressure increases the boiling point of the monomer. This prevents it from vaporizing during the exothermic reaction, thus significantly reducing the risk of gaseous porosity. The pressure also helps to compact the material, which can help in reducing contraction porosity.
Q4: What is the difference between "Original this compound" and "New this compound" and how might this affect porosity?
A4: "Original this compound" is a Polymethyl Methacrylate (PMMA) based material, while "New this compound" is a Polyethyl Methacrylate (PEMA) based material. PEMA generally has a lower exothermic reaction during polymerization compared to PMMA, which can reduce the risk of gaseous porosity. However, proper technique, including the use of a pressure pot, is still crucial for both materials to achieve a dense, non-porous result.
Q5: Can the powder-to-liquid ratio affect the porosity of the final reline?
A5: Yes, the powder-to-liquid ratio is a critical factor. An incorrect ratio can lead to an improper consistency of the mix, which can contribute to porosity. It is essential to follow the manufacturer's instructions for the correct proportions to ensure a homogenous and workable mix.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible bubbles or voids in the cured reline material. | Gaseous porosity due to monomer boiling during curing. | Cure the denture in a pressure pot at the recommended pressure and temperature. This will raise the boiling point of the monomer and prevent bubble formation. |
| Air incorporation during mixing. | Mix the powder and liquid smoothly and avoid vigorous whipping motions that can introduce air into the mixture. | |
| The reline appears chalky or frosty in appearance. | Insufficient monomer in the mix. | Ensure the correct powder-to-liquid ratio is used as per the manufacturer's instructions. |
| Premature evaporation of the monomer. | Work in a well-ventilated but draft-free environment to prevent rapid monomer evaporation from the surface. | |
| The reline has a poor, porous bond to the denture base. | Inadequate surface preparation. | Thoroughly clean and roughen the denture surface to be relined to ensure a strong mechanical bond. |
| Contamination of the bonding surface. | Avoid contamination of the prepared denture surface with saliva or other fluids before applying the reline material. |
Data Presentation
| Curing Method | Material | Mean Porosity (%) |
| Conventional Water Bath | Heat-cured PMMA | 0.2876 |
| Microwave | Microwavable Acrylic Resin | 0.6764 |
| Microwave | Conventional Heat-cured PMMA | 1.7042 |
Source: Comparative evaluation of surface porosities in conventional heat polymerized acrylic resin cured by water bath and microwave energy with microwavable acrylic resin cured by microwave energy.[2]
This data suggests that the curing method has a significant impact on the resulting porosity of the acrylic resin.[2]
Experimental Protocols
For researchers interested in quantifying porosity in their "this compound" applications, the following experimental protocols are commonly used in dental materials science.
Protocol 1: Gravimetric Method (Based on Archimedes' Principle)
This method determines the bulk volume of the specimen and compares it to the true volume, with the difference indicating the volume of voids.
Materials:
-
Cured "this compound" specimens of known dimensions
-
Analytical balance (accurate to 0.0001 g)
-
Beaker of distilled water at a known temperature
-
Fine wire to suspend the specimen
Methodology:
-
Dry Weight: Weigh the cured "this compound" specimen in the air. This is the dry weight (W_dry).
-
Suspended Weight: Suspend the specimen using the fine wire and weigh it while fully submerged in the distilled water. This is the suspended weight (W_suspended).
-
Saturated Weight: Remove the specimen from the water, gently blot the surface to remove excess water, and immediately weigh it in the air. This is the saturated weight (W_saturated).
-
Calculations:
-
Bulk Volume (V_bulk): (W_dry - W_suspended) / density of water at the experimental temperature
-
True Volume (V_true): (W_dry - W_saturated) / density of water at the experimental temperature
-
Porosity (%): [(V_bulk - V_true) / V_bulk] * 100
-
Protocol 2: Microscopic Image Analysis
This method involves analyzing cross-sections of the specimen to quantify the area of voids.
Materials:
-
Cured "this compound" specimen
-
Metallurgical polishing equipment
-
Optical microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Sectioning: Section the cured "this compound" specimen to expose a flat internal surface.
-
Polishing: Polish the sectioned surface to a mirror finish using a series of decreasing grit abrasive papers and polishing cloths.
-
Imaging: Capture high-resolution images of the polished surface under the microscope at a known magnification.
-
Image Analysis:
-
Use the image analysis software to set a threshold to distinguish between the solid material and the pores (voids).
-
Calculate the total area of the image and the total area of the pores.
-
Porosity (%): (Total area of pores / Total area of the image) * 100
-
Mandatory Visualizations
References
Technical Support Center: Truliner Surface Properties Under Disinfection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of disinfection on the surface roughness and hardness of "Truliner," a denture relining material.
Frequently Asked Questions (FAQs)
Q1: How does disinfection affect the surface roughness of this compound?
A1: Disinfection procedures can significantly increase the surface roughness of this compound. Both chemical disinfection with agents like sodium perborate and physical disinfection methods such as microwave irradiation have been shown to alter the material's surface topography. One study found that daily immersion in a 3.8% sodium perborate solution or microwave irradiation (650W for 6 minutes) for up to 28 days significantly increased the surface roughness of New this compound.[1] Another investigation reported increased roughness for New this compound after just one cycle of microwave disinfection.
Q2: What is the impact of different disinfectants on the hardness of this compound?
A2: The effect of disinfection on the hardness of this compound varies depending on the disinfectant and the methodology used. Microwave disinfection has been shown to increase the Vickers hardness of New this compound, with a significant increase observed after 5 minutes of irradiation.[2] Conversely, chemical disinfection with 0.12% chlorhexidine digluconate or Corega Tabs® has been found to decrease the microhardness of Bosworth New this compound.[3] Immersion in 1% sodium hypochlorite appeared to cause the least amount of change in microhardness.[3]
Q3: Can disinfection affect the bond strength of this compound to the denture base?
A3: Studies suggest that microwave disinfection does not negatively impact the torsional bond strength of New this compound to a denture base resin. In fact, some research indicates that up to seven cycles of microwave disinfection may not decrease the bond strength.
Q4: Are there any visual or physical changes to be expected on this compound after disinfection?
A4: Yes, besides measurable changes in roughness and hardness, some disinfection methods can cause noticeable alterations. For instance, microwave disinfection has been reported to cause severe alterations to the surface of some resilient reline materials, although specific visual changes for this compound are not extensively detailed in the available literature. Researchers should meticulously document any observed changes in color, opacity, or surface texture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high surface roughness values after disinfection. | The chosen disinfection protocol (e.g., high concentration of chemical disinfectant, prolonged immersion time, or high microwave power) may be too aggressive for this compound. | - Review the disinfection parameters. Consider reducing the concentration, immersion time, or microwave exposure.- Ensure proper neutralization of chemical disinfectants after immersion to prevent continued surface interaction.- Verify the calibration of your surface profilometer. |
| Inconsistent hardness measurements across different samples. | - Inhomogeneous polymerization of the this compound material.- Variations in the disinfection procedure between samples.- The indenter of the hardness tester is being placed too close to the edge of the sample. | - Ensure a standardized and thorough mixing and polymerization process for all this compound specimens.- Strictly control all disinfection parameters (time, temperature, concentration, microwave power, and positioning).- Follow standardized guidelines for hardness testing, ensuring indentations are made in the central area of the specimen. |
| Observed cracking or crazing of the this compound surface post-disinfection. | The disinfection method may be causing excessive stress or degradation of the polymer matrix. This is a known potential side effect of some chemical disinfectants on acrylic resins. | - Immediately discontinue the use of the current disinfection protocol with this compound.- Evaluate less aggressive disinfection methods (e.g., lower concentration of disinfectant, shorter exposure time, or alternative chemical agents).- Document the cracking patterns and correlate them with the specific disinfection parameters used. |
| Discoloration of the this compound material after chemical disinfection. | Certain chemical disinfectants, such as chlorhexidine, can cause staining over time. The interaction of the disinfectant with the material's components can lead to color changes. | - If color stability is a critical parameter, consider using disinfectants known for lower staining potential, such as 1% sodium hypochlorite.- Include colorimetric analysis (e.g., using a spectrophotometer) in your experimental design to quantify color changes.- Reduce the frequency or duration of immersion in the staining disinfectant if possible. |
Experimental Protocols
Surface Roughness Measurement
-
Specimen Preparation: Fabricate this compound specimens of standardized dimensions (e.g., 10 mm diameter, 2 mm thickness). Ensure a flat, smooth surface by polishing with a series of abrasive papers of decreasing grit size, followed by a final polishing with a fine polishing paste to achieve a baseline smooth surface.
-
Baseline Measurement: Use a profilometer to measure the initial average surface roughness (Ra) of each specimen. Take at least three measurements at different locations on each specimen and calculate the average.
-
Disinfection Protocol: Immerse the specimens in the chosen disinfectant solution for the specified time and at the specified temperature or expose them to microwave irradiation at a set power and duration.
-
Post-Disinfection Measurement: After the disinfection cycle, thoroughly rinse the specimens with distilled water and dry them. Repeat the surface roughness measurements as described in step 2.
-
Data Analysis: Compare the mean Ra values before and after disinfection using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any changes.
Hardness Testing (Vickers Hardness)
-
Specimen Preparation: Prepare this compound specimens as described for surface roughness testing, ensuring a flat and parallel surface for indentation.
-
Baseline Measurement: Use a Vickers microhardness tester to determine the baseline hardness of each specimen. Apply a specific load (e.g., 50 gf) for a set dwell time (e.g., 15 seconds). Measure the diagonals of the resulting indentation and calculate the Vickers Hardness Number (VHN). Perform at least three indentations on each specimen and average the results.
-
Disinfection Protocol: Subject the specimens to the desired disinfection procedure.
-
Post-Disinfection Measurement: After disinfection, rinsing, and drying, repeat the Vickers hardness measurements.
-
Data Analysis: Statistically compare the mean VHN values before and after disinfection to assess any significant changes in hardness.
Data Presentation
Table 1: Effect of Disinfection on Surface Roughness (Ra, µm) of New this compound
| Disinfection Method | Baseline Ra (µm) | Ra after 1 Day (µm) | Ra after 3 Days (µm) | Ra after 28 Days (µm) | Reference |
| Immersion in Sodium Perborate (3.8%) | 0.19 | Significantly Increased | Significantly Increased | 0.76 (Significantly Increased) | [1] |
| Microwave Irradiation (650W, 6 min) | 0.19 | Significantly Increased | Significantly Increased | Significantly Increased | [1] |
Table 2: Effect of Disinfection on Hardness of New this compound
| Disinfection Method | Hardness Measurement | Control/Baseline | After Disinfection | Outcome | Reference |
| Microwave Irradiation (5 min) | Vickers Hardness (VHN) | Not specified | Significantly Higher | Increase in hardness | [2] |
| Immersion in 0.12% Chlorhexidine Digluconate | Knoop Hardness (KHN) | Not specified | Decreased | Decrease in hardness | [3] |
| Immersion in 1% Sodium Hypochlorite | Knoop Hardness (KHN) | Not specified | Not Statistically Significant Change | Minimal effect on hardness | [3] |
| Immersion in Corega Tabs® | Knoop Hardness (KHN) | Not specified | Decreased | Decrease in hardness | [3] |
Mandatory Visualization
Caption: Experimental workflow for evaluating disinfection effects on this compound.
References
Preventing discoloration of "Truliner" reline material over time
This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues with "Truliner" reline material, focusing specifically on preventing discoloration over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a dental reline material used to restore the fit of dentures. It comes in two formulations: Original this compound, which is a PMMA (Poly(methyl methacrylate)) based material, and New this compound, a PEMA (Poly(ethyl methacrylate)) based material.[1][2][3][4] Both are designed for chairside and laboratory relining procedures.
Q2: The manufacturer claims this compound is color-stable. Why am I observing discoloration?
While this compound is formulated for color stability, discoloration can still occur due to a variety of intrinsic and extrinsic factors.[2] Intrinsic factors can include the material's chemical composition and polymerization process. Extrinsic factors, which are more common, include exposure to staining agents from diet, inadequate cleaning, and absorption of oral fluids.
Q3: What are the most common causes of this compound discoloration?
The most frequent causes of discoloration are related to patient habits and post-reline care. These include:
-
Dietary Stains: Frequent consumption of dark-colored foods and beverages such as coffee, tea, red wine, and berries can lead to staining.[5][6]
-
Poor Oral Hygiene: Inadequate cleaning allows for the buildup of plaque and bacteria, which can cause discoloration and odor.[7][8][9]
-
Improper Curing: An incomplete or porous cure can make the material more susceptible to staining and discoloration. The manufacturer of New this compound recommends the use of a pressure pot for a smoother, less porous, and more color-stable reline.[1]
-
Use of Abrasive Cleaners: Harsh toothpastes or abrasive cleaners can roughen the surface of the reline material, making it more prone to staining.[7]
Q4: How can I prevent my this compound reline from discoloring?
To maintain the color stability of this compound, it is crucial to adhere to proper handling and cleaning protocols. Advise patients to:
-
Clean Dentures Daily: Use a soft-bristled brush and a non-abrasive denture cleaner to gently clean all surfaces of the denture.[7]
-
Soak Dentures Overnight: Soaking in a denture-cleaning solution helps to remove plaque and debris.[7]
-
Rinse After Meals: Rinsing dentures after eating can help to remove food particles that may cause staining.
-
Avoid Staining Foods and Beverages: Limiting the consumption of known staining agents can significantly reduce the risk of discoloration.[5][6]
-
Proper Curing Technique: For dental professionals, ensuring a complete and non-porous cure is essential. The use of a pressure pot is recommended for New this compound.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Yellowing of the Reline | Oxidation of residual monomer; Absorption of colored liquids. | Ensure proper powder-to-liquid ratio during mixing. Use a pressure pot for curing to minimize porosity. Advise patient on proper cleaning and to avoid prolonged contact with staining beverages. |
| Dark Spots or Stains | Surface porosity trapping food and drink particles. | Polish the reline surface to a smooth finish. Reinforce patient education on daily cleaning protocols. |
| Overall Darkening | General absorption of stains from diet and smoking. | Evaluate patient's dietary and smoking habits. While complete reversal may not be possible, professional cleaning may help. For future relines, emphasize the importance of preventative care. |
| Pinkish or Reddish Tinge | Staining from colored mouthwashes or certain foods (e.g., beets, berries). | Advise patient to switch to a non-colored mouthwash. Reinforce the importance of rinsing dentures after consuming staining foods. |
Experimental Protocols
Color Stability Testing of this compound Reline Material
This protocol is based on the principles outlined in ISO 7491:2000 and ANSI/ADA Specification No. 12 for testing the color stability of dental materials.[10][11][12]
1. Objective: To evaluate the color stability of this compound reline material after immersion in common staining solutions.
2. Materials:
-
This compound reline material (powder and liquid)
-
Staining solutions: Coffee, tea, red wine, and distilled water (as a control)
-
Spectrophotometer or colorimeter
-
Incubator set to 37°C
-
Molds for specimen preparation (50 mm diameter, 0.5 mm thick)[13]
-
Polishing equipment
3. Methodology:
-
Specimen Preparation:
-
Mix this compound powder and liquid according to the manufacturer's instructions.[1][4]
-
Press the mixture into the molds and allow it to cure completely. For New this compound, use a pressure pot as recommended.[1]
-
Prepare a total of 40 specimens.
-
Finish and polish all specimens to a smooth, glossy surface.
-
-
Baseline Color Measurement:
-
Using a spectrophotometer, measure the initial color of each specimen in the CIELAB color space (L, a, b* values).
-
-
Immersion:
-
Divide the specimens into four groups of ten.
-
Immerse each group in one of the staining solutions (coffee, tea, red wine, distilled water).
-
Place the containers in an incubator at 37°C.
-
-
Color Measurement Over Time:
-
At intervals of 24 hours, 7 days, and 30 days, remove the specimens from the solutions.
-
Rinse the specimens with distilled water and gently pat them dry.
-
Measure the color of each specimen using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the color change (ΔE) for each specimen at each time interval using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^1/2.
-
Statistically analyze the data to determine if there are significant differences in color change between the different staining solutions and over time.
-
Data Presentation
Table 1: Hypothetical Color Change (ΔE) of this compound After 30 Days of Immersion*
| Staining Solution | Mean ΔE* | Standard Deviation |
| Distilled Water | 0.8 | ± 0.2 |
| Coffee | 4.2 | ± 0.5 |
| Tea | 3.8 | ± 0.4 |
| Red Wine | 5.1 | ± 0.6 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Factors contributing to this compound discoloration.
Caption: Troubleshooting workflow for this compound discoloration.
References
- 1. cargus.com [cargus.com]
- 2. New this compound® PEMA Denture Corrective Relining Material - Bosworth | Cargus International Dental Supplies [cargus.com]
- 3. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. balkandentaljournal.com [balkandentaljournal.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Hard and Soft Relining: when to use one and when the other [magazine.zhermack.com]
- 8. greshamadvanceddentistry.com [greshamadvanceddentistry.com]
- 9. insmyledental.com [insmyledental.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Standard - Dental materials - Determination of colour stability (ISO 7491:2000) SS-EN ISO 7491 - Swedish Institute for Standards, SIS [sis.se]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing Curing Time for Truliner® to Enhance Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing time of Truliner® hard reline material to enhance its mechanical properties.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the curing process of this compound®.
| Issue | Potential Cause | Recommended Solution |
| Porous or Hazy Reline | 1. Material placed in the pressure pot too late in the curing process.[1] 2. Curing water temperature was too high.[1] 3. Insufficient pressure during curing.[1] 4. Polymer particles did not absorb sufficient monomer during mixing.[1] | 1. Place the denture in the pressure pot immediately after the material reaches a dough-like consistency. 2. Ensure the water bath temperature is within the recommended range (e.g., 104-113°F or 40-45°C).[1][2] 3. Use a pressure pot for curing to minimize porosity.[3][4][5] 4. Ensure thorough spatulation of the powder and liquid for a homogenous mix.[3] |
| Material Not Curing or Remains Soft | 1. Incorrect powder-to-liquid ratio.[6] 2. Inadequate mixing of powder and liquid.[6] 3. Low ambient temperature.[6] 4. Contamination of the material.[7] | 1. Strictly adhere to the manufacturer's recommended powder-to-liquid ratio.[3] 2. Mix the components thoroughly until a uniform consistency is achieved.[3] 3. Work in a room with a controlled temperature, as low temperatures can slow down the polymerization reaction.[6] 4. Ensure clean mixing instruments and prevent contamination with water or other substances.[2][7] |
| Poor Bond to Denture Base | 1. Improper surface preparation of the denture base.[3] 2. Contamination of the bonding surface.[2] | 1. Roughen the denture surface to be relined to improve mechanical retention.[3] 2. Thoroughly clean and dry the denture surface before applying the reline material.[2][3] |
| Dimensional Instability or Warpage | 1. Curing completed entirely in the patient's mouth, leading to exothermic heat build-up.[3][4] 2. Rapid or uneven cooling after curing. | 1. Remove the denture from the patient's mouth when the material reaches a dough-like stage and complete the cure in a pressure pot or warm water bath.[3][4][5] 2. Allow the denture to cool slowly to room temperature after the curing cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between "Original this compound" and "New this compound"?
A1: "Original this compound" is a PMMA (polymethyl methacrylate) based material with a recommended curing time of approximately 10 minutes.[4][8][9] "New this compound" is a PEMA (polyethyl methacrylate) based material with a curing time of 15-20 minutes.[10][11][12] The powders and liquids of the two versions cannot be interchanged.[3][4]
Q2: What is the recommended curing method for this compound®?
A2: The manufacturer recommends using a pressure pot or a warm water bath to accelerate the cure and achieve a denser, more color-stable, and less porous reline.[3][4][5]
Q3: How does curing time affect the mechanical properties of this compound®?
A3: While specific data for this compound® is limited in the provided search results, generally for acrylic resins, an optimal curing cycle is crucial for achieving maximum polymerization. This, in turn, influences mechanical properties such as flexural strength, hardness, and dimensional stability. Incomplete polymerization due to insufficient curing time can result in higher levels of residual monomer, which can act as a plasticizer and negatively impact these properties.[13] Conversely, excessive curing time or temperature may not provide significant benefits and could potentially introduce other issues.
Q4: Can I adjust the curing time of this compound®?
A4: While the manufacturer provides a recommended curing time, researchers can investigate the effects of varying the curing time as part of an optimization study. It is crucial to systematically evaluate the impact of these changes on the desired mechanical properties.
Q5: What are the key mechanical properties to evaluate when optimizing curing time?
A5: The primary mechanical properties to assess for a denture reline material are:
-
Flexural Strength: The ability of the material to resist fracture when subjected to bending forces, which is critical for the longevity of the reline.[13][14][15]
-
Vickers Hardness: The material's resistance to surface indentation and scratching, indicating its durability.[16][17][18][19]
-
Dimensional Stability: The ability of the material to maintain its shape over time, which is essential for a proper fit of the denture.[20][21][22][23]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the mechanical properties of this compound® at different curing times.
Flexural Strength Testing
Objective: To determine the flexural strength of this compound® specimens cured for different durations.
Methodology: (Adapted from ISO 20795-1:2013)[24]
-
Specimen Preparation:
-
Prepare rectangular molds with dimensions of 64 mm x 10 mm x 3.3 mm.
-
Mix this compound® powder and liquid according to the manufacturer's instructions.
-
Fill the molds with the mixed material, taking care to avoid air bubbles.
-
Cover the molds with glass plates and apply light pressure to extrude excess material.
-
-
Curing:
-
Divide the specimens into experimental groups based on the desired curing times (e.g., 10 min, 15 min, 20 min, 25 min, 30 min).
-
Cure each group of specimens in a pressure pot with water at the manufacturer's recommended temperature and pressure for the specified duration.
-
-
Post-Curing:
-
After curing, remove the specimens from the molds and trim any flash.
-
Store the specimens in distilled water at 37°C for 50 ± 2 hours before testing.[24]
-
-
Testing:
-
Perform a three-point bending test using a universal testing machine.
-
The distance between the supports should be 50 mm.
-
Apply a load at a crosshead speed of 5 mm/min until the specimen fractures.
-
Record the fracture load.
-
-
Calculation:
-
Calculate the flexural strength (σ) in megapascals (MPa) using the following formula: σ = 3FL / 2bh² Where:
-
F is the maximum load in Newtons (N)
-
L is the distance between the supports in millimeters (mm)
-
b is the width of the specimen in millimeters (mm)
-
h is the height of the specimen in millimeters (mm)
-
-
Vickers Hardness Testing
Objective: To measure the surface hardness of this compound® specimens cured for different durations.
Methodology:
-
Specimen Preparation:
-
Prepare disc-shaped specimens (e.g., 15 mm in diameter and 2 mm thick).
-
Mix and cure the specimens as described in the flexural strength protocol for different curing times.
-
-
Surface Preparation:
-
Wet-grind the surface of each specimen with progressively finer silicon carbide paper (e.g., 600, 800, 1200 grit) to achieve a smooth, flat surface.
-
Polish the surface with a fine polishing cloth and a suitable polishing paste.
-
-
Testing:
-
Calculation:
-
The Vickers Hardness Number (VHN) is automatically calculated by the machine based on the applied load and the average diagonal length of the indentation.
-
Dimensional Stability Testing
Objective: To assess the dimensional changes of this compound® specimens after curing for different durations.
Methodology:
-
Specimen Preparation:
-
Create standardized molds of a clinically relevant shape (e.g., a simulated denture base).
-
Prepare and cure this compound® specimens within these molds for the different experimental curing times.
-
-
Initial Measurement:
-
After curing and cooling to a standardized temperature, carefully remove the specimens from the molds.
-
Using a high-precision digital caliper or a traveling microscope, measure specific dimensions of the specimens at predefined reference points.[22]
-
-
Water Sorption and Solubility (Optional but Recommended):
-
Weigh the specimens accurately (m1).
-
Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days).
-
After immersion, remove the specimens, blot them dry, and weigh them again (m2).
-
To determine solubility, recondition the specimens to a constant dry mass in a desiccator and weigh them (m3).
-
Calculate water sorption and solubility as per ISO 20795-1:2013 standards.
-
-
Final Measurement:
-
After the water immersion period (or at defined time intervals, e.g., 24 hours, 7 days, 30 days), re-measure the dimensions of the specimens at the same reference points.[22]
-
-
Calculation:
-
Calculate the percentage of dimensional change between the initial and final measurements for each reference point.
-
Data Presentation
The following tables can be used to summarize the quantitative data obtained from the experiments.
Table 1: Flexural Strength of this compound® at Different Curing Times
| Curing Time (minutes) | Mean Flexural Strength (MPa) | Standard Deviation |
| 10 | ||
| 15 | ||
| 20 | ||
| 25 | ||
| 30 |
Table 2: Vickers Hardness of this compound® at Different Curing Times
| Curing Time (minutes) | Mean Vickers Hardness (VHN) | Standard Deviation |
| 10 | ||
| 15 | ||
| 20 | ||
| 25 | ||
| 30 |
Table 3: Dimensional Change of this compound® at Different Curing Times
| Curing Time (minutes) | Mean Dimensional Change (%) after 24h | Standard Deviation | Mean Dimensional Change (%) after 7d | Standard Deviation |
| 10 | ||||
| 15 | ||||
| 20 | ||||
| 25 | ||||
| 30 |
Visualizations
Caption: Experimental workflow for optimizing this compound® curing time.
References
- 1. Dental Acrylics Troubleshooting – Garreco™ Dental Lab Products [garreco.com]
- 2. morita.com [morita.com]
- 3. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. wisdomdentalsupply.com [wisdomdentalsupply.com]
- 6. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 7. motorcityresincasters.com [motorcityresincasters.com]
- 8. dentalcompare.com [dentalcompare.com]
- 9. TRUE-O Original this compound - Uhler Dental [uhlerdental.com]
- 10. Dental Supplies and Medical Supplies - Henry Schein [henryschein.com]
- 11. dentalcompare.com [dentalcompare.com]
- 12. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 13. EFFECT OF POST-POLYMERIZATION TREATMENTS ON THE FLEXURAL STRENGTH AND VICKERS HARDNESS OF RELINE AND ACRYLIC DENTURE BASE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of relining materials on the flexural strength of relined thermoplastic denture base resins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 16. Evaluation of Vickers hardness of different types of acrylic denture base resins with and without glass fibre reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dental-research.com [dental-research.com]
- 18. Evaluation the Vickers Hardness of Denture Base Materials [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Dimensional Stability of Light-Activated Urethane Dimethacrylate Denture Base Resins | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Dimensional Changes of Acrylic Resin Denture Bases: Conventional Versus Injection-Molding Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mechanicaljournals.com [mechanicaljournals.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fracture Toughness of "Truliner" Relined Dentures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the factors that influence the fracture toughness of dentures relined with "Truliner."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does its composition affect fracture toughness?
A1: "this compound" is a brand of denture relining material. There are two main types: "Original this compound," a PMMA-based material, and "New this compound," a PEMA-based material. The composition of these materials significantly impacts the fracture toughness of the relined denture. "New this compound" contains a plasticizer, di-n-butyl phthalate, which provides flexibility to the material and can contribute to higher fracture toughness compared to some other autopolymerizing reline resins.[1]
Q2: How does the bond between "this compound" and the denture base affect overall fracture toughness?
A2: The bond strength between the reline material and the denture base is a critical factor. A weak bond can lead to adhesive failure at the interface, compromising the overall strength of the relined denture.[2][3] The adhesion mechanism relies on the swelling of the denture base surface by the monomer in the reline material, allowing for diffusion and the formation of an interpenetrating polymer network.[2]
Q3: Does thermal cycling in a simulated oral environment affect the fracture toughness of "this compound" relined dentures?
A3: Studies have shown that the fracture toughness of "New this compound" is not significantly affected by thermal cycling (e.g., 5,000 cycles between 5°C and 55°C).[1][4][5] This suggests that the material maintains its resistance to fracture even under temperature fluctuations that mimic the oral environment.
Q4: What is the expected fracture toughness value for "New this compound"?
A4: In in-vitro studies, "New this compound" has demonstrated a fracture toughness of approximately 1.64 MPa.m¹/² in control groups.[1][4][6] After thermal cycling, the value may slightly decrease to around 1.46 MPa.m¹/², though this change is not always statistically significant.[1][4][6]
Troubleshooting Guide
Issue 1: Premature fracture or cracking of the relined denture during in-vitro testing.
-
Possible Cause A: Inadequate bond between "this compound" and the denture base.
-
Solution: Proper surface preparation of the denture base is crucial. This includes cleaning and roughening the surface to enhance mechanical interlocking.[7] Additionally, for certain reline resins, the use of a bonding agent as recommended by the manufacturer can improve adhesion.[3] The chemical composition of both the reline material and the denture base polymer influences the bond strength.[8]
-
-
Possible Cause B: Incomplete polymerization of the "this compound" material.
-
Solution: Ensure the correct powder-to-liquid ratio is used as specified by the manufacturer. The polymerization cycle, including time and temperature, should be strictly followed. Post-polymerization treatments, such as microwave irradiation, have been shown to increase the flexural strength of some reline resins, though its effect on "New this compound" may be limited.[9]
-
-
Possible Cause C: Presence of voids or porosity in the relined layer.
-
Solution: Porosity can act as a stress concentration point, leading to premature fracture. To minimize porosity, consider using a pressure pot during the polymerization of "Original this compound".[6] Proper mixing and application techniques are essential to avoid entrapping air bubbles.
-
Issue 2: Inconsistent fracture toughness results across experimental samples.
-
Possible Cause A: Variability in specimen preparation.
-
Solution: Standardize the dimensions and notching of all test specimens according to ISO 20795-1:2013. Ensure that the notch is created with a sharp blade to produce a consistent crack initiation point.
-
-
Possible Cause B: Inconsistent environmental conditions during testing.
-
Solution: Conduct all fracture toughness tests in a controlled environment with consistent temperature and humidity. For wet testing, ensure all specimens are stored in distilled water for a standardized period before testing to allow for water sorption to equilibrate, as this can affect the mechanical properties of the acrylic resin.[10]
-
Issue 3: Adhesive failure at the "this compound"/denture base interface instead of cohesive fracture through the material.
-
Possible Cause A: Poor surface wetting of the denture base by the "this compound" monomer.
-
Solution: Ensure the denture base surface is clean and free of contaminants before applying the reline material. The chemical composition of the bonding agents and relining materials affects the depth of the swollen layers of the denture base polymers and consequently the tensile strength of adhesion.[7]
-
-
Possible Cause B: Chemical incompatibility between "this compound" and the denture base material.
-
Solution: While "this compound" is designed to bond with PMMA-based denture materials, significant differences in the chemical composition of the denture base could affect bond strength.[7] It is important to consider the type of denture base polymer being used in the experiment.
-
Data Presentation
Table 1: Fracture Toughness of "New this compound" and Other Reline Materials
| Material | Control Group (MPa.m¹/²) | Thermocycled Group (MPa.m¹/²) |
| New this compound (NT) | 1.64[1][4][6] | 1.46[1][4][6] |
| Ufi Gel Hard (UH) | ~1.3 - 1.4 | ~1.3 - 1.4 |
| Tokuyama Rebase II (TR) | ~1.3 - 1.4 | 1.00[1][4][6] |
| Kooliner (K) | 1.04[1][4][6] | Increased after thermocycling |
| Lucitone 550 (Denture Base) | 2.33[1][4] | 2.17[1][4] |
Experimental Protocols
Key Experiment: Fracture Toughness Testing
The following methodology is a summary of the protocol typically used for fracture toughness testing of denture reline materials, based on ISO 20795-1:2013 standards.[11][12]
-
Specimen Preparation:
-
Fabricate rectangular bar specimens of the denture base material with standardized dimensions (e.g., 64 x 10 x 3.3 mm).[13]
-
Create a relined section by removing a portion of the denture base specimen and replacing it with "this compound," ensuring a consistent thickness of the reline layer.
-
Produce a sharp, V-shaped notch in the center of the relined section using a fresh razor blade. The dimensions of the notch should be standardized across all specimens.
-
-
Pre-Test Conditioning:
-
For wet testing, store the specimens in distilled water at 37°C for a specified period (e.g., 48 hours) to simulate oral conditions and allow for water sorption.[10]
-
For experiments involving thermal cycling, subject the specimens to a specified number of cycles in water baths of varying temperatures (e.g., 5,000 cycles between 5°C and 55°C).[1][4][5]
-
-
Mechanical Testing:
-
Perform a three-point bending test using a universal testing machine.
-
Position the specimen on two supports with the notch facing downwards, centered between the supports.
-
Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) to the surface opposite the notch until fracture occurs.[10]
-
-
Data Analysis:
-
Record the maximum load at fracture.
-
Calculate the fracture toughness (KIC) using the appropriate formula that takes into account the specimen geometry, notch depth, and the maximum load at fracture.
-
Visualizations
Caption: Factors influencing the fracture toughness of relined dentures.
Caption: Troubleshooting workflow for low fracture toughness results.
References
- 1. Effect of thermal cycling on denture base and autopolymerizing reline resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact strength of denture base and reline acrylic resins: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of thermal cycling on denture base and autopolymerizing reline resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 43.230.198.52 [43.230.198.52]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.ddslab.com [go.ddslab.com]
- 11. assets.nzda.org.nz [assets.nzda.org.nz]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. oatext.com [oatext.com]
Addressing adhesion failure between "Truliner" and denture teeth
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing adhesion failure between Truliner™ brand relining materials and denture teeth during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical compositions of this compound and denture teeth, and how do they influence adhesion?
A1: Successful adhesion relies on chemical compatibility between the reline material and the denture substrate.
-
This compound: This product comes in two primary formulations: "Original this compound," which is a polymethyl methacrylate (PMMA) based material, and "New this compound," which is a polyethyl methacrylate (PEMA) based material.[1][2][3][4] It is critical to note that the liquid (monomer) and powder (polymer) of these two versions are not interchangeable.[5][6][7]
-
Denture Teeth: The vast majority of modern denture teeth are made from acrylic resin, a material chemically similar to PMMA.[8][9][10] This similarity is advantageous, as the monomer in the this compound liquid can penetrate the acrylic of the denture tooth, creating a strong, chemically fused bond through the formation of an interpenetrating polymer network.[11] Adhesion to porcelain teeth is significantly weaker as it relies on mechanical interlocking rather than a chemical bond.[8][12]
Q2: What are the most common causes of adhesion failure between this compound and denture teeth?
A2: Adhesion failure is typically a multi-factorial issue, but most problems can be traced to a few key areas. The most common causes include poor surface preparation, surface contamination, improper material mixing and application, and incorrect curing.[13] Incompatibility between the adhesive and the substrate, such as attempting to bond to a highly cross-linked acrylic that prevents monomer penetration, can also be a cause.[11][13]
Q3: My this compound reline is peeling away cleanly from the denture tooth. What type of failure is this and how do I prevent it?
A3: This is a classic example of adhesive failure , which occurs at the interface between the reline material and the denture tooth.[13][14] It indicates that the adhesive did not properly wet or bond to the substrate surface.
Prevention Strategies:
-
Thorough Surface Preparation: The denture surface must be meticulously cleaned, completely dried, and mechanically roughened.[15][16] The manufacturer's instructions for this compound specify roughening the surface to be bonded by about 2mm to increase the surface area and provide mechanical undercuts for the material to lock into.[15]
-
Avoid Contamination: Ensure the prepared surface is free from any contaminants like dust, oils, or moisture prior to applying the reline material.[13][16] Handling surfaces with bare hands can transfer oils that inhibit bonding.[16]
-
Use of a Bonding Agent/Primer: While this compound is designed to chemically fuse with acrylic, applying a thin layer of the monomer liquid to the prepared surface just before applying the mixed material can enhance penetration and improve the bond.
Q4: The this compound material itself seems to be crumbling or cracking, but parts are still bonded to the tooth. What does this indicate?
A4: This is known as cohesive failure , where the adhesive material itself breaks, rather than the bond to the substrate.[13][14] This type of failure points to a problem with the integrity of the reline material itself.
Common Causes and Solutions:
-
Incorrect Mix Ratio: An improper powder-to-liquid ratio can result in a weak, porous final polymer.[3] For Original this compound, the specified ratio is 15 ml of powder to 7.6 ml of liquid.[15]
-
Inadequate Mixing: The powder and liquid should be spatulated for approximately 30 seconds until a smooth, honey-like consistency is achieved to ensure complete wetting of the polymer powder.[15]
-
Contamination of Material: If contaminants are introduced into the mix, they can create voids and stress points within the cured material, leading to cohesive failure.[13][16]
-
Porosity: Curing under pressure, for example in a pressure pot, is recommended to create a denser, less porous, and stronger reline, which is less prone to cohesive failure.[15]
Q5: Can environmental conditions in the lab affect the bond strength of this compound?
A5: Yes, environmental factors can significantly impact the bonding process.
-
Temperature: Higher temperatures will accelerate the polymerization reaction, reducing the working time. Conversely, colder temperatures will slow it down.[13]
-
Humidity: Moisture can interfere with the chemical bond at the interface and can be absorbed by the polymer powder, affecting the final properties of the cured material.[13][14] It is crucial to work in a controlled environment and ensure all components are dry.
-
Storage: Prolonged exposure of the bonded components to water can weaken the bond over time.[12][17]
Troubleshooting Guide & Protocols
Experimental Protocol: Achieving Optimal Adhesion
This protocol outlines the key steps for applying this compound to an acrylic denture tooth surface to maximize bond strength.
-
Material Identification and Preparation:
-
Confirm the this compound type (Original PMMA or New PEMA) and use only the corresponding liquid and powder.
-
Verify the denture tooth material is acrylic resin.
-
Clean the denture tooth surface with a suitable agent (e.g., ethanol) to remove any contaminants and allow it to dry completely.
-
-
Surface Roughening (Mechanical Preparation):
-
Using a laboratory burr (e.g., an acrylic burr), carefully roughen the 2mm of the denture tooth surface where the reline is to be applied.[15] The goal is to create a rough, clean surface with increased surface area, free of any shine.
-
Remove all grinding debris with a clean, dry air stream.
-
-
Mixing this compound:
-
Application and Curing:
-
Apply the mixed this compound to the prepared tooth surface.
-
Once the material loses its glossy appearance and becomes dough-like (approximately 1 minute), it is in the final stages of polymerization.[15]
-
For optimal physical properties and reduced porosity, place the assembly in a pressure pot (40 psi) containing warm water for the final cure. This is highly recommended to achieve a stronger, denser material.[15]
-
Safety Note: this compound undergoes an exothermic reaction, generating heat.[15] If used for intraoral applications, the denture must be removed from the patient's mouth before the final set to avoid tissue burns.[15]
-
-
Finishing:
Quantitative Data Summary
The bond strength between reline materials and denture bases is a critical factor for clinical success and experimental reliability. Below is a summary of tensile bond strength values from relevant studies.
| Reline Material | Denture Base Polymer | Mean Tensile Bond Strength (MPa) | Clinical Acceptance Threshold (MPa) |
| Original this compound (PMMA-based) | Heat-polymerized PMMA | 31.70 (± 4.09)[18] | ≥ 0.44[19] |
| New this compound (PEMA-based) | Heat-polymerized PMMA | 26.23 (± 3.98)[18] | ≥ 0.44[19] |
| Various Hard Reline Materials | Additively Manufactured (3D Printed) | 1.02 - 1.56[20] | ≥ 1.0 (ISO 10139-2:2016)[21] |
Table 1: Summary of tensile bond strength data for this compound and other reline materials.
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing adhesion failures.
Mechanism of Chemical Adhesion
Caption: Simplified mechanism of chemical bonding at the interface.
References
- 1. supplyclinic.com [supplyclinic.com]
- 2. TRUE-O Original this compound - Uhler Dental [uhlerdental.com]
- 3. Original this compound PMMA Denture Corrective Relining Material | TDSC.com [tdsc.com]
- 4. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 5. New this compound® PEMA Denture Corrective Relining Material - Bosworth | Cargus International Dental Supplies [cargus.com]
- 6. Bosworth Original this compound Denture Relining | Noble Dental Supplies | Updated 2023 [nobledentalsupplies.com]
- 7. Original this compound® - Bosworth | Cargus International Dental Supplies [cargus.com]
- 8. sugarhillcornersdentistry.com [sugarhillcornersdentistry.com]
- 9. What Are Dentures Made Of? | Colgate® [colgate.com]
- 10. affordabledentures.com [affordabledentures.com]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. Denture Liners: A Systematic Review Relative to Adhesion and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unicheminc.com [unicheminc.com]
- 14. 5 Reasons for Adhesion and Cohesion Failure in Adhesive Tape - Converter's Corner [jbc-tech.com]
- 15. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 16. unicheminc.com [unicheminc.com]
- 17. Factors affecting the bond strength of denture base and reline acrylic resins to base metal materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Radiopacity of Truliner™ for Diagnostic Purposes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the radiopacity of Truliner™, a PMMA/PEMA-based acrylic resin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful modification of this compound™ for improved diagnostic visibility in experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and why would I need to enhance its radiopacity?
This compound™ is a dental acrylic resin primarily composed of polymethyl methacrylate (PMMA) or poly(ethyl methacrylate) (PEMA).[1][2][3][4][5][6][7][8] In its standard formulation, it is radiolucent, meaning it is not readily visible on X-ray imaging.[9][10][11] For research and diagnostic purposes, enhancing its radiopacity is crucial for tracking the material's position, integrity, and interaction with surrounding tissues in preclinical studies, for instance, when used as a carrier for therapeutic agents or in the fabrication of custom experimental devices.
Q2: What are the most common agents used to increase the radiopacity of acrylic resins like this compound™?
The most common and effective radiopacifying agents for dental polymers are inorganic heavy metal compounds. The three most extensively researched for this application are:
-
Zirconium Dioxide (ZrO₂): A white, crystalline powder known for its excellent biocompatibility and high radiopacity.[1][2][7][12]
-
Barium Sulfate (BaSO₄): A fine, dense powder widely used as a contrast agent in medical imaging.[6][8][13][14][15][16][17]
-
Ytterbium Fluoride (YbF₃): A high-density powder that provides excellent radiopacity and has been explored in various dental composites.[10][18][19][20][21][22]
Q3: How do these radiopacifying agents affect the properties of this compound™?
Incorporating these agents into the this compound™ matrix can alter its physical, mechanical, and aesthetic properties. Generally, as the concentration of the radiopacifying agent increases, radiopacity also increases. However, this can be accompanied by a decrease in flexural strength and an increase in brittleness.[13][14] The color and translucency of the final material can also be affected.[23] Careful selection of the agent and its concentration is therefore critical to balance diagnostic visibility with the required material performance.
Q4: Is the biocompatibility of this compound™ affected by the addition of these agents?
The biocompatibility of the modified this compound™ is a critical consideration. Zirconium dioxide is generally considered to be highly biocompatible.[24] While barium sulfate is widely used in medical applications, there have been some reports of a mild foreign-body reaction at higher concentrations.[6] The biocompatibility of ytterbium fluoride in this specific application is still under investigation, and researchers should consult relevant toxicological data.[20] It is also important to consider the potential for leaching of the radiopacifying agent from the polymer matrix over time.[25][26][27][28]
Troubleshooting Guide
This guide addresses common issues encountered when incorporating radiopacifying agents into this compound™ or similar PMMA/PEMA resins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Mechanical Strength (e.g., brittleness, low flexural strength) | - High concentration of radiopacifying agent.- Poor bonding between the agent and the resin matrix.- Agglomeration of filler particles creating stress concentration points. | - Optimize the concentration of the radiopacifying agent. Start with lower percentages and incrementally increase.- Use a silane coupling agent to surface-treat the radiopacifying particles, which improves the interfacial bond with the PMMA/PEMA matrix.[1][6][15][25][27][29]- Employ high-shear mixing or ultrasonication to break up particle agglomerates and ensure a homogenous dispersion.[5][13] |
| Porosity in the Cured Material | - Air entrapment during mixing.- Monomer evaporation due to premature exposure to heat.- Incorrect powder-to-liquid ratio.- Polymerization temperature is too high. | - Mix the powder and liquid components carefully to minimize air incorporation.[3][4][24][14][23]- Keep the mixing vessel covered to prevent monomer loss.[30]- Adhere strictly to the manufacturer's recommended powder-to-liquid ratio.[7][30]- Follow a gradual heating and curing cycle as specified in the experimental protocol. Avoid sudden temperature increases.[4] |
| Inconsistent Radiopacity | - Non-uniform dispersion of the radiopacifying agent. | - Ensure thorough and homogenous mixing of the radiopacifying agent with the this compound™ powder before adding the liquid monomer.[12]- Use a mechanical mixer or a mortar and pestle for initial blending.[12] |
| Discoloration or Poor Aesthetics | - The inherent color of the radiopacifying agent.- Chemical reaction between the agent and the resin components. | - Select a radiopacifying agent with a color that is compatible with the desired final appearance (e.g., ZrO₂ is white).- Conduct small-scale pilot tests to assess the final color before proceeding with larger batches. |
| Particle Agglomeration | - High surface energy of nanoparticles leading to clumping.- Insufficient mixing energy. | - Surface treat the nanoparticles with a silane coupling agent.[13][28]- Use a solvent-based dispersion method followed by solvent evaporation before mixing with the polymer powder.[13]- Employ ultrasonication to disperse the nanoparticles in the liquid monomer before mixing with the powder.[5][13] |
Data Presentation: Effects of Radiopacifying Agents on PMMA Properties
The following tables summarize the quantitative effects of incorporating Zirconium Dioxide (ZrO₂) and Barium Sulfate (BaSO₄) into PMMA resins. The data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Effect of Zirconium Dioxide (ZrO₂) Concentration on PMMA Properties
| ZrO₂ Conc. (wt%) | Flexural Strength (MPa) | Hardness (Vickers) | Impact Strength (kJ/m²) | Radiopacity |
| 0 (Control) | ~ 70-90 | ~ 15-20 | ~ 5-7 | Radiolucent |
| 3 | Increased | Increased | No significant change | Radiopaque |
| 5 | Increased | Increased | Decreased | Radiopaque |
| 7 | Decreased | Increased | Decreased | Radiopaque |
| 10 | Decreased | Increased | Decreased | Highly Radiopaque |
Note: The exact values can vary depending on the specific PMMA resin and experimental conditions.[1][2][3][31][12][32][33]
Table 2: Effect of Barium Sulfate (BaSO₄) Concentration on PMMA Properties
| BaSO₄ Conc. (wt%) | Flexural Strength (MPa) | Compressive Strength (MPa) | Impact Strength (kJ/m²) | Radiopacity (Hounsfield Units) |
| 0 (Control) | ~ 60-80 | ~ 80-100 | ~ 4-6 | ~ -280 |
| 10 | ~ 50-70 | ~ 70-90 | ~ 3-5 | Increased |
| 20 | ~ 40-60 | ~ 60-80 | ~ 2-4 | Significantly Increased |
| 30 | ~ 30-50 | ~ 50-70 | ~ 1-3 | Highly Increased |
| 40 | ~ 20-40 | ~ 40-60 | < 2 | Very Highly Increased |
Note: The exact values can vary depending on the specific PMMA resin and experimental conditions.[6][8][13][14][15][16]
Experimental Protocols
The following are generalized protocols for incorporating radiopacifying agents into this compound™. Researchers should adapt these protocols based on their specific experimental needs and the manufacturer's instructions for this compound™.
Preparation of Radiopaque this compound™ with Zirconium Dioxide (ZrO₂) Nanoparticles
Materials:
-
This compound™ powder (PMMA/PEMA)
-
This compound™ liquid (MMA/EMA monomer)
-
Zirconium dioxide (ZrO₂) nanoparticles (particle size < 100 nm)
-
Silane coupling agent (e.g., 3-(trimethoxysilyl)propyl methacrylate)
-
Ethanol
-
Glass mixing vessel
-
Spatula
-
Ultrasonicator
-
Magnetic stirrer
-
Fume hood
Protocol:
-
Surface Treatment of ZrO₂ (Optional but Recommended): a. Disperse a calculated amount of ZrO₂ nanoparticles in ethanol. b. Add the silane coupling agent (typically 1-2% of the weight of ZrO₂) to the dispersion. c. Stir the mixture for 1-2 hours at room temperature. d. Dry the surface-treated ZrO₂ in an oven at 60-80°C until the ethanol has completely evaporated.
-
Mixing: a. In a glass mixing vessel, weigh the desired amount of this compound™ powder. b. Add the calculated amount of surface-treated (or untreated) ZrO₂ powder to the this compound™ powder. c. Mix the powders thoroughly using a spatula or a laboratory mixer until a homogenous blend is achieved. d. In a separate vessel, measure the corresponding amount of this compound™ liquid according to the manufacturer's recommended powder-to-liquid ratio. e. Gradually add the powder mixture to the liquid monomer while stirring continuously to avoid clumping. f. For nanoparticle dispersions, it is recommended to first disperse the nanoparticles in the liquid monomer using an ultrasonicator before adding the polymer powder.
-
Curing: a. Once the mixture reaches a dough-like consistency, it can be packed into a mold or used for its intended application. b. Follow the curing instructions provided with this compound™, which may involve a water bath or a pressure pot.
Preparation of Radiopaque this compound™ with Barium Sulfate (BaSO₄)
Materials:
-
This compound™ powder (PMMA/PEMA)
-
This compound™ liquid (MMA/EMA monomer)
-
Barium sulfate (BaSO₄) powder (micron-sized)
-
Mortar and pestle or mechanical mixer
-
Glass mixing vessel
-
Spatula
-
Fume hood
Protocol:
-
Mixing: a. Weigh the desired amounts of this compound™ powder and BaSO₄ powder. b. Combine the powders in a mortar and pestle or a mechanical mixer and blend until a uniform mixture is obtained. c. In a glass mixing vessel, measure the appropriate volume of this compound™ liquid. d. Gradually add the powder mixture to the liquid while stirring with a spatula until all the powder is wetted and a consistent dough is formed.
-
Curing: a. Allow the mixture to reach the working dough stage as per the this compound™ instructions. b. Pack the material into the desired form and cure according to the manufacturer's guidelines.
Mandatory Visualizations
Caption: Workflow for enhancing this compound™ radiopacity.
Caption: Troubleshooting logic for modified this compound™.
References
- 1. Alternative radiopacifiers for polymethyl methacrylate bone cements: Silane-treated anatase titanium dioxide and yttria-stabilised zirconium dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the porosity of Dental Pmma? - Blog [zirconia-blank.com]
- 4. Dental Acrylics Troubleshooting – Garreco™ Dental Lab Products [garreco.com]
- 5. Dispersion and Homogeneity of MgO and Ag Nanoparticles Mixed with Polymethylmethacrylate [mdpi.com]
- 6. Effects of silane coupling agents and solutions of different polarity on PMMA bonding to alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined influence of barium sulfate content and co-monomer concentration on properties of PMMA bone cements for vertebroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Effect of adding ytterbium trifluoride filler particles on the mechanical, physicochemical and biological properties of methacrylate-based experimental resins for 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Effect of Incorporation of ZrO2, TiO2, and SiO2 Nanoparticles on the Strength and Surface Properties of PMMA Denture Base Material: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of silane coupling agents and solutions of different polarity on PMMA bonding to alumina. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. US20050180912A1 - Process for producing barium sulfate, barium sulfate and use thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. The influence of different radiopacifying agents on the radiopacity, compressive strength, setting time, and porosity of Portland cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preventing porosity: process enhancement or polymer bead design? | Makevale [blog.makevale.com]
- 25. Variables affecting silicone-polymethyl methacrylate interfacial bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijdm.co.in [ijdm.co.in]
- 27. Effects of silane coupling agents and solutions of different polarity on PMMA bonding to alumina [jstage.jst.go.jp]
- 28. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 29. researchgate.net [researchgate.net]
- 30. Problems with working with acrylic resins-letter - MedCrave online [medcraveonline.com]
- 31. researchgate.net [researchgate.net]
- 32. [PDF] Effect of Zirconia Nanoparticles Incorporation on Some Properties of One High - Impact Heat cured PMMA Resin | Semantic Scholar [semanticscholar.org]
- 33. Effect of zirconium oxide nanoparticles addition on the optical and tensile properties of polymethyl methacrylate denture base material - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Truliner® and Other Hard Denture Reline Materials
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Properties of Chairside Hard Reline Materials
The long-term success of removable prostheses often relies on periodic relining to ensure a proper fit and optimal function. For practitioners, the choice of a hard reline material is critical, with a variety of options available, each possessing a unique composition and distinct physical properties. This guide provides a comprehensive comparative study of Truliner®, a well-established polymethyl methacrylate (PMMA) based reline material, against other commercially available hard reline alternatives. This analysis is supported by a synthesis of experimental data from multiple in-vitro studies, focusing on key performance indicators crucial for clinical success and patient satisfaction.
Material Composition Overview
Hard denture reline materials are primarily categorized based on their chemical composition, which significantly influences their handling characteristics, physical properties, and biocompatibility.
-
This compound® (Original): This is a traditional, self-curing, chairside hard reline material with a composition based on polymethyl methacrylate (PMMA) .[1] It is known for creating a strong, permanent bond with the denture base.[2][3] A "New this compound®" formulation is also available, which is based on polyethyl methacrylate (PEMA) and is designed to have a lower exothermic reaction during curing.[4]
-
Kooliner™: This is a hard, chairside reliner formulated to generate low exothermic heat, enhancing patient comfort during the intraoral curing process.[5][6]
-
Tokuyama® Rebase II: This is a chairside hard denture reline material that boasts improved polishability, lower heat generation, and high mechanical strengths.[7]
-
GC Reline™ Hard: This is a methyl methacrylate-free, self-curing reline material, which reduces both exothermic heat and odor, aiming for greater patient acceptance and safety.[8][9]
-
Ufi Gel® Hard C: This is a polymethacrylate-based, hard relining material that is also methylmethacrylate-free, promoting biocompatibility.[10][11] It is available in a cartridge delivery system for automated mixing.[10][11]
Quantitative Performance Analysis
The clinical performance of a hard reline material is multifactorial. The following tables summarize key physical properties of this compound® and its competitors, synthesized from various research studies. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
Table 1: Comparative Bond Strength of Hard Reline Materials
| Material | Bond Type | Bond Strength (MPa) | Test Method |
| Original this compound® (PMMA-based) | Tensile | Control in study[12] | Tensile Test[12] |
| Kooliner™ | Shear | Not specified in study[13] | Shear Bond Test[13] |
| Tensile | Lower than hard lab reline[14] | Tensile Test[14] | |
| Tokuyama® Rebase II | Tensile | Lower in printed vs. milled/injected bases[14] | Tensile Test[14] |
| GC Reline™ Hard | Tensile | 4.88 ± 0.03[3] | Tensile Test[3] |
| Shear | 7.80 ± 0.3[3] | Shear Bond Test[3] | |
| Ufi Gel® Hard C | Tensile | 6.49 ± 0.08[3] | Tensile Test[3] |
| Shear | 16.19 ± 0.1[3] | Shear Bond Test[3] |
Table 2: Water Sorption and Solubility of Hard Reline Materials
| Material | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Standard |
| PMMA-based (General) | Meets ISO 20795-1[15] | Meets ISO 20795-1[15] | ISO 20795-1:2013[15] |
| PEMA-based (General) | Generally higher than PMMA[14] | Generally higher than PMMA[14] | ISO 20795-1:2013[14] |
| Kooliner™ | Not specified | Not specified | |
| Tokuyama® Rebase II | Not specified | Not specified | |
| GC Reline™ Hard | Not specified | Not specified | |
| Ufi Gel® Hard C | Not specified | Not specified |
Table 3: Hardness and Color Stability of Hard Reline Materials
| Material | Hardness (VHN/Rockwell) | Color Stability (ΔE*) |
| Original this compound® (PMMA-based) | Not specified | Not specified |
| New this compound® | Lower than heat-cured acrylic[16] | Generally good |
| Kooliner™ | VHN increases with dry storage, decreases with water immersion | Poorer stain resistance than Tokuso Rebase Fast Set |
| Tokuyama® Rebase II | Not specified | Most color stable in a clinical study |
| GC Reline™ Hard | Not specified | Not specified |
| Ufi Gel® Hard C | Not specified | Good color stability[11] |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies designed to simulate clinical conditions and provide standardized, comparable results.
Bond Strength Testing
Bond strength is a critical determinant of the longevity of a reline, indicating the adhesion between the reline material and the denture base.
-
Protocol:
-
Denture base specimens are fabricated from a standard PMMA material.
-
A section of the specimen is cut away, and the surface is prepared according to the manufacturer's instructions for the reline material.
-
The hard reline material is applied to the prepared surface and allowed to cure.
-
The bonded specimens are then subjected to either a tensile or shear force using a universal testing machine until failure occurs.
-
The force at which the bond fails is recorded and calculated in Megapascals (MPa).
-
References
- 1. Evaluation of ISO 4049: water sorption and water solubility of resin cements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. ISO 20795-1 | Mecmesin [mecmesin.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Analysis of Base Monomer Elution from 3 Flowable Bulk-Fill Composite Resins Using High Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric evaluation of color stability of composite resin after exposure to cold drinks: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro biocompatibility of denture relining materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 43.230.198.52 [43.230.198.52]
- 10. mdpi.com [mdpi.com]
- 11. jps.usm.my [jps.usm.my]
- 12. Comparison of tensile bond strength of denture reline materials on denture bases fabricated with CAD-CAM technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Hardness of denture base and hard chair-side reline acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Bond Strength: Truliner® Hard Reline Material vs. Silicone-Based Soft Liners
A crucial distinction in denture relining materials lies in their classification as either hard or soft liners, each designed for specific clinical applications. This guide provides a comparative analysis of the bond strength of Truliner®, a hard reline material, and silicone-based soft liners to polymethyl methacrylate (PMMA) denture bases. It is important to note that a direct comparison of bond strength values between these two categories can be misleading due to their fundamentally different compositions and intended uses.
This compound® is available in two formulations: "Original this compound®," which is a polymethyl methacrylate (PMMA)-based material, and "New this compound®," a polyethyl methacrylate (PEMA)-based material.[1][2] Both are hard, rigid materials designed to provide a long-lasting, durable reline for dentures.[1][2] In contrast, silicone-based soft liners are elastomeric polymers that remain soft and resilient to provide a cushioning effect for patients with sensitive oral tissues.
Quantitative Analysis of Bond Strength
The bond strength of a relining material to the denture base is a critical factor for the clinical success and longevity of the relined prosthesis. The following tables summarize tensile and shear bond strength data from various studies for PEMA-based hard reline materials, similar to New this compound®, and for silicone-based soft liners when bonded to PMMA denture bases.
Table 1: Bond Strength of PEMA-Based Hard Reline Materials to PMMA Denture Base
| Reline Material (PEMA-based) | Bond Strength Type | Mean Bond Strength (MPa) | Standard Deviation (MPa) |
| Kooliner | Shear | 13.95 | - |
| Ufi Gel Hard | Tensile | 6.49 | 0.08 |
| Ufi Gel Hard | Shear | 16.19 | 0.1 |
| Tokuyama Rebase II Fast | Tensile | Varies with surface treatment | Varies |
| Duraliner II | Shear | Varies with polymerization cycle | Varies |
Note: Bond strength values can vary significantly based on the specific product, testing methodology, and surface treatment of the denture base.
Table 2: Bond Strength of Silicone-Based Soft Liners to PMMA Denture Base
| Reline Material (Silicone-based) | Bond Strength Type | Mean Bond Strength (MPa) | Standard Deviation (MPa) |
| GC Reline Soft | Tensile | 1.226 | - |
| Ufi Gel P | Tensile | 0.5779 | - |
| GC-reline | Tensile | 1.74 | 0.55 |
| Mollosil | Shear | 0.59 | 0.05 |
| GC Reline Soft | Tensile | 0.52 | 0.01 |
| Unnamed Silicone Liner | Tensile | 1.88 | 0.11 |
| Unnamed Silicone Liner | Tensile | 1.49 - 3.07 | Varies |
Note: A clinically acceptable tensile bond strength for soft liners is considered to be around 0.44 MPa.[3] Values can be influenced by the use of an adhesive primer, which is necessary to bond silicone liners to PMMA.[4]
Experimental Protocols for Bond Strength Testing
The bond strength of dental materials is typically evaluated through tensile or shear testing using a universal testing machine. The following is a generalized experimental protocol for determining the tensile bond strength of denture relining materials to a PMMA denture base.
Tensile Bond Strength Testing Protocol
-
Specimen Preparation:
-
Blocks of heat-cured PMMA are fabricated to standardized dimensions (e.g., 40 mm x 10 mm x 10 mm).[3][5]
-
The PMMA blocks are sectioned in the middle, and a spacer of a specific thickness (e.g., 3 mm) is placed between the two halves to create a uniform space for the relining material.[3][6]
-
The bonding surfaces of the PMMA blocks may undergo surface treatment, such as abrasion or the application of a monomer or adhesive, to enhance adhesion.[3][5]
-
-
Application of Reline Material:
-
The relining material (either this compound® or a silicone-based soft liner) is mixed according to the manufacturer's instructions.
-
The mixed material is applied into the space between the two PMMA blocks.
-
The assembly is placed in a mold or jig to ensure proper alignment and allowed to polymerize according to the manufacturer's recommendations.
-
-
Specimen Conditioning:
-
After polymerization, the specimens are removed from the mold, and any excess material is trimmed.
-
The specimens are then stored in distilled water at 37°C for a specified period (e.g., 24 hours) to simulate oral conditions.[6] Some studies may also include thermocycling to simulate temperature changes in the oral cavity.[5]
-
-
Mechanical Testing:
-
The prepared specimens are mounted onto the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min or 20 mm/min) until the bond fails.[6]
-
The maximum force required to cause failure is recorded.
-
-
Calculation of Bond Strength:
-
The tensile bond strength is calculated by dividing the maximum load (in Newtons) by the cross-sectional area of the bonded interface (in square millimeters). The result is expressed in Megapascals (MPa).
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the tensile bond strength testing of denture relining materials.
Conclusion
The selection of a denture relining material should be based on the specific clinical needs of the patient. This compound®, as a hard reline material, offers a durable and long-lasting solution for ill-fitting dentures. Silicone-based soft liners, on the other hand, provide a resilient and comfortable interface for patients with sensitive oral tissues. While bond strength is a critical property for both types of materials, a direct comparison of their absolute values is not appropriate due to their distinct chemical compositions and physical properties. The data presented in this guide, derived from various in-vitro studies, indicates that both PEMA-based hard liners and silicone-based soft liners can achieve clinically acceptable bond strengths to PMMA denture bases when appropriate techniques and materials are used.
References
- 1. supplydoc.com [supplydoc.com]
- 2. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 3. Comparative Evaluation of Tensile Bond Strength between Silicon Soft Liners and Processed Denture Base Resin Conditioned by Three Modes of Surface Treatment: An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aimdrjournal.com [aimdrjournal.com]
- 5. thejcdp.com [thejcdp.com]
- 6. jnsbm.org [jnsbm.org]
Flexural Strength Showdown: New Truliner® vs. Conventional Heat-Cured PMMA in Denture Applications
A detailed comparison for researchers and dental professionals on the mechanical properties of a leading chairside reline material against the industry-standard denture base resin.
This guide provides an objective analysis of the flexural strength of New Truliner®, a PEMA-based hard denture relining material, in comparison to conventional heat-cured polymethylmethacrylate (PMMA), the gold standard for denture bases. The data presented is compiled from scientific studies to assist researchers, scientists, and drug development professionals in understanding the material properties crucial for dental applications.
Quantitative Analysis of Flexural Strength
The flexural strength, a critical measure of a material's resistance to fracture when subjected to bending forces, is a key determinant of a denture's clinical longevity. The following table summarizes the flexural strength of conventional heat-cured PMMA before and after being relined with different materials, including New this compound®. It is important to note that studies typically evaluate the strength of a repaired or relined denture base rather than a solid specimen of the reline material itself.
| Material Group | Mean Flexural Strength (MPa) | Standard Deviation (MPa) |
| Intact Heat-Cured PMMA (Control) | 86.51 | 1.08 |
| PMMA Relined with New this compound® | 63.73 | 3.64 |
| PMMA Relined with Autopolymerizing Acrylic | 59.81 | 1.50 |
| PMMA Relined with Denture Base Material | 77.90 | 1.93 |
Data sourced from a comparative study on relined denture base materials[1][2].
The data indicates that the process of relining a heat-cured denture base with any material can decrease its overall flexural strength compared to the original, intact material[1][2]. However, the performance of different relining materials varies.
Experimental Protocols
The following is a detailed methodology for a typical three-point bending test used to determine the flexural strength of dental polymers, based on protocols described in the literature[3][4].
Specimen Preparation:
-
Fabrication of PMMA Specimens: Rectangular specimens of heat-cured PMMA are fabricated according to the manufacturer's instructions. A common dimension for these specimens is 63mm x 10mm x 3mm[4].
-
Relining Procedure (for test groups): For specimens to be tested with a reline material, they are sectioned and a space is created for the reline material. The reline material, such as New this compound®, is then applied according to the manufacturer's instructions and allowed to cure.
-
Finishing and Polishing: All specimens are finished and polished using a standardized procedure with progressively finer grit sandpapers to ensure a smooth surface and eliminate stress concentrators[3].
-
Storage: Prior to testing, all specimens are stored in distilled water at 37°C for a specified period, often 43±2 hours, to simulate oral conditions[3][4].
Three-Point Bending Test:
-
Apparatus: A universal testing machine is used to perform a three-point bending test.
-
Test Setup: Each specimen is positioned on two supports with a specific distance between them. A load is then applied to the center of the specimen by a loading plunger.
-
Loading Conditions: The load is applied at a constant crosshead speed, typically 5 mm/min, until the specimen fractures[3].
-
Data Acquisition: The maximum load required to fracture the specimen is recorded. The flexural strength is then calculated using the appropriate formula that takes into account the fracture load, the distance between the supports, and the dimensions of the specimen.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the flexural strength of relined denture base materials.
References
A Comparative Guide to the Long-Term Clinical Performance of "Truliner" Relined Dentures
For researchers, scientists, and drug development professionals in the dental field, understanding the long-term performance of denture relining materials is crucial for developing and recommending effective prosthetic solutions. This guide provides a comprehensive comparison of "Truliner," a poly(ethyl methacrylate) (PEMA)-based hard denture reline material, with other commonly used alternatives such as Tokuyama Rebase II, Ufi Gel Hard, and Kooliner. The following analysis is based on in-vitro experimental data and clinical observations to objectively evaluate key performance indicators.
In-Vitro Performance Characteristics
The long-term success of a denture reline is significantly influenced by its mechanical and physical properties. This section details the comparative performance of "New this compound" (the PEMA version of this compound) and its alternatives in terms of impact strength, fracture toughness, and surface roughness.
Mechanical Strength and Durability
The ability of a reline material to withstand the forces of mastication without fracturing is paramount. In-vitro studies have assessed the impact strength and fracture toughness of "New this compound" in comparison to other hard reline materials.
Table 1: Comparative Impact Strength of Hard Denture Reline Materials [1][2]
| Material | Composition | Impact Strength (kJ/m²) - No Thermocycling | Impact Strength (kJ/m²) - After Thermocycling (5,000 cycles) |
| New this compound | PEMA, IBMA, DBP | 0.60 | 1.52 |
| Tokuyama Rebase II | PEMA, AAEM, 1,9-ND | 0.73 | 0.38 |
| Ufi Gel Hard | PEMA, 1,6-HDMA | Not Reported | Not Reported |
| Kooliner | PEMA, IBMA | 1.48 | Not Reported |
| Lucitone 550 (Denture Base Control) | PMMA, EDGMA | 1.65 | 1.50 |
PEMA: Poly(ethyl methacrylate), IBMA: Isobutyl methacrylate, DBP: Di-n-butyl phthalate, AAEM: 2-(acetoacetoxy) ethyl methacrylate, 1,9-ND: 1,9-nonanediol dimethacrylate, 1,6-HDMA: 1,6-hexanediol dimethacrylate, PMMA: Poly(methyl methacrylate), EDGMA: Ethylene glycol dimethacrylate.
Table 2: Comparative Fracture Toughness of Hard Denture Reline Materials
| Material | Fracture Toughness (MPa.m¹/²) - No Thermocycling | Fracture Toughness (MPa.m¹/²) - After Thermocycling (5,000 cycles) |
| New this compound | 1.64 | 1.46 |
| Tokuyama Rebase II | Not Reported | 1.00 |
| Ufi Gel Hard | Not Reported | Not Reported |
| Kooliner | 1.04 | Not Reported |
| Lucitone 550 (Denture Base Control) | 2.33 | 2.17 |
Surface Properties
The surface roughness of a reline material can impact patient comfort, staining, and biofilm accumulation. Disinfection procedures can also affect the surface integrity over time.
Table 3: Surface Roughness of Hard Denture Reline Materials After Disinfection
| Material | Baseline Surface Roughness (µm) | Surface Roughness after 28 days of Disinfection (µm) |
| New this compound | 0.19 | 0.76 |
| Ufi Gel Hard | 0.11 | 0.26 |
| Tokuyama Rebase II | 0.37 | Unaffected |
Clinical Performance and Patient-Reported Outcomes
While in-vitro data provides valuable insights into material properties, clinical studies are essential for evaluating the real-world performance of relined dentures. A 12-month clinical trial comparing three hard chairside reline materials—Tokuso Rebase Fast Set, Coe Kooliner, and Total Hard—assessed various parameters related to patient satisfaction and material integrity.[3][4] Although "this compound" was not included in this specific study, the findings offer a relevant benchmark for the clinical performance of hard reline materials.
Table 4: 12-Month Clinical Performance of Hard Chairside Reline Materials [3]
| Performance Parameter | Tokuso Rebase Fast Set | Coe Kooliner | Total Hard |
| Comfort | No significant difference | No significant difference | No significant difference |
| Fit | No significant difference | No significant difference | No significant difference |
| Color Change | Most color stable | - | - |
| Staining | Most stain resistant | - | Poorest stain resistance |
| Integrity (Durability) | Most durable | - | Poorest durability |
A separate clinical evaluation of Tokuso Rebase after one year found high rates of clinically ideal conditions for staining (90%), discoloration (90%), peeling (94%), and adaptation (96%), with 100% of cases showing no irritation to the oral tissue.[5]
Studies on patient satisfaction with relined dentures indicate that the procedure generally improves chewing ability and comfort.[6] While a majority of patients express satisfaction, some may still rely on denture adhesives post-relining.[6] The choice between a hard and a soft reliner can also influence patient satisfaction, with some studies suggesting a higher degree of satisfaction with soft liners in terms of comfort.
Experimental Protocols
A summary of the methodologies employed in the cited in-vitro studies is provided below to facilitate replication and further research.
Impact Strength Testing (Charpy Method)
The impact strength of the denture base and reline materials was evaluated using the Charpy method.
Fracture Toughness Testing
Fracture toughness was determined to assess the material's resistance to crack propagation.
Surface Roughness Evaluation
Surface roughness was measured to assess the effect of disinfection on the material surface.
Logical Relationships in Material Performance
The interplay between a material's composition and its long-term clinical performance is complex. The following diagram illustrates the logical relationships between key material properties and clinical outcomes.
References
- 1. Impact strength of denture base and reline acrylic resins: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of three hard chairside denture reline materials. Part I. Clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical evaluation of a chemically cured hard denture relining material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biocompatibility of Truliner and Light-Cured Reline Resins
An in-depth guide for researchers and drug development professionals on the cytotoxic profiles of commonly used denture reline materials, supported by experimental data and detailed methodologies.
The biocompatibility of denture reline resins is a critical factor in patient safety and clinical success. Residual monomers and other leachable components from these materials can elicit cytotoxic, inflammatory, and genotoxic responses in oral tissues. This guide provides a comparative analysis of the biocompatibility of "Truliner," a chemically cured, polymethyl methacrylate (PMMA)-based hard reline resin, and various light-cured reline resins. The data presented is compiled from in vitro studies utilizing standardized cytotoxicity assays to facilitate an objective comparison for research and development applications.
Quantitative Biocompatibility Data
The following tables summarize the quantitative data on cell viability from in vitro cytotoxicity studies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the XTT assay are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability. A lower cell viability percentage indicates higher cytotoxicity.
Table 1: Cytotoxicity of this compound (Autopolymerized Hard Reline Resin) After Various Aging Periods
| Material | Aging Period | Mean Cell Viability (%) | Standard Deviation | Cytotoxicity Rating |
| This compound | 24-hour water storage | 83.2% | 10.3 | Slightly Cytotoxic |
| This compound | 15-day water storage | 58.7% | 12.5 | Moderately Cytotoxic |
| This compound | 2500 thermal cycles | 81.3% | 13.6 | Slightly Cytotoxic |
| This compound | 10,000 thermal cycles | 80.2% | 12.1 | Slightly Cytotoxic |
Data sourced from Çakırbay Tanış et al. (2018).[1][2][3] Cytotoxicity Rating based on ISO 10993-5: >90% = Non-cytotoxic, 60-90% = Slightly cytotoxic, 30-59% = Moderately cytotoxic, <30% = Severely cytotoxic.
Table 2: Comparative Cytotoxicity of Various Hard Reline Resins
| Material | Curing Method | Cell Viability after 24h (%) | Cell Viability after 48h (%) | Cell Viability after 72h (%) | Cell Viability after 96h (%) |
| GC Reline Hard | Light/Dual-Cured | 98.22% | 97.14% | 96.33% | 95.05% |
| Ufi Gel hard C | Light/Dual-Cured | 99.14% | 98.45% | 97.67% | 96.89% |
Data sourced from Atay et al. (2014) using an XTT assay.[4][5][6][7] Note: While the curing method for these specific products can vary, they are representative of modern, non-PMMA-based hard reline resins, often utilizing light or dual-curing mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the widely accepted MTT cytotoxicity assay.
MTT Assay for Cytotoxicity (based on ISO 10993-5)
1. Cell Culture and Seeding:
-
Cell Line: L929 mouse fibroblast cells are commonly used for cytotoxicity testing of dental materials.[1][2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 IU/mL penicillin-streptomycin.[3]
-
Seeding: Cells are seeded into 96-well microplates at a density of 4 x 104 cells/mL in a 100 µL volume and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
2. Preparation of Material Eluates:
-
Sample Preparation: Disc-shaped specimens of the test materials are prepared according to the manufacturer's instructions.
-
Extraction: The cured specimens are immersed in the culture medium at a surface area-to-volume ratio of approximately 1.25 cm²/mL. The extraction is carried out for 24 hours at 37°C.[8]
-
Sterilization: The resulting eluates (extracts) are sterilized by filtration through a 0.22 µm syringe filter.
3. Cell Exposure:
-
The culture medium is removed from the 96-well plates containing the L929 cells.
-
100 µL of the material eluates are added to each well. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
4. MTT Assay Procedure:
-
After the incubation period, the eluates are removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Cell viability is calculated as a percentage relative to the negative control: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
The results are often categorized based on the ISO 10993-5 standard for cytotoxicity.[1]
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of methacrylate-based resins like this compound is primarily attributed to the leaching of residual monomers, such as methyl methacrylate (MMA). These monomers can induce cellular stress and trigger specific signaling pathways leading to inflammation and apoptosis (programmed cell death).
Apoptotic Pathway Induced by Residual Monomers
Residual monomers can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of reactive oxygen species (ROS) by these monomers can lead to mitochondrial dysfunction, releasing pro-apoptotic factors and activating a cascade of caspases (cysteine-aspartic proteases) that execute cell death.
Caption: Apoptotic signaling cascade initiated by residual monomers.
NF-κB Inflammatory Pathway Activation
Leached monomers can also act as cellular stressors, activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, leading to the transcription of pro-inflammatory cytokines.
Caption: Activation of the NF-κB pathway by residual monomers.
Experimental Workflow
The overall process for evaluating the in vitro biocompatibility of denture reline materials follows a standardized workflow to ensure reproducible and comparable results.
Caption: Standard workflow for in vitro cytotoxicity testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of hard and soft denture lining materials [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Water Sorption and Solubility in Denture Reline Acrylics
A comprehensive review of the intrinsic properties of denture reline materials is crucial for predicting their clinical longevity and performance. Among these, water sorption and solubility are critical parameters that influence the dimensional stability, mechanical integrity, and biocompatibility of acrylic resins. This guide provides a comparative overview of these properties in various acrylic-based denture liners, with a focus on providing a benchmark for material selection and future research. While this guide aims to be comprehensive, a literature search did not yield specific quantitative data for the water sorption and solubility of "Truliner," a commercial PMMA-based reline material.
Understanding Water Sorption and Solubility in Acrylic Resins
Water sorption refers to the amount of water absorbed by a material when immersed in an aqueous environment. For denture liners, this can lead to dimensional changes, plasticization of the material, and a reduction in mechanical properties such as hardness and bond strength. Solubility, conversely, is the measure of mass lost by the material due to the leaching of unreacted monomers, plasticizers, or other components into the surrounding fluid. High solubility can compromise the structural integrity of the liner and may lead to adverse tissue reactions. An ideal denture reline material should exhibit low water sorption and minimal solubility to ensure its stability and longevity in the oral environment.
Comparative Data on Acrylic Reline Materials
While specific data for "this compound" is not available in the reviewed literature, the following table summarizes the water sorption and solubility values for other commonly used acrylic and silicone-based soft denture liners. This data is compiled from various in-vitro studies and provides a useful reference for comparison. The studies typically follow standardized testing protocols, such as the American Dental Association (ADA) Specification No. 12 for denture base polymers.
| Material | Type | Water Sorption (mg/cm²) | Water Solubility (mg/cm²) | Testing Time |
| Molloplast-B | Silicone-based | 0.27 ± 0.16 | 0.40 ± 0.08 | 6 weeks |
| Eversoft | Acrylic-based | 0.84 ± 0.35 | 1.67 ± 0.26 | 6 weeks |
| GC Reline™ | Acrylic-based | Varies with medium | Varies with medium | 4-15 days |
| Viscogel | Acrylic-based | Higher than silicone-based | Higher than silicone-based | Up to 3 months |
| Mollosil | Silicone-based | Lower than acrylic-based | Lower than acrylic-based | Up to 3 months |
| Coe-Soft | Acrylic-based | 0.33 | - | 1 week |
Note: The values presented are means and standard deviations from different studies and should be interpreted with caution as testing conditions may vary.
Experimental Protocol for Determining Water Sorption and Solubility
The determination of water sorption and solubility of dental acrylic resins is a standardized process, essential for ensuring the quality and performance of these materials. The methodology outlined below is based on established standards like the ADA Specification No. 12 and ASTM D570.[1][2][3][4][5]
1. Specimen Preparation:
-
Disc-shaped specimens of the acrylic material are fabricated with standardized dimensions (e.g., 15 mm in diameter and 2 mm in thickness).
-
The specimens are then placed in a desiccator containing a drying agent, such as silica gel, until a constant weight (W1) is achieved. This initial weight is recorded using a high-precision analytical balance.
2. Immersion:
-
The pre-weighed specimens are immersed in a specified volume of distilled water or another relevant medium (e.g., artificial saliva) at a constant temperature, typically 37°C, to simulate oral conditions.
3. Sorption Measurement:
-
At predetermined time intervals (e.g., 24 hours, 7 days, 15 days), the specimens are removed from the immersion medium.
-
The surface of each specimen is gently wiped with a lint-free cloth to remove any excess water.
-
The specimens are then weighed to determine the weight after sorption (W2).
4. Solubility Measurement:
-
Following the sorption measurement, the specimens are returned to the desiccator and dried until they reach a new constant weight (W3). This final weight reflects the mass of the material after any soluble components have leached out.
5. Calculation:
-
Water sorption is calculated as the increase in weight per unit of surface area.
-
Solubility is calculated as the loss in weight per unit of surface area.
The following diagram illustrates the typical workflow for this experimental protocol.
Caption: Workflow for determining water sorption and solubility of acrylic resins.
Conclusion
The water sorption and solubility of acrylic denture liners are pivotal properties that directly impact their clinical success. Materials with lower values for these parameters, such as silicone-based liners, generally exhibit better long-term stability. While a direct comparison with "this compound" was not possible due to the absence of published data, the information and standardized protocols presented in this guide offer valuable insights for researchers and dental professionals. The selection of a suitable reline material should be based on a thorough understanding of its physical properties to ensure optimal patient outcomes. Further independent studies are warranted to characterize the water sorption and solubility of a wider range of commercially available products, including "this compound".
References
- 1. A comparative evaluation of effect on water sorption and solubility of a temporary soft denture liner material when stored either in distilled water, 5.25% sodium hypochlorite or artificial saliva: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 3. Sorption and solubility of 12 soft denture liners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining acceptable limits for water sorption and solubility of interim denture resilient liners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
Comparative Guide to the Color Stability of Denture Relining Materials
A notable gap in the scientific literature exists regarding the quantitative color stability of "Truliner," a commercially available denture relining material. While the manufacturer asserts its color stability, independent, peer-reviewed studies providing specific color change values (ΔE) after exposure to common staining solutions are not publicly available. This guide, therefore, provides a comparative overview of the color stability of other representative denture relining materials, supported by experimental data from published studies. Additionally, a detailed experimental protocol is outlined, which can be utilized for the assessment of "this compound's" color stability.
Comparison of Color Stability in Denture Relining Materials
The color stability of dental materials is a critical factor for long-term esthetic success. Discoloration of denture reliners can lead to patient dissatisfaction and the need for premature replacement. The following table summarizes the color change (ΔE) of various denture relining materials after immersion in staining solutions, as reported in scientific literature. A lower ΔE value indicates greater color stability.
| Material | Type | Staining Solution | Immersion Time | ΔE (Mean ± SD) | Reference |
| Kooliner | Hard, Autopolymerizing | Coffee | 36 days | 2.86 ± 0.92 | [1] |
| Elite Soft | Soft, Autopolymerizing | Coffee | 36 days | 5.85 ± 1.33 | [1] |
| Ufi gel hard | Hard, Autopolymerizing | Accelerated Aging | 900 hours | Not specified | [2] |
| Dura-Liner II | Hard, Autopolymerizing | Accelerated Aging | 900 hours | 16.30 | [2] |
| Tokuso Rebase | Hard, Autopolymerizing | Accelerated Aging | 900 hours | Not specified | [2] |
| Ufi gel permanent | Soft, Silicone-based | Distilled Water | 900 hours | 0.41 | [2] |
| Molloplast B | Soft, Silicone-based | Accelerated Aging | 900 hours | 4.78 | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental protocols.
Experimental Protocol for Assessing Color Stability
To address the absence of data for "this compound," the following detailed experimental protocol, based on established methodologies for testing dental materials, is provided. This protocol can be employed by researchers to evaluate and compare the color stability of "this compound" against other materials.
1. Specimen Preparation:
-
Fabricate disc-shaped specimens of "this compound" and other selected relining materials, typically 10 mm in diameter and 2 mm in thickness.
-
Ensure a standardized and smooth surface finish for all specimens, often achieved by polishing with a series of abrasive papers.
-
Prepare a sufficient number of specimens for each material and each staining solution to allow for statistical analysis (a minimum of 5 specimens per group is recommended).
2. Baseline Color Measurement:
-
Prior to immersion in staining solutions, measure the baseline color of each specimen using a calibrated spectrophotometer or colorimeter.
-
Record the CIE Lab* color coordinates for each specimen. The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
3. Preparation of Staining Solutions:
-
Prepare fresh staining solutions daily to ensure consistency. Commonly used solutions include:
-
Coffee: Standardized preparation, for instance, by dissolving a specific amount of instant coffee powder in boiling distilled water.
-
Tea: Prepared by infusing a standard number of tea bags in boiling distilled water for a set duration.
-
Red Wine: A commercially available brand can be used.
-
Distilled Water: To be used as a control group.
-
4. Immersion Procedure:
-
Immerse the specimens in the respective staining solutions in individual light-proof containers.
-
Maintain the solutions at a constant temperature, typically 37°C, to simulate the oral environment.
-
The immersion period can vary, with measurements often taken at specific intervals (e.g., 24 hours, 7 days, 14 days, and 30 days) to assess the progression of staining.
5. Post-Immersion Color Measurement:
-
At the end of each immersion period, remove the specimens from the solutions.
-
Gently rinse the specimens with distilled water and dry them with a soft cloth.
-
Measure the CIE Lab* color coordinates of each stained specimen using the same calibrated instrument as for the baseline measurement.
6. Calculation of Color Change (ΔE):
-
Calculate the color change (ΔE) for each specimen at each time point using the following formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^1/2 Where ΔL, Δa, and Δb are the differences in the respective values before and after staining.
7. Data Analysis:
-
Statistically analyze the ΔE values to determine if there are significant differences in color stability between "this compound" and the other tested materials, as well as among the different staining solutions.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for assessing the color stability of denture relining materials.
Conclusion and Future Directions
While manufacturers promote the color stability of their products, independent and comparative studies are crucial for evidence-based material selection in clinical practice. The lack of published, quantitative data on the color stability of "this compound" represents a significant knowledge gap. The experimental protocol provided in this guide offers a standardized framework for researchers to conduct such studies. Future research should focus on in-vitro and in-vivo evaluations of the color stability of "this compound" and other contemporary denture relining materials when exposed to a wider range of common dietary and lifestyle-related staining agents. Such data would be invaluable for dental professionals in making informed decisions and for providing patients with durable and esthetically pleasing prosthetic solutions.
References
Truliner in Implant-Supported Overdentures: A Comparative Performance Guide
For researchers, scientists, and drug development professionals in the dental field, the selection of appropriate materials for implant-supported overdentures is critical for long-term clinical success and patient satisfaction. This guide provides a detailed comparison of Truliner, a poly(ethyl methacrylate) (PEMA)-based hard denture reline material, with other commonly used alternatives, focusing on key performance indicators supported by experimental data.
Executive Summary
This compound demonstrates competitive performance in impact strength when compared to other hard reline materials. While direct comparative data on shear bond strength and water sorption/solubility for this compound remains limited in readily available literature, understanding its PEMA composition allows for inferences regarding its likely performance characteristics. PEMA-based materials are known for their lower exothermic heat during polymerization and good patient tolerance. This guide presents available quantitative data, outlines standard experimental protocols for material evaluation, and discusses the clinical implications for the use of this compound in implant-supported overdentures.
Material Composition
Understanding the chemical makeup of denture reline materials is fundamental to predicting their clinical behavior.
-
This compound (New this compound®): This is a hard, chairside reline material with a Poly(ethyl methacrylate) (PEMA) powder composition.[1][2] PEMA-based materials are generally characterized by a lower exothermic reaction during setting compared to their Polymethyl methacrylate (PMMA) counterparts, which can enhance patient comfort during the intraoral relining procedure.[2]
-
Kooliner™: This is also a PEMA-based hard chairside reliner, which incorporates isobutyl methacrylate (IBMA).[3]
-
Tokuyama® Rebase II: This is a PEMA-based hard chairside reline material that also contains 2-(acetoacetoxy) ethyl methacrylate (AAEM) and 1,9-nonanediol dimethacrylate (1,9-ND).
-
Ufi Gel Hard: This hard reline material is based on PEMA and includes 1,6-hexanediol dimethacrylate (1,6-HDMA).
Performance Data
The following table summarizes available quantitative data for the impact strength of this compound and its alternatives. Data for shear bond strength and water sorption/solubility for this compound in direct comparison with the other listed materials were not available in the reviewed literature.
Table 1: Impact Strength of Hard Denture Reline Materials
| Material | Composition | Impact Strength (kJ/m²) (Non-thermocycled) | Impact Strength (kJ/m²) (Thermocycled) |
| New this compound® | PEMA, IBMA, DBP | 6.20 | 6.03 |
| Kooliner™ | PEMA, IBMA | 5.60 | 5.31 |
| Tokuyama® Rebase II | PEMA, AAEM, 1,9-ND | 5.76 | 5.12 |
| Ufi Gel Hard | PEMA, 1,6-HDMA | 0.76 | 0.78 |
Data sourced from a 2012 in vitro study.[3][4]
Experimental Protocols
To ensure standardized and reproducible results, specific methodologies are employed to evaluate the key performance characteristics of denture reline materials.
Shear Bond Strength Testing
The shear bond strength test is crucial for determining the adhesive capacity of the reline material to the denture base. A common protocol involves the following steps:
-
Specimen Preparation: Cylindrical or block-shaped specimens of a denture base resin (typically PMMA) are fabricated. A specific area of the surface is prepared to bond with the reline material.
-
Surface Treatment: The bonding surface of the denture base specimen may undergo various treatments to enhance adhesion, such as roughening with sandpaper or air abrasion, or chemical treatment with a bonding agent or monomer.
-
Reline Material Application: The reline material is mixed according to the manufacturer's instructions and applied to the prepared surface of the denture base specimen, typically within a mold to ensure a standardized bonding area.
-
Curing: The reline material is allowed to cure as per the manufacturer's recommendations. This may involve pressure pot application or self-curing at room or mouth temperature.
-
Thermocycling (Optional): To simulate the effects of thermal changes in the oral environment, specimens may be subjected to thermocycling, which involves alternating immersion in hot and cold water baths for a specified number of cycles.
-
Testing: The bonded specimens are mounted in a universal testing machine. A shear force is applied at the interface of the denture base and the reline material at a constant crosshead speed until failure occurs. The force at failure is recorded and the shear bond strength is calculated in megapascals (MPa).
References
- 1. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 2. New this compound® PEMA Denture Corrective Relining Material - Bosworth | Cargus International Dental Supplies [cargus.com]
- 3. Long-term clinical and prosthetic outcomes of soft liner and clip attachments for bar/implant overdentures: a randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of surface hardness of different chairside reliners
The surface hardness of chairside dental reliners is a critical determinant of their clinical longevity and performance. This property influences a material's resistance to abrasion, staining, and microbial adhesion, directly impacting patient comfort and the durability of the relined prosthesis. This guide provides a comparative analysis of the surface hardness of various commercially available chairside reliners, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development.
Quantitative Analysis of Surface Hardness
The surface hardness of chairside reliners is typically evaluated using one of two primary methods: the Shore A Durometer for soft reline materials and the Vickers hardness test for hard reline materials. The following tables summarize the quantitative data from various studies, offering a comparative overview of the hardness of different products.
Soft Chairside Reliners: Shore A Hardness
The Shore A scale measures the resistance of a material to indentation by a truncated cone indenter. It is the standard for characterizing the hardness of soft, elastomeric polymers used in soft denture liners.
| Material | Manufacturer | Type | Initial Hardness (Shore A) | Hardness after 24h (Shore A) | Hardness after 1 week (Shore A) | Hardness after 1 month (Shore A) | Hardness after 3 months (Shore A) |
| GC Reline Soft | GC | Silicone | - | 45.0 (Dry) / 44.5 (Wet)[1] | 46.2 (Dry) / 45.8 (Wet)[1] | 48.5 (Dry) / 48.1 (Wet)[1] | 49.1 (Dry) / 48.8 (Wet)[1] |
| Sofreliner Tough S | Tokuyama Dental | Silicone | 24[2] | 30.1 (Dry) / 29.8 (Wet)[1] | 30.5 (Dry) / 30.2 (Wet)[1] | 30.8 (Dry) / 30.6 (Wet)[1] | 31.0 (Dry) / 30.9 (Wet)[1] |
| Sofreliner Tough M | Tokuyama Dental | Silicone | 43[2] | - | - | - | - |
| Mucopren Soft | Kettenbach | Silicone | - | 42.5 (Dry) / 42.1 (Wet)[1] | 43.8 (Dry) / 43.5 (Wet)[1] | 44.2 (Dry) / 44.0 (Wet)[1] | 44.5 (Dry) / 44.3 (Wet)[1] |
| Elite Soft Relining | Zhermack | Silicone | - | 35.2 (Dry) / 34.9 (Wet)[1] | 35.5 (Dry) / 35.1 (Wet)[1] | 35.8 (Dry) / 35.6 (Wet)[1] | 36.0 (Dry) / 35.8 (Wet)[1] |
| Ufi Gel P | VOCO | Silicone | 36.1[3] | - | - | - | - |
| Permasoft | Dentsply Sirona | Acrylic | 45.5[3] | - | - | - | - |
| Vertex Soft | Vertex-Dental | Acrylic | - | - | 47.4 | - | - |
| Flexacryl Soft | Lang Dental | Acrylic | - | - | 58.7 | - | - |
Note: Hardness values can vary based on storage conditions (wet or dry) and the duration of immersion.[1][4]
Hard Chairside Reliners: Vickers Hardness (VHN)
The Vickers hardness test measures a material's resistance to indentation by a diamond pyramid indenter. It is a microhardness test suitable for the more rigid acrylic-based hard reline materials.
| Material | Manufacturer | Type | Initial Hardness (VHN) | Hardness after 2 days (VHN) | Hardness after 7 days (VHN) | Hardness after 30 days (VHN) | Hardness after 90 days (VHN) |
| Duraliner II | Reliance Dental | Acrylic | 4.6 (Dry)[4][5] | 5.2 (Dry)[4][5] | 6.0 (Dry)[4][5] | 6.8 (Dry)[4][5] | 7.3 (Dry)[4][5] |
| Kooliner | GC | Acrylic | 8.5 (Dry)[4][5] | 9.0 (Dry)[4][5] | 9.2 (Dry)[4][5] | 9.2 (Dry)[4][5] | 9.2 (Dry)[4][5] |
| Lucitone 550 (Control) | Dentsply Sirona | Heat-cured Acrylic | 23.2 (Dry)[4][5] | 24.5 (Dry)[4][5] | 25.8 (Dry)[4][5] | 27.1 (Dry)[4][5] | 27.1 (Dry)[4][5] |
Note: The hardness of hard reliners can also be affected by storage conditions, with immersion in water generally leading to a reduction in hardness.[4]
Experimental Protocols
Accurate and reproducible surface hardness measurements are contingent upon standardized experimental protocols. The following sections detail the methodologies for Shore A and Vickers hardness testing as applied to dental reliners.
Shore A Hardness Testing Protocol (based on ASTM D2240)
1. Specimen Preparation:
-
Disc-shaped specimens are fabricated from the soft reline material according to the manufacturer's instructions.
-
A typical specimen dimension is 38 mm in diameter and 3 mm in thickness.[6]
-
The specimens are stored in a controlled environment, such as distilled water at 37°C, for a specified period (e.g., 24 hours, 1 week, 1 month) before testing.[1] For dry storage tests, specimens are kept at room temperature.[4]
2. Testing Apparatus:
-
A Shore A durometer, calibrated according to ASTM D2240, is used.[7]
-
The durometer consists of a hardened steel rod with a 35° truncated cone indenter.[8]
3. Measurement Procedure:
-
The specimen is placed on a flat, hard surface.
-
The durometer is held perpendicular to the specimen surface, and firm pressure is applied until the presser foot makes full contact with the specimen.
-
The hardness reading is taken within one second of firm contact.[8][9]
-
Multiple readings (typically 3-5) are taken at different locations on the specimen surface, at least 6 mm apart, and the average value is recorded.[3]
Vickers Hardness Testing Protocol
1. Specimen Preparation:
-
Cylindrical or disc-shaped specimens are prepared from the hard reline material, typically with dimensions of 5 mm in diameter and 2 mm in thickness.[4][5]
-
The surface to be tested is polished to a smooth, flat finish using progressively finer grits of sandpaper.[10]
-
Specimens are stored under specified conditions (e.g., dry at room temperature or immersed in distilled water at 37°C) for various time intervals.[4][10]
2. Testing Apparatus:
3. Measurement Procedure:
-
The specimen is secured on the tester's stage.
-
A specific load (e.g., 10g, 50g, or 200g) is applied to the indenter for a set dwell time (e.g., 10, 15, or 30 seconds).[10][11][12]
-
After the load is removed, the two diagonals of the resulting diamond-shaped indentation are measured using a built-in microscope.[11]
-
The Vickers Hardness Number (VHN) is calculated using the formula: VHN = 1.854 * (F/d²), where F is the applied load in kilograms-force and d is the average length of the diagonals in millimeters.[11]
-
Multiple indentations are made on each specimen, and the average VHN is calculated.[10]
Visualizing the Experimental Workflow
The following diagrams illustrate the generalized workflows for Shore A and Vickers surface hardness testing of chairside reliners.
References
- 1. Comparative Evaluation of Hardness and Energy Absorption of Some Commercially Available Chairside Silicone-Based Soft Denture Liners and a Heat-Cured Soft Denture Liner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Hardness of Soft Relining Materials for Removable Dentures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hardness of denture base and hard chair-side reline acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparative Evaluation of Hardness and Energy Absorption of Some Commercially Available Chairside Silicone-Based Soft Denture Liners and a Heat-Cured Soft Denture Liner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zwickroell.com [zwickroell.com]
- 8. Shore Hardness ASTM D2240 [intertek.com]
- 9. Shore Hardness ASTM D2240 — Material Testing Expert [materialtestingexpert.com]
- 10. Investigation of Hardness and Wear Behavior of Dental Composite Resins [article.sapub.org]
- 11. Vickers Micro-Hardness of New Restorative CAD/CAM Dental Materials: Evaluation and Comparison after Exposure to Acidic Drink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
In Vivo Tissue Response to Hard Reline Materials: A Comparative Guide
A Close Look at "Truliner" and its Alternatives for Dental Researchers and Professionals
Hard reline materials are a staple in prosthodontics, used to readapt the intaglio surface of removable dentures to the ever-changing oral tissues. The biocompatibility of these materials is paramount, as they are in prolonged and intimate contact with the oral mucosa. This guide provides a comparative analysis of the in vivo tissue response to "this compound," a popular polymethyl methacrylate (PMMA)-based hard reline material, and other commercially available alternatives. The information is curated for researchers, scientists, and drug development professionals to provide a foundational understanding of the biological performance of these materials, supported by available experimental data.
Understanding the In Vivo Response to Hard Reline Materials
The ideal hard reline material should be biocompatible, exhibiting minimal irritation and inflammatory response to the surrounding oral tissues. However, the chemical composition of these materials, particularly the presence of residual monomers in autopolymerizing acrylic resins, can elicit cytotoxic and inflammatory reactions.[1] The in vivo tissue response is typically characterized by the degree of inflammation, changes in epithelial thickness and keratinization, and the formation of a fibrous capsule upon implantation in animal models.
Comparative Analysis of In Vivo Performance
While direct comparative in vivo histological studies specifically evaluating "this compound" against a wide range of other hard reline materials are limited in the available scientific literature, we can draw valuable insights from studies on similar PMMA-based autopolymerizing resins and clinical evaluations of various commercial products.
Clinical Performance and Biocompatibility
Clinical studies provide crucial data on the real-world performance of hard reline materials. A one-year clinical evaluation of Tokuso Rebase , a chemically cured hard reline material, demonstrated excellent biocompatibility, with 100% of cases showing no irritation to the oral tissue .[2] Another comparative clinical study evaluated three chairside hard reline materials: Tokuso Rebase Fast Set , Coe Kooliner , and Total Hard . While there were differences in their physical properties and handling characteristics, no significant differences in tissue irritation were noted among the materials over a 12-month period, suggesting a generally acceptable level of biocompatibility for all three in a clinical setting.[3]
Histological Tissue Response in Animal Models
Animal studies, often involving subcutaneous or oral implantation, offer a more detailed view of the tissue-level response to these materials. A study in rats investigating the effect of an unspecified hard chairside relining material on the palatal mucosa revealed an increase in the thickness of the keratinized layer, without an increase in the total epithelial thickness.[4] This suggests a localized tissue response, potentially a protective mechanism, without inducing significant inflammation or hyperplasia.
Studies on PMMA-based materials, the foundational chemistry of many hard reliners including this compound, provide further context. A systematic review of cytotoxicity studies indicated that heat-polymerized acrylic resins generally exhibit lower cytotoxic effects compared to autopolymerizing resins.[1][5] This is primarily attributed to the higher concentration of residual monomer in the latter, which can leach out and cause irritation.[1]
The following table summarizes the available data on the in vivo tissue response to various hard reline materials and related PMMA-based materials.
| Material/Material Type | Animal Model/Study Type | Key Findings on Tissue Response | Reference |
| Tokuso Rebase | Human Clinical Trial | 100% of cases showed no irritation to oral tissue after 1 year. | [2] |
| Tokuso Rebase Fast Set | Human Clinical Trial | No significant tissue irritation observed over 12 months. | [3] |
| Coe Kooliner | Human Clinical Trial | No significant tissue irritation observed over 12 months. | [3] |
| Total Hard | Human Clinical Trial | No significant tissue irritation observed over 12 months. | [3] |
| Hard Chairside Reline Material (unspecified) | Rat (Palatal Application) | Increased thickness of the keratinized layer; no change in total epithelial thickness. | [4] |
| Autopolymerizing PMMA Resins | Systematic Review (in vitro focus) | Generally higher cytotoxicity than heat-cured resins due to residual monomer. | [1][5] |
Experimental Protocols
To aid in the design and interpretation of future biocompatibility studies, detailed methodologies from key experiments are provided below.
Protocol 1: Clinical Evaluation of Hard Denture Relining Materials
-
Objective: To evaluate the clinical performance, including tissue irritation, of chemically cured hard denture relining materials over a one-year period.
-
Methodology:
-
Fifty patients requiring denture relining were enrolled.
-
The denture surface was prepared by reducing the area to be relined and conditioning it with dichloromethane.
-
The relining material (e.g., Tokuso Rebase) was mixed, applied to the denture, and seated in the patient's mouth to set.
-
The relined dentures were evaluated at baseline and after one year using standardized criteria for tissue irritation, staining, discoloration, peeling, and adaptation.
-
Tissue irritation was assessed by visual inspection of the oral mucosa in contact with the relined surface.[2]
-
Protocol 2: In Vivo Evaluation of Tissue Response in a Rat Model
-
Objective: To investigate the effects of a hard chairside relining material on the oral mucosa in vivo.
-
Methodology:
-
Denture-like appliances were fabricated to cover the palate of Wistar rats.
-
The appliances were relined with the hard relining material.
-
The appliances were fitted to the rats' palates.
-
After a predetermined period, the animals were euthanized, and the palatal tissues were harvested.
-
The tissues were processed for histological analysis.
-
Quantitative analysis of the palatal epithelium, including the thickness of the keratinized layer and total epithelial thickness, was performed using computerized planimetry.[4]
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for evaluating the in vivo tissue response to hard reline materials.
Conclusion
The available evidence suggests that while many modern hard chairside reline materials, including those based on PMMA, are generally well-tolerated in the oral environment, the potential for tissue irritation due to factors like residual monomer exists. Clinical studies of materials like Tokuso Rebase demonstrate excellent long-term biocompatibility with no reported tissue irritation.[2] Animal studies provide a more nuanced picture, indicating subtle histological changes such as increased keratinization in response to some hard reliners.[4]
For researchers and drug development professionals, it is crucial to recognize that the in vivo tissue response can be influenced by the specific chemical composition of the reline material, the polymerization process, and the individual patient's biological response. While "this compound" is a widely used and effective material, further direct comparative in vivo studies with detailed histological analysis would be beneficial to definitively position its biocompatibility relative to other hard reline alternatives. The experimental protocols and workflows provided in this guide can serve as a template for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical evaluation of a chemically cured hard denture relining material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of three hard chairside denture reline materials. Part I. Clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of chairside relining materials on rat palatal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of denture base and hard chairside reline materials: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
